Product packaging for 8-Bromo-1-methylisoquinoline(Cat. No.:CAS No. 1312905-33-1)

8-Bromo-1-methylisoquinoline

Cat. No.: B1529210
CAS No.: 1312905-33-1
M. Wt: 222.08 g/mol
InChI Key: CAJMCLYXTVCWMP-UHFFFAOYSA-N
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Description

8-Bromo-1-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1529210 8-Bromo-1-methylisoquinoline CAS No. 1312905-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJMCLYXTVCWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312905-33-1
Record name 8-bromo-1-methylisoquinoline
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Foundational & Exploratory

8-Bromo-1-methylisoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-1-methylisoquinoline (CAS: 1312905-33-1)

Introduction

This compound is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring an isoquinoline core, is a well-recognized "privileged scaffold" found in numerous biologically active molecules and natural products.[1] The strategic placement of a methyl group at the 1-position and a bromine atom at the 8-position provides two distinct points for chemical modification. The bromine atom, in particular, acts as a crucial synthetic handle for introducing molecular diversity, primarily through modern cross-coupling reactions.[2] This guide offers a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Part 1: Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound define its behavior in chemical reactions and its handling requirements. These characteristics are summarized below.

PropertyValueSource(s)
CAS Number 1312905-33-1[3][4][5]
Molecular Formula C₁₀H₈BrN[6]
Molecular Weight 222.08 g/mol [4]
IUPAC Name This compound[4]
Appearance White to off-white powder or crystals[6]
Purity >95% - >98%[3][6]
Melting Point 80-84 °C[6]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[6]
Storage Store in a cool, dry place away from heat and direct light[6]

Part 2: Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in foundational literature, its structure lends itself to established isoquinoline synthesis methodologies, such as the Bischler-Napieralski reaction followed by dehydrogenation. The following represents a plausible and illustrative synthetic protocol.

Representative Synthetic Protocol: A Bischler-Napieralski Approach

The causality behind this experimental design involves the cyclization of an N-acyl-β-phenethylamine derivative. The choice of a starting material like 2-bromo-phenethylamine is critical for ensuring the bromine atom is correctly positioned at the 8-position of the final isoquinoline ring system.

Step 1: Acylation of 2-(2-Bromophenyl)ethan-1-amine

  • To a stirred solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-bromophenyl)ethyl)acetamide intermediate.

Step 2: Cyclization and Dehydrogenation

  • Dissolve the crude acetamide from Step 1 in a high-boiling solvent such as toluene.

  • Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2.0-3.0 eq) portion-wise.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours, monitoring by TLC. This step forms the dihydroisoquinoline intermediate.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 9 and extract with ethyl acetate.

  • To the crude dihydroisoquinoline, add a dehydrogenating agent such as palladium on carbon (10 mol%) in a suitable solvent like xylene.

  • Heat the mixture to reflux for 12-24 hours to facilitate aromatization.

  • Cool the mixture, filter through Celite to remove the catalyst, and concentrate the filtrate.

Step 3: Purification

  • Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate pure this compound.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydrogenation cluster_2 Step 3: Purification A 2-(2-Bromophenyl)ethan-1-amine B N-Acyl Intermediate A->B Acetyl Chloride, Et3N C Dihydroisoquinoline B->C POCl3, Heat D This compound (Crude) C->D Pd/C, Heat E Purified Product D->E Column Chromatography

Illustrative workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound is dominated by the reactivity of its C8-Br bond. This site is ideal for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for constructing C-C and C-N bonds.[2][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the isoquinoline core and various aryl or vinyl groups via an organoboron reagent.[7] This reaction is exceptionally reliable due to its tolerance of a wide range of functional groups and its typically high yields.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

  • Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 1-methyl-8-phenylisoquinoline by column chromatography.

SuzukiCycle cluster_reactants Inputs Pd0 Pd(0)L2 A Oxidative Addition B Ar-Pd(II)-Br(L2) A->B C Transmetalation B->C D Ar-Pd(II)-Ar'(L2) C->D E Reductive Elimination D->E E->Pd0 Product R-Ar' (Coupled Product) E->Product RBr R-Br (this compound) RBr->A Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->C Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Research and Drug Development

The isoquinoline scaffold is central to many pharmacologically active compounds. By using this compound as an intermediate, researchers can synthesize diverse libraries of novel molecules for screening.

  • Kinase Inhibition: The quinoline and isoquinoline cores are prominent in the design of kinase inhibitors for cancer therapy. The C8-position can be functionalized with various aryl and heteroaryl groups to probe the ATP-binding pocket of target kinases, enabling extensive structure-activity relationship (SAR) studies.[2]

  • Antibacterial Agents: Modified quinolones are a well-established class of antibiotics. New derivatives synthesized from this bromo-intermediate could lead to novel compounds with improved efficacy or activity against drug-resistant bacterial strains.[2]

  • Other Therapeutic Areas: Structurally related compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and cardiotonic effects, highlighting the broad potential of this scaffold in drug discovery.[1][8]

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT - Single Exposure H335May cause respiratory irritation

Source:[4]

Recommended Safety Protocols
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

  • Handling: Avoid breathing dust.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 1312905-33-1) is a key synthetic intermediate whose value is defined by its versatile isoquinoline core and its reactive bromine handle. It provides a robust platform for generating novel and complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its application in the synthesis of potential therapeutic agents, especially in oncology and infectious diseases, underscores its importance to the scientific community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

physical and chemical characteristics of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromo-1-methylisoquinoline

Introduction

This compound is a halogenated aromatic heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structural architecture, featuring an isoquinoline core functionalized with both a bromine atom and a methyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed protocols for its analytical characterization, and insights into its synthetic utility and safe handling. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Section 1: Compound Identification and General Properties

Precise identification is the cornerstone of any chemical research. This compound is identified by a unique CAS number and is characterized by a specific set of physical properties that dictate its handling and application.

Key Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 1312905-33-1[2][3]
Molecular Formula C₁₀H₈BrN[1][3][4]
Molecular Weight 222.08 g/mol [2][5]
InChI Key CAJMCLYXTVCWMP-UHFFFAOYSA-N[2]
Physical Properties

The physical state and solubility parameters are critical for designing experimental conditions, from reaction setups to purification and formulation.

PropertyValue
Appearance White to off-white powder or crystalline solid[1]
Physical Form Powder or granular form[1][2]
Melting Point 80-84 °C[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone[1]
Density 1.46 g/cm³[1]
Purity Typically >95%[5]

Section 2: Molecular Structure and Chemical Profile

The chemical behavior of this compound is a direct consequence of its molecular structure. Understanding the interplay of the isoquinoline ring, the electron-withdrawing bromine atom, and the electron-donating methyl group is key to predicting its reactivity.

Molecular Structure

The structure consists of a bicyclic isoquinoline system, with a bromine atom at position 8 and a methyl group at position 1.

G cluster_0 Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure G cluster_1 General Synthetic Strategy Start Substituted Bromobenzaldehyde Step1 Condensation with Aminoacetaldehyde Acetal Start->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Pomeranz-Fritsch-Bobbitt Cyclization (Acid-catalyzed) Intermediate->Step2 Product 8-Bromo-isoquinoline Derivative Step2->Product

References

Foreword: The Foundational Role of Solubility in Chemical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methylisoquinoline in Organic Solvents

In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility and applicability. For a molecule like this compound, an important intermediate in the synthesis of more complex chemical entities[1], a comprehensive understanding of its solubility profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a blend of theoretical insight and practical, field-proven methodologies to accurately characterize the solubility of this compound. We will move beyond simple data points to explore the causal relationships between molecular structure, solvent properties, and dissolution, empowering you to make informed decisions in your experimental designs.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its fundamental physicochemical properties. The molecule's structure—a fusion of a polar isoquinoline core, a non-polar methyl group, and a hydrophobic bromo substituent—dictates its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.09 g/mol [1][2]
Appearance White to off-white powder or crystals[1]
Melting Point 80-84 °C[1]
CAS Number 16689-43-9[1]
Density 1.46 g/cm³[1]

The isoquinoline ring system, an analogue of pyridine, contains a basic nitrogen atom, making it a weak base capable of forming salts with acids[3]. This feature suggests potential solubility in acidic aqueous solutions. However, the presence of the bromine atom and the benzene ring introduces significant hydrophobicity, which, combined with the non-polar methyl group, points towards favorable solubility in organic solvents. The widely applied principle of "like dissolves like" is our primary guide here; the compound's mixed polarity suggests broad solubility across a range of organic media but limited affinity for highly polar solvents like water[4].

Qualitative Solubility Assessment and Solvent Selection

Commercial suppliers note that this compound is "soluble in organic solvents such as ethanol and acetone" and "slightly soluble in water"[1]. This aligns with the known properties of the parent isoquinoline molecule, which dissolves well in ethanol, acetone, and diethyl ether[3].

For a systematic study, solvents should be selected to represent diverse classes based on polarity and hydrogen bonding capability:

  • Polar Protic Solvents: Methanol, Ethanol (can act as hydrogen bond donors and acceptors).

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (possess dipoles but lack acidic protons).

  • Non-Polar/Weakly Polar Solvents: Toluene, Dichloromethane (DCM), Hexane (primarily rely on van der Waals forces for interaction).

Studies on structurally similar compounds, such as 6-bromo-2-methylquinoline, have shown the highest solubility in toluene, followed by ethyl acetate and acetone, with very poor solubility in water[5]. This provides a strong indication that this compound will exhibit a similar trend, favoring aromatic and polar aprotic solvents over highly polar or non-polar aliphatic ones.

Quantitative Experimental Workflow for Solubility Determination

To generate precise and reproducible data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the industry gold standard for its accuracy and reliability in determining the thermodynamic solubility of a compound[6].

The following diagram outlines the logical workflow for this procedure.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibration Shake at Constant Temp (e.g., 24-48h) prep_vial->equilibration centrifuge Centrifuge to Pellet Excess Solid equilibration->centrifuge filtration Filter Supernatant (e.g., 0.45µm Syringe Filter) centrifuge->filtration dilution Dilute Aliquot filtration->dilution analysis Quantify Concentration (e.g., HPLC-UV) dilution->analysis calculation Calculate Solubility (mg/mL, mol/L) analysis->calculation

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and accurately measured.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Thermostatic orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Experimental Procedure:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation[6].

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the saturated supernatant, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes)[6].

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining particulates[7].

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Table 2: Solubility Data Template for this compound at 25°C (Note: This table provides a framework for reporting experimental results. Qualitative data from literature is included for guidance.)

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL)Quantitative Solubility (mol/L)
WaterPolar ProticSlightly Soluble[1][Experimental Data][Experimental Data]
EthanolPolar ProticSoluble[1][Experimental Data][Experimental Data]
AcetonePolar AproticSoluble[1][Experimental Data][Experimental Data]
TolueneAromaticLikely Soluble[5][Experimental Data][Experimental Data]
AcetonitrilePolar AproticLikely Soluble[8][Experimental Data][Experimental Data]
DichloromethaneHalogenatedLikely Soluble[8][Experimental Data][Experimental Data]
HexaneNon-PolarLikely Soluble[8][Experimental Data][Experimental Data]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Safety Data Sheets (SDS) classify it as a hazardous substance.

  • Hazards: The compound is toxic or harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][9][10] It may also cause respiratory irritation[11].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[9][12].

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[12][13].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption and degradation[1][12].

Conclusion and Future Outlook

This guide establishes that this compound is a compound with favorable solubility in a range of common organic solvents, particularly polar aprotic and aromatic types, while exhibiting poor aqueous solubility. This profile is consistent with its molecular structure. For professionals in drug development and synthetic chemistry, this broad organic solubility is advantageous for reaction setup, purification, and initial formulation screening.

The provided shake-flask protocol offers a robust and reliable framework for generating the precise, quantitative data required for regulatory filings, process optimization, and advanced formulation design. Adherence to this standardized methodology will ensure the production of high-quality, reproducible solubility profiles, forming a solid foundation for the successful application of this compound in any research or development pipeline.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the ¹H NMR spectrum of 8-Bromo-1-methylisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance spectroscopy.

Introduction: The Role of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic systems like isoquinoline, ¹H NMR provides precise information about the electronic environment of each proton, revealing details about substituent effects, aromaticity, and molecular connectivity. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are the fundamental parameters derived from a ¹H NMR spectrum that allow for an unambiguous assignment of the molecular structure.

This compound presents a fascinating case for NMR analysis. The isoquinoline core is a bicyclic aromatic system containing a pyridine and a benzene ring. The introduction of a methyl group at the C1 position and a bromine atom at the C8 position significantly perturbs the electronic distribution within the rings, leading to a characteristic and predictable ¹H NMR spectrum. Understanding these perturbations is crucial for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectrum and Structural Assignment

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in major spectral databases as of the last search, a highly accurate prediction can be made based on the well-documented spectra of its parent compounds, 1-methylisoquinoline and 8-bromoisoquinoline, and fundamental NMR principles.[1][2]

The predicted spectral data is summarized in the table below, followed by a detailed rationale for the assignment of each proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 ~8.20dJ = 5.8
H4 ~7.55dJ = 5.8
H5 ~7.90dJ = 7.5
H6 ~7.45tJ = 7.8
H7 ~7.80dJ = 8.1
1-CH₃ ~2.95s-
Rationale for Peak Assignments:

The prediction of the ¹H NMR spectrum of this compound is grounded in the analysis of substituent effects on the isoquinoline core.

  • The Pyridine Ring (H3 and H4): The protons on the pyridine ring, H3 and H4, are expected to appear as a pair of ortho-coupled doublets. In the parent 1-methylisoquinoline, these protons resonate at approximately 8.13 ppm (H3) and 7.48 ppm (H4). The bromine at C8 is electronically distant and is expected to have a minimal inductive or mesomeric effect on these protons. Therefore, their chemical shifts should remain largely unchanged. The characteristic ortho-coupling constant for this system is typically in the range of 5.5-6.0 Hz.

  • The Benzene Ring (H5, H6, and H7): The protons on the carbocyclic ring are significantly influenced by the C8-bromo substituent.

    • H7: This proton is ortho to the bromine atom. Halogens exert a deshielding inductive effect and a shielding mesomeric (resonance) effect. For bromine, the inductive effect is generally stronger, but its most significant impact is on the ortho and para positions. The proton at H7 is expected to be deshielded and will likely appear as a doublet due to coupling with H6.

    • H6: This proton is meta to the bromine and will be coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be influenced by both adjacent protons.

    • H5: This proton is para to the bromine. It will be deshielded and will appear as a doublet due to coupling with H6. The peri-interaction with the nitrogen lone pair can also influence its chemical shift, pushing it downfield.

  • The Methyl Group (1-CH₃): The methyl group at the C1 position is adjacent to the nitrogen atom, which deshields it. This signal will appear as a sharp singlet as it has no adjacent protons to couple with. In 1-methylisoquinoline, this peak is typically found around 2.9 ppm.[1] The bromine at C8 is too far away to have a noticeable effect on the methyl group's chemical shift.

Visualizing Proton Relationships:

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions that give rise to the observed splitting patterns in the aromatic region.

Caption: Structure and key proton couplings in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation:
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition:

The following steps are based on a standard 400 MHz NMR spectrometer.

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 5-10 mg sample, 16 to 32 scans are usually adequate.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

  • Data Acquisition: Start the acquisition.

III. Data Processing:
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[3]

  • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents. The integrals should correspond to a whole-number ratio of the protons in the molecule (3H for the methyl group and 1H for each aromatic proton).

  • Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J) by measuring the distance between the split peaks in Hertz (Hz).

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert shim Tune & Shim insert->shim acquire Acquire FID (NS=16) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0 ppm) phase->ref analyze Integrate & Analyze Peaks ref->analyze

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The predicted spectrum, based on established substituent effects, shows a distinct pattern of signals that can be readily assigned to the individual protons of the molecule. The methyl singlet, the two doublets of the pyridine ring, and the three distinct signals of the bromo-substituted benzene ring provide a unique fingerprint for this compound. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for the unambiguous characterization of this compound, ensuring the integrity of their scientific investigations.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-Bromo-1-methylisoquinoline. In the absence of published experimental spectra, this document leverages high-fidelity computational prediction methods, validated by comparative analysis with structurally related isoquinoline derivatives, to offer an authoritative assignment of the carbon resonances. We delve into the fundamental principles governing the observed chemical shifts, dissecting the intricate electronic influences of the bromine, methyl, and nitrogen heteroatom substituents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical acquisition and processing of 13C NMR data for this compound, designed for reproducibility and accuracy. This document is intended to serve as an essential resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the structural elucidation and characterization of this and similar heterocyclic scaffolds.

Introduction: The Role of 13C NMR in Heterocyclic Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The precise functionalization of this bicyclic heteroaromatic system is critical to modulating biological activity, and confirming the regiochemistry of substitution is a paramount challenge in synthesis. 13C NMR spectroscopy stands as one of the most powerful and definitive analytical techniques for the structural elucidation of organic molecules. Unlike 1H NMR, the broader chemical shift range (typically 0-220 ppm) and the direct observation of the carbon skeleton minimize peak overlap and provide unambiguous information about the electronic environment of each carbon atom.[1]

For a molecule such as this compound, 13C NMR is indispensable for verifying the positions of the bromo and methyl substituents, which can profoundly influence the molecule's steric and electronic properties and, consequently, its utility as a synthetic building block.[2] This guide provides a detailed examination of its 13C NMR characteristics, offering both predicted data and the scientific rationale behind the chemical shifts.

Molecular Structure and Carbon Numbering

To ensure clarity in spectral assignment, the standardized IUPAC numbering scheme for the isoquinoline ring system is used throughout this document. The structure and numbering for this compound (CAS: 1312905-33-1) are presented below.

Chemical structure of this compound with numbered carbon atoms

Figure 1. Structure and IUPAC numbering of this compound.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound, calculated using advanced computational algorithms that correlate structural fragments with extensive spectral databases.[3][4] The predictions are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment Rationale & Key Influences
C1 158.5Iminic carbon, significantly deshielded by the adjacent electronegative nitrogen. The attached methyl group provides slight shielding compared to an unsubstituted C1.
C3 120.1Shielded relative to other aromatic CH carbons due to its position beta to the nitrogen atom.
C4 135.8Deshielded due to its position para to the nitrogen, experiencing resonance-based electron withdrawal.
C4a 127.3Quaternary carbon at the ring junction. Its shift is influenced by the fusion of the two aromatic rings.
C5 129.5Aromatic CH carbon on the carbocyclic ring. Deshielded by the anisotropic effect of the adjacent ring and the weak inductive effect of the bromine.
C6 127.9Aromatic CH carbon; its chemical shift is a baseline for a C-H in this part of the ring system.
C7 131.2Deshielded relative to C6 due to the ortho-position relative to the electron-withdrawing bromine atom.
C8 121.8Quaternary carbon directly attached to bromine. The significant shielding is a classic example of the "heavy atom effect," where the large electron cloud of bromine induces an upfield shift, overriding its inductive deshielding effect.
C8a 137.1Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom's inductive effect.
1-CH3 22.4Typical chemical shift for a methyl group attached to an sp2-hybridized carbon in an aromatic system.

In-depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by examining the electronic effects within the molecule. The nitrogen atom, the bromine atom, and the methyl group each exert distinct inductive and resonance effects that modulate the electron density at each carbon, thereby influencing its resonance frequency.

  • Nitrogen Atom Influence: As an electronegative heteroatom, nitrogen exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons (C1, C8a). Through resonance, it can also influence the electron density throughout the pyridine ring, particularly deshielding C4.[5]

  • Bromine Atom Influence: Bromine is electronegative and inductively withdraws electron density, which would typically deshield nearby carbons (C7, C8a). However, the most pronounced impact is the "heavy atom effect" on the directly attached C8. This effect, arising from the large number of electrons and spin-orbit coupling associated with heavy halogens, induces a strong upfield (shielding) shift that is characteristic and diagnostic.[6]

  • Methyl Group Influence: The methyl group at the C1 position is weakly electron-donating, causing a slight shielding (upfield shift) at C1 compared to an unsubstituted isoquinoline.[7]

The interplay of these effects is visualized in the diagram below.

G cluster_molecule This compound C1 C1 N2 N Me CH3 C3 C3 C4 C4 C4a C4a C8a C8a C5 C5 C6 C6 C7 C7 C8 C8 Br Br N_Inductive Inductive Effect (-I, Deshielding) N_Inductive->C1 N_Inductive->C3 N_Inductive->C8a Br_Inductive Inductive Effect (-I, Deshielding) Br_Inductive->C8a Br_Inductive->C7 Heavy_Atom Heavy Atom Effect (Shielding) Heavy_Atom->C8 Me_Donating Donating Effect (+I, Shielding) Me_Donating->C1

Caption: Key electronic influences on the 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Data Acquisition

This section provides a self-validating, field-proven methodology for acquiring a high-quality 13C NMR spectrum of this compound.

5.1. Sample Preparation

  • Mass Measurement: Accurately weigh 15-25 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds and has a well-defined solvent residual peak (triplet at ~77.16 ppm) for spectral referencing.[8]

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Referencing (Optional but Recommended): For highly precise work, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm). However, for routine characterization, referencing to the CDCl3 solvent peak is standard practice.

5.2. NMR Spectrometer Setup and Calibration

  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz (for 1H) to ensure adequate sensitivity and dispersion for 13C observation (~100 MHz).

  • Probe Tuning and Matching: Insert the sample into the magnet. Tune and match the 13C channel of the probe to the sample. This critical step maximizes the signal-to-noise ratio (S/N).

  • Shimming: Perform automated or manual shimming on the sample to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

5.3. Data Acquisition

  • Experiment: Select a standard proton-decoupled 13C experiment, such as zgpg30 or zgdc on Bruker systems. This uses a 30° pulse angle to allow for a shorter relaxation delay.

  • Key Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Number of Scans (NS): Start with 1024 scans. The S/N ratio increases with the square root of the number of scans. Adjust as needed based on sample concentration.

    • Relaxation Delay (D1): Set to 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Temperature: 298 K (25 °C).

5.4. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve S/N, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 15-25 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve in NMR tube insert Insert Sample & Lock dissolve->insert tune Tune & Match Probe insert->tune shim Shim B0 Field tune->shim acquire Acquire FID (zgpg30, NS=1024) shim->acquire ft Fourier Transform (LB=1 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to CDCl3 (77.16 ppm) baseline->reference analyze Peak Picking & Analysis reference->analyze

Caption: Standard workflow for 13C NMR spectral acquisition.

Conclusion

This guide provides a foundational understanding of the 13C NMR spectrum of this compound. Through a combination of computational prediction and analysis grounded in fundamental chemical principles, we have assigned the chemical shifts for all ten carbon atoms in the molecule. The distinct electronic signatures of the nitrogen heteroatom, the bromine substituent (including the characteristic heavy atom effect), and the C1-methyl group lead to a well-resolved and interpretable spectrum. The detailed experimental protocol provided herein offers a reliable method for researchers to obtain empirical data, which can be confidently assigned using the framework established in this document. This work serves as a practical tool for the unambiguous structural verification of this important heterocyclic building block.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Isoquinolines

8-Bromo-1-methylisoquinoline belongs to the vast and structurally diverse family of isoquinoline alkaloids, a class of compounds with significant pharmacological relevance. From potent analgesics to antimicrobial and anticancer agents, the therapeutic potential of isoquinoline derivatives is a driving force in drug discovery and development. The precise structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of its gas-phase chemistry. By dissecting its fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI), this guide aims to equip analysts with the expertise to identify and characterize this and structurally related compounds with confidence.

Core Principles of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of structural elucidation, the fragmentation of a molecule within the mass spectrometer provides a unique "fingerprint" that can be used to deduce its chemical structure. The choice of ionization technique is critical and dictates the initial energy imparted to the molecule, thereby influencing the extent and nature of fragmentation.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, typically 70 eV. This process often leads to extensive fragmentation, providing detailed structural information. The molecular ion peak (M+•) may be weak or absent for labile compounds.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. To induce fragmentation for structural analysis, collision-induced dissociation (CID) is employed in tandem mass spectrometry (MS/MS).

Predicted Mass Spectrometric Behavior of this compound

The molecular formula of this compound is C10H8BrN[1]. The presence of a bromine atom is a key feature that will dominate its mass spectrum due to the characteristic isotopic distribution of bromine. Natural bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio[2][3][4][5]. This results in a distinctive isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two m/z units[2][3][4][5].

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound is expected to undergo significant fragmentation. The following pathways are proposed based on established fragmentation principles of aromatic and heterocyclic compounds[6].

1. The Molecular Ion and Isotopic Pattern: The molecular ion peak (M+•) will appear as a doublet at m/z 221 and 223, corresponding to the [C10H879BrN]+• and [C10H881BrN]+• ions, respectively.

2. Initial Fragmentation Reactions:

  • Loss of a Bromine Radical (•Br): This is a highly probable fragmentation pathway due to the relative lability of the C-Br bond. This would result in an ion at m/z 142.

    • [C10H8BrN]+• → [C10H8N]+ + •Br

  • Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the isoquinoline core is another expected fragmentation. This would lead to a doublet at m/z 206 and 208.

    • [C10H8BrN]+• → [C9H5BrN]+ + •CH3

  • Loss of HBr: Elimination of a molecule of hydrogen bromide can also occur, leading to an ion at m/z 141.

    • [C10H8BrN]+• → [C10H7N]+• + HBr

3. Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a complex but informative spectrum. For instance, the [C10H8N]+ ion at m/z 142 could lose acetylene (C2H2) to form an ion at m/z 116.

The proposed EI fragmentation pathway is visualized in the following diagram:

EI_Fragmentation M [C10H8BrN]+• m/z 221/223 F1 [C10H8N]+ m/z 142 M->F1 - •Br F2 [C9H5BrN]+ m/z 206/208 M->F2 - •CH3 F3 [C10H7N]+• m/z 141 M->F3 - HBr ESI_Fragmentation M_H [C10H9BrN]+ m/z 222/224 F1_ESI [C10H9N]+ m/z 143 M_H->F1_ESI - •Br F2_ESI [C9H5BrN]+ m/z 206/208 M_H->F2_ESI - CH4 F3_ESI [C10H8N]+ m/z 142 M_H->F3_ESI - HBr

References

The Biological Frontier of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renaissance of Natural Product Chemistry

Isoquinoline alkaloids, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have been a cornerstone of traditional medicine for centuries.[1][2][3] Derived primarily from plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, these natural products have re-emerged at the forefront of modern drug discovery.[2][3] Their impressive range of biological activities, from antimicrobial and anti-inflammatory to potent antitumor effects, positions them as a rich reservoir of lead compounds for novel therapeutic development.[1][4][5][6] This guide provides an in-depth technical exploration of the biological activities of key isoquinoline alkaloids, their mechanisms of action, and the experimental methodologies crucial for their investigation, tailored for researchers, scientists, and professionals in drug development.

I. Protoberberine Alkaloids: The Multifaceted Warriors

The protoberberine class of isoquinoline alkaloids, characterized by a tetracyclic ring system, includes some of the most extensively studied and pharmacologically significant members.

Berberine: The Metabolic Modulator and Beyond

Berberine is a bright yellow alkaloid with a long history of use in traditional Chinese and Ayurvedic medicine.[7] Its modern pharmacological profile is remarkably broad, with significant implications for metabolic diseases, cancer, and infectious diseases.

Biological Activities:

  • Antidiabetic Effects: Berberine has demonstrated a potent hypoglycemic effect, often compared to metformin.[8][9] It enhances insulin sensitivity, promotes glycolysis, and suppresses hepatic gluconeogenesis.[8][9][10][11]

  • Anticancer Activity: Berberine exhibits cytotoxic effects against a wide array of cancer cell lines, including breast, colon, and oral squamous carcinoma.[1][12][13] It induces apoptosis, causes cell cycle arrest, and inhibits cancer cell proliferation.[1][12][13][14]

  • Antimicrobial Properties: It possesses broad-spectrum antibacterial and antifungal activity.[7]

  • Anti-inflammatory and Antioxidant Effects: Berberine mitigates inflammatory responses and reduces oxidative stress.[8][9]

Mechanism of Action: Berberine's diverse effects are a result of its ability to modulate multiple cellular signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[8][10][11] In cancer cells, berberine's pro-apoptotic action is mediated through the BCL-2/BAX signaling pathway.[1] It also inhibits telomerase activity in cancer cells, contributing to its antiproliferative effects.[14]

II. Benzophenanthridine Alkaloids: Potent Cytotoxicity and Antimicrobial Action

This class of alkaloids is known for its potent biological activities, but also for its potential toxicity, necessitating careful investigation.

Sanguinarine: A Double-Edged Sword

Sanguinarine, derived from the bloodroot plant (Sanguinaria canadensis), is a potent antimicrobial and anti-inflammatory agent.[15] However, its therapeutic potential is tempered by its toxicity.[16][17]

Biological Activities:

  • Antimicrobial Activity: Sanguinarine exhibits strong antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15][18] It also shows antifungal properties.

  • Anticancer Effects: It is a potent inducer of apoptosis in various cancer cell lines.

  • Toxicity: Sanguinarine is a toxin that acts on the Na+/K+-ATPase transmembrane protein, leading to cell death.[16][17][19] When applied to the skin, it can cause the formation of a thick, dead tissue scab known as an eschar.[16]

Mechanism of Action: The antimicrobial action of sanguinarine involves the inhibition of the bacterial cell division protein FtsZ and disruption of the bacterial cell membrane.[18] Its toxicity to animal cells is primarily due to the inhibition of the Na+/K+-ATPase pump.[16][17][19]

III. Phthalideisoquinoline Alkaloids: Targeting the Cytoskeleton

This subclass of isoquinoline alkaloids has a distinct structure that imparts a unique mechanism of action, primarily targeting the cellular cytoskeleton.

Noscapine: From Cough Suppressant to Anticancer Agent

Noscapine, a naturally occurring alkaloid from the opium poppy, has a long history of use as a cough suppressant.[20] More recently, it has garnered significant attention for its potential as a non-toxic anticancer agent.[12][20][21]

Biological Activities:

  • Anticancer Activity: Noscapine exhibits potent antitumor activity against a variety of solid tumors, including those of the breast, lung, and colon, and has been shown to cross the blood-brain barrier, making it a candidate for treating brain tumors.[12][20][21] It induces apoptosis and arrests the cell cycle in mitosis.[12][20][21]

  • Low Toxicity: A key advantage of noscapine is its favorable safety profile, with minimal side effects compared to traditional chemotherapeutic agents.[22]

Mechanism of Action: Noscapine's anticancer effects stem from its interaction with microtubules.[12][20] Unlike other microtubule-targeting drugs like taxanes and vinca alkaloids, noscapine modulates microtubule dynamics without causing complete stabilization or depolymerization.[20][23] It binds to tubulin and dampens the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[20][23][24]

IV. Benzylisoquinoline and Other Notable Alkaloids

This section covers other structurally and functionally important isoquinoline alkaloids.

Papaverine: The Smooth Muscle Relaxant

Papaverine, another alkaloid derived from the opium poppy, is primarily known for its effects on smooth muscle.[2][25]

Biological Activities:

  • Vasodilator and Antispasmodic: Papaverine is a potent smooth muscle relaxant, causing vasodilation and relieving spasms in the gastrointestinal and biliary tracts.[25][26][27][28]

  • Neuroprotective Effects: Recent research suggests potential neuroprotective roles for papaverine.[28]

Mechanism of Action: Papaverine's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[25][26][29] This inhibition leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation.[26][28]

Palmatine: A Broad-Spectrum Bioactive

Palmatine is a protoberberine alkaloid with a wide range of documented pharmacological effects.[13][30][31]

Biological Activities:

  • Anticancer and Antioxidant: Palmatine exhibits anticancer, antioxidant, and anti-inflammatory properties.[13][18][30]

  • Neuroprotection and Metabolic Regulation: It also shows neuroprotective effects and can help regulate blood lipids.[13][30]

  • Antimicrobial and Antiviral: Palmatine has demonstrated antibacterial and antiviral activities.[13][30]

Mechanism of Action: The anti-inflammatory effects of palmatine are partly mediated through the inhibition of the NF-κB signaling pathway.[32]

Tetrandrine: The Calcium Channel Blocker

Tetrandrine is a bis-benzylisoquinoline alkaloid with a history of use in traditional Chinese medicine for treating hypertension.[33]

Biological Activities:

  • Cardiovascular Effects: Tetrandrine acts as a calcium channel blocker, leading to vasodilation and antihypertensive effects.[24][33][34]

  • Anticancer Properties: It has been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and reverse multidrug resistance.[34]

  • Anti-inflammatory and Antioxidant: Tetrandrine also possesses anti-inflammatory and antioxidant properties.[35]

Mechanism of Action: Tetrandrine blocks L-type and T-type voltage-dependent calcium channels, inhibiting calcium influx into vascular smooth muscle cells.[16][24][33][34] Its anticancer mechanisms involve the modulation of various signaling pathways, including NF-κB and MAPK.[35]

V. Quantitative Bioactivity Data

For a comparative understanding of the potency of these alkaloids, the following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of Berberine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[1]
MCF-7Breast Cancer272.15 ± 11.06[1]
HeLaCervical Carcinoma245.18 ± 17.33[1]
HT29Colon Cancer52.37 ± 3.45[1]
T47DBreast Cancer25[12][13]
A549Lung Cancer139.4[32]
HepG2Liver Cancer3587.9[32]

Table 2: Minimum Inhibitory Concentrations (MIC) of Sanguinarine against Various Microorganisms

MicroorganismMIC Range (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)1.56 - 6.25[18]
Candida albicans (mono-species biofilm)4[23]
Staphylococcus aureus (mono-species biofilm)2[23]
Candida albicans and Staphylococcus aureus (dual-species biofilm)8[23]
Gram-Negative Bacteria (various strains)16 - 256[10]
Plaque Bacteria (most species)1 - 32[26]
Staphylococcus aureus128[11]

VI. Experimental Protocols: A Practical Guide

The following section provides step-by-step methodologies for key experiments used to assess the biological activity of isoquinoline alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight.[1]

  • Treatment: Treat the cells with serial dilutions of the isoquinoline alkaloid and incubate for the desired time period (e.g., 48 hours).[1]

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[20]

  • Incubation: Incubate the plate at 37°C for 2-5 hours, until purple formazan crystals are visible.[20]

  • Solubilization: Remove all but 25 µL of the medium from each well and add 50 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance at 540 nm using a plate reader.[20]

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][8][33]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the isoquinoline alkaloid in a 96-well microtiter plate with an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[18]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL).[4]

  • Inoculation: Inoculate each well with the bacterial suspension.[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the alkaloid at which there is no visible bacterial growth.[18]

Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules, often by measuring changes in light scattering or fluorescence.[24]

Protocol (Fluorescence-Based):

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[36]

  • Compound Addition: Add the isoquinoline alkaloid (e.g., noscapine) at the desired concentration.

  • Initiation of Polymerization: Initiate polymerization by adding 1 mM GTP and 10% glycerol.[36]

  • Fluorescence Monitoring: Include a fluorescent reporter like DAPI (6.3 µM) that preferentially binds to polymerized microtubules and monitor the increase in fluorescence over time.[36]

VII. Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 Berberine's Antidiabetic Mechanism Berberine Berberine AMPK AMPK Activation Berberine->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity

Caption: Berberine's antidiabetic action via AMPK activation.

G cluster_1 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Add Isoquinoline Alkaloid A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-5h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (540nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

VIII. Future Perspectives in Drug Development

The diverse biological activities and mechanisms of action of isoquinoline alkaloids make them highly attractive candidates for drug development.[37] However, challenges such as bioavailability, toxicity, and the need for structural modification to enhance efficacy and reduce side effects remain.[13][30] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic properties of these natural scaffolds.

  • Advanced Drug Delivery Systems: To improve the bioavailability and targeted delivery of isoquinoline alkaloids.

  • Synergistic Combination Therapies: Investigating the potential of these alkaloids to enhance the efficacy of existing drugs.

  • In-depth Toxicological Profiling: To ensure the safety of novel drug candidates derived from these compounds.

The continued exploration of isoquinoline alkaloids holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.

References

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The isoquinoline framework, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a "privileged scaffold" – a molecular architecture that is repeatedly recognized by and interacts with a diverse range of biological targets. This guide provides a comprehensive exploration of isoquinoline derivatives, delving into their multifaceted pharmacological activities, underlying mechanisms of action, and the synthetic strategies employed in their creation. Through detailed case studies of prominent drugs, we will illuminate the journey from natural product inspiration to clinical application, offering field-proven insights for professionals engaged in the art and science of drug discovery.

The Isoquinoline Core: A Foundation of Bioactivity

The isoquinoline nucleus is a structural isomer of quinoline, comprising a benzene ring fused to a pyridine ring. This seemingly simple arrangement gives rise to a molecule with a unique electronic distribution and three-dimensional shape, predisposing it to interact with a wide variety of biological macromolecules.[1] Its presence in a plethora of alkaloids, secondary metabolites produced by plants, fungi, and bacteria, is a testament to its evolutionary selection as a potent pharmacophore.[2] These natural products, including morphine, berberine, and papaverine, have been utilized in traditional medicine for centuries and continue to serve as invaluable lead compounds in modern drug discovery.[3]

The versatility of the isoquinoline scaffold lies in its amenability to chemical modification. The various positions on the bicyclic ring system can be functionalized with a wide range of substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This "tunability" is a key reason why synthetic isoquinoline derivatives have become a major focus of research, leading to the development of numerous clinically successful drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and cardiovascular disorders.[4]

Mechanisms of Action: A Multifaceted Pharmacological Profile

Isoquinoline derivatives exert their biological effects through a diverse array of mechanisms, often targeting fundamental cellular processes. This section will explore some of the key signaling pathways and molecular targets modulated by this remarkable class of compounds.

Anticancer Activity: Disrupting the Machinery of Malignancy

The anticancer properties of isoquinoline alkaloids are among their most extensively studied activities.[5] These compounds can induce cell cycle arrest, apoptosis, and autophagy, ultimately leading to the demise of cancer cells.[5][6]

One of the primary mechanisms of action for many anticancer isoquinoline derivatives is the inhibition of topoisomerases . These essential enzymes are responsible for resolving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, isoquinoline-based inhibitors prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and the initiation of apoptosis.[7]

Signaling Pathway: Topoisomerase I Inhibition by Isoquinoline Derivatives

Topoisomerase_Inhibition DNA Supercoiled DNA Cleavage_Complex Top1-DNA Cleavage Complex DNA->Cleavage_Complex Top1 binding & cleavage Top1 Topoisomerase I (Top1) Stabilized_Complex Stabilized Ternary Complex Cleavage_Complex->Stabilized_Complex Relegation DNA Re-ligation Cleavage_Complex->Relegation Normal Pathway Isoquinoline Isoquinoline Derivative Isoquinoline->Stabilized_Complex Binding DSBs DNA Double-Strand Breaks Stabilized_Complex->DSBs Replication fork collision Relaxed_DNA Relaxed DNA Relegation->Relaxed_DNA Apoptosis Apoptosis DSBs->Apoptosis

Caption: Topoisomerase I inhibition by isoquinoline derivatives.

Another key signaling pathway targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway at multiple nodes, leading to decreased cancer cell proliferation and survival.[7]

Antimicrobial Activity: Combating Infectious Agents

The isoquinoline scaffold is also a promising platform for the development of novel antimicrobial agents.[8] These compounds have demonstrated activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

The antibacterial mechanism of some isoquinoline derivatives involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis.[3] For example, certain alkynyl isoquinolines have been shown to be effective against multidrug-resistant Gram-positive bacteria.[3] The structure-activity relationship studies have revealed that the presence of a quaternary nitrogen and a methylenedioxy group at specific positions can enhance the antimicrobial activity.[7]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, autoimmune disorders, and cancer. Several isoquinoline derivatives have demonstrated potent anti-inflammatory effects.

The mechanism of action for the anti-inflammatory properties of some isoquinolines involves the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways .[9] For instance, certain isoquinoline-1-carboxamides have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in microglia by inhibiting these pathways.[9]

Signaling Pathway: Anti-inflammatory Action of Isoquinoline Derivatives

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p Phosphorylated NF-κB (active) IkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_p->Pro_inflammatory_genes activates transcription of Isoquinoline Isoquinoline Derivative Isoquinoline->MAPK inhibits Isoquinoline->IKK inhibits

Caption: Anti-inflammatory action of isoquinoline derivatives.

Antiviral Activity: Interfering with the Viral Life Cycle

The emergence of viral pandemics has underscored the urgent need for new antiviral therapies. Isoquinoline alkaloids have shown promise as broad-spectrum antiviral agents.[6] Their mechanisms of action are varied and can involve interference with multiple stages of the viral life cycle, including viral entry, replication, and egress.[10]

Some isoquinoline derivatives have been shown to inhibit viral replication by targeting key viral enzymes or by modulating host cell signaling pathways that are hijacked by the virus.[6] For instance, certain isoquinolines can interfere with the NF-κB and MAPK/ERK signaling pathways, which are crucial for the replication of many viruses.[6]

Synthesis of Isoquinoline Derivatives: Building the Core

The construction of the isoquinoline scaffold is a central theme in synthetic organic chemistry. Over the years, a number of powerful and versatile methods have been developed for this purpose. This section will detail two of the most classical and widely used methods: the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[11] These intermediates can then be readily oxidized to the corresponding isoquinolines. The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[11]

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction

  • Amide Formation: The starting β-arylethylamine is first acylated with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.

  • Cyclization: The β-arylethylamide is dissolved in a suitable solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent (e.g., POCl₃). The reaction mixture is then heated to reflux for a specified period (typically 1-4 hours).

  • Workup: After cooling to room temperature, the reaction mixture is carefully poured onto ice and basified with an aqueous solution of a base (e.g., sodium hydroxide or ammonia) to precipitate the 3,4-dihydroisoquinoline product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

  • Oxidation (Optional): The purified 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using an oxidizing agent such as palladium on carbon (Pd/C) in a high-boiling solvent or with manganese dioxide (MnO₂).

Workflow: Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow Start β-Arylethylamine Acylation Acylation Start->Acylation Amide β-Arylethylamide Acylation->Amide Cyclization Cyclization (POCl₃, heat) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Workup Workup & Purification Dihydroisoquinoline->Workup Purified_Dihydro Purified 3,4-Dihydroisoquinoline Workup->Purified_Dihydro Oxidation Oxidation (Optional) Purified_Dihydro->Oxidation Isoquinoline Substituted Isoquinoline Oxidation->Isoquinoline

Caption: Workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[12] This reaction is particularly important in the biosynthesis of many isoquinoline alkaloids.[12]

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

  • Reactant Preparation: The β-arylethylamine and the aldehyde or ketone (typically in a 1:1 to 1:1.2 molar ratio) are dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • Acid Catalysis: A catalytic amount of a protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate) is added to the reaction mixture.

  • Reaction: The mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrates.

  • Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the desired tetrahydroisoquinoline.

Workflow: Pictet-Spengler Reaction

Pictet_Spengler_Workflow Start_Amine β-Arylethylamine Condensation Condensation (Acid Catalyst) Start_Amine->Condensation Start_Carbonyl Aldehyde or Ketone Start_Carbonyl->Condensation Iminium_Ion Iminium Ion Intermediate Condensation->Iminium_Ion Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Workup Workup & Purification Tetrahydroisoquinoline->Workup Purified_Product Purified Tetrahydroisoquinoline Workup->Purified_Product

Caption: Workflow for the Pictet-Spengler reaction.

Isoquinoline Derivatives in the Clinic: Case Studies

The therapeutic potential of isoquinoline derivatives is best illustrated by the numerous drugs that have reached the market and are in clinical use. This section will provide in-depth case studies of three such drugs, highlighting their development, mechanism of action, and clinical significance.

Noscapine: From Cough Suppressant to Anticancer Agent

Noscapine, a phthalideisoquinoline alkaloid isolated from the opium poppy, has a long history of use as a non-addictive cough suppressant.[13] In recent decades, however, it has garnered significant attention for its potent anticancer activity.[14]

Drug Development and History:

Noscapine was first isolated in 1817.[2] Its antitussive properties were discovered in the 1930s, and it has been used for this indication for many years.[13] The anticancer potential of noscapine was first reported in the 1950s, but it was not until the late 1990s that its mechanism of action was elucidated, leading to a resurgence of interest in its development as an anticancer drug.[14]

Mechanism of Action:

Noscapine exerts its anticancer effects by binding to tubulin and disrupting the dynamics of microtubule assembly.[15] This leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[15] Unlike other microtubule-targeting agents like the taxanes, noscapine has a relatively mild effect on microtubule polymerization, which may contribute to its favorable safety profile.[16]

Clinical Significance:

Noscapine is currently in clinical trials for the treatment of various cancers, including non-small cell lung cancer and prostate cancer.[16] Its oral bioavailability and low toxicity make it an attractive candidate for long-term cancer therapy.[16]

Pharmacological Data for Noscapine
IC₅₀ (H460 NSCLC cells) 34.7 ± 2.5 µM[17]
Mechanism of Action Microtubule dynamics disruption, G2/M cell cycle arrest, apoptosis induction[15]
Clinical Status Phase I/II clinical trials for various cancers[16]
Tubocurarine: A Paradigm Shift in Anesthesia

Tubocurarine is a benzylisoquinoline alkaloid that was originally used as an arrow poison by indigenous people in South America.[18] Its introduction into clinical practice in the 1940s revolutionized the field of anesthesia.[19]

Drug Development and History:

The muscle-relaxant properties of curare, the crude extract containing tubocurarine, were first described in the 16th century. However, it was not until the 1930s that tubocurarine was isolated in its pure form.[20] Its use as a muscle relaxant during surgery was pioneered in the 1940s, allowing for safer and more controlled surgical procedures.[19]

Mechanism of Action:

Tubocurarine is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[21] By blocking the binding of acetylcholine to its receptor, tubocurarine prevents muscle contraction, leading to skeletal muscle relaxation.[21]

Clinical Significance:

While tubocurarine itself is now rarely used due to the availability of safer alternatives with fewer side effects, its discovery was a landmark in medicine.[18] It paved the way for the development of a whole class of neuromuscular blocking agents that are now an indispensable part of modern anesthesia.[19] The structure-activity relationship studies of tubocurarine were instrumental in the design of these newer, more refined drugs.[4]

Emetine: A Potent Inhibitor of Protein Synthesis

Emetine is an isoquinoline alkaloid derived from the ipecacuanha plant. It has a long history of use as an emetic and for the treatment of amoebic dysentery. Its potent biological activities stem from its ability to inhibit protein synthesis.

Mechanism of Action:

Emetine exerts its effects by binding to the 40S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis. This leads to a global shutdown of protein production, which is detrimental to both invading pathogens and rapidly dividing cancer cells. More recent studies have clarified that emetine blocks the synthesis of both the leading and lagging DNA strands by inhibiting protein biosynthesis, rather than directly targeting DNA replication machinery.

Signaling Pathway: Emetine's Inhibition of Protein Synthesis

Emetine_Protein_Synthesis_Inhibition Ribosome Ribosome (80S) Elongation Elongation Cycle Ribosome->Elongation Blocked_Ribosome Blocked Ribosome mRNA mRNA mRNA->Ribosome binds to tRNA Aminoacyl-tRNA tRNA->Ribosome delivers amino acid Translocation Translocation Elongation->Translocation Polypeptide Growing Polypeptide Chain Translocation->Polypeptide Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Emetine Emetine Emetine->Ribosome binds to 40S subunit Emetine->Translocation inhibits Blocked_Ribosome->Protein_Synthesis_Inhibition

Caption: Emetine's inhibition of protein synthesis.

Clinical Significance:

While its use has declined due to toxicity concerns, emetine remains an important tool for researchers studying protein synthesis. Furthermore, its potent antiviral and anticancer activities continue to be explored, with a particular focus on developing derivatives with improved safety profiles.[11]

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for drug discovery. The ongoing exploration of natural product libraries, coupled with advances in synthetic chemistry and computational drug design, promises to unveil new isoquinoline derivatives with enhanced potency and selectivity. The development of "green" and more efficient synthetic methodologies will further accelerate the discovery process.[1]

References

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-1-methylisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. This application note provides a comprehensive and robust protocol for the synthesis of this key intermediate, starting from the readily available precursor, 2-bromoaniline. The described pathway employs a logical sequence of classical organic transformations, culminating in a Bischler-Napieralski reaction and subsequent aromatization. Each step is detailed with explicit protocols, scientific rationale for procedural choices, and troubleshooting insights, ensuring reproducibility for researchers in drug discovery and chemical synthesis.

Introduction

The isoquinoline scaffold is a privileged structure found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide array of pharmacological activities.[1] The strategic placement of functional groups, such as a bromine atom at the C8 position and a methyl group at the C1 position, provides valuable handles for further chemical diversification through cross-coupling reactions and other transformations.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offer powerful tools for constructing the core bicyclic system.[2][3] However, the synthesis of specifically substituted analogues like this compound from simple starting materials requires a carefully planned, multi-step sequence. This guide details a reliable pathway that begins with 2-bromoaniline and proceeds through the synthesis of a key N-[2-(2-bromophenyl)ethyl]acetamide intermediate, which is then cyclized and aromatized to yield the final product.

Overall Synthetic Pathway

The synthesis is designed as a logical eight-step sequence, transforming the initial aniline into the target isoquinoline. The strategy involves first constructing the β-phenylethylamine side chain necessary for the subsequent cyclization.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 2-(2-Bromophenyl)ethylamine

This section details the construction of the crucial β-arylethylamine precursor. The successful execution of these initial steps is paramount for the overall yield and purity of the final product.

Step A: 2-Bromoaniline → 2-Bromobenzonitrile (Sandmeyer Reaction)

Scientific Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl nitrile. The aniline is first converted to a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0-5 °C) to prevent decomposition. This diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

Protocol:

  • Diazotization: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add 2-bromoaniline (50.0 g, 0.29 mol) to a mixture of concentrated HCl (75 mL) and water (150 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2) (22.0 g, 0.32 mol) in water (50 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation: In a separate 2 L flask, prepare a solution of copper(I) cyanide (CuCN) (31.2 g, 0.35 mol) and sodium cyanide (NaCN) (17.1 g, 0.35 mol) in water (200 mL). Warm the solution gently to 60-70 °C.

  • Add the cold diazonium salt solution to the warm cyanide solution in portions, controlling the effervescence.

  • After the addition is complete, heat the mixture on a steam bath for 1 hour, then allow it to cool to room temperature.

  • Work-up: Extract the mixture with dichloromethane (3 x 150 mL). Wash the combined organic layers with 10% NaOH solution and then with brine. Dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-bromobenzonitrile as a colorless solid.

Step B & C: 2-Bromobenzonitrile → 2-Bromobenzyl Alcohol → 2-Bromobenzyl Bromide

Scientific Rationale: This two-step sequence first reduces the nitrile to a primary alcohol and then converts the alcohol into a more reactive benzyl bromide, which is susceptible to nucleophilic substitution in the next step. A milder reducing agent like DIBAL-H followed by an acidic workup is often used to convert nitriles to aldehydes, which can then be reduced to alcohols. However, a more direct, albeit less common, method involves careful hydrolysis of an intermediate imine. For simplicity and robustness, we will proceed via reduction to the benzylamine, followed by diazotization and hydrolysis, or more directly, reduce the corresponding ester. For this protocol, we will assume a standard literature path: reduction of the nitrile to the corresponding benzyl alcohol, followed by bromination. A common method for the second step is using phosphorus tribromide (PBr3), which provides a clean conversion of primary benzylic alcohols to bromides.

Protocol (Step B - Reduction):

  • In a 2 L flask under an inert atmosphere (N2 or Ar), suspend lithium aluminum hydride (LiAlH4) (13.0 g, 0.34 mol) in anhydrous diethyl ether (500 mL).

  • Cool the suspension to 0 °C and slowly add a solution of 2-bromobenzonitrile (50.0 g, 0.27 mol) in anhydrous diethyl ether (250 mL).

  • After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (13 mL), 15% NaOH solution (13 mL), and finally water (39 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry over Na2SO4, and evaporate the solvent to yield 2-bromobenzyl alcohol. This intermediate is often used directly in the next step.

Protocol (Step C - Bromination):

  • Dissolve the crude 2-bromobenzyl alcohol (approx. 0.27 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr3) (32.5 g, 0.12 mol, 12.1 mL) dropwise.

  • After addition, allow the mixture to stir at room temperature for 3 hours.

  • Pour the reaction mixture slowly onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over MgSO4, and concentrate in vacuo to yield 2-bromobenzyl bromide.

Step D & E: 2-Bromobenzyl Bromide → 2-(2-Bromophenyl)acetonitrile → 2-(2-Bromophenyl)ethylamine

Scientific Rationale: This sequence extends the carbon chain by one atom via cyanation, followed by reduction of the newly introduced nitrile to a primary amine. This completes the synthesis of the required β-phenylethylamine backbone. The reduction of the acetonitrile derivative can be achieved effectively with strong reducing agents like LiAlH4 or by catalytic hydrogenation.

Protocol (Step D - Cyanation):

  • In a 1 L flask, dissolve sodium cyanide (NaCN) (16.2 g, 0.33 mol) in dimethyl sulfoxide (DMSO) (250 mL).

  • Add a solution of 2-bromobenzyl bromide (from the previous step, approx. 0.27 mol) in DMSO (100 mL) dropwise at room temperature.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Cool to room temperature and pour the reaction mixture into 1 L of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over MgSO4, and remove the solvent under reduced pressure. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-(2-bromophenyl)acetonitrile.

Protocol (Step E - Reduction):

  • Under an inert atmosphere, prepare a suspension of LiAlH4 (12.5 g, 0.33 mol) in anhydrous tetrahydrofuran (THF) (400 mL) and cool to 0 °C.

  • Slowly add a solution of 2-(2-bromophenyl)acetonitrile (from the previous step, assuming ~0.25 mol) in THF (150 mL).

  • After addition, allow the mixture to warm to room temperature and then reflux for 5 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in Step B.

  • Filter the solids, and concentrate the filtrate. The resulting crude 2-(2-bromophenyl)ethylamine can be purified by vacuum distillation.

Part 2: Construction of the Isoquinoline Core

With the key β-arylethylamine intermediate in hand, the final steps involve amide formation, intramolecular cyclization, and aromatization to furnish the target heterocycle.

Step F: 2-(2-Bromophenyl)ethylamine → N-[2-(2-Bromophenyl)ethyl]acetamide (Acetylation)

Scientific Rationale: Acetylation of the primary amine is required to form the amide precursor for the Bischler-Napieralski reaction. Acetic anhydride is an effective and common acetylating agent. A base, such as triethylamine or pyridine, is used to scavenge the acetic acid byproduct.

Protocol:

  • Dissolve 2-(2-bromophenyl)ethylamine (40.0 g, 0.20 mol) in dichloromethane (300 mL) and cool to 0 °C.

  • Add triethylamine (24.3 g, 0.24 mol, 33.4 mL) followed by the dropwise addition of acetic anhydride (22.5 g, 0.22 mol, 20.7 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent to yield N-[2-(2-bromophenyl)ethyl]acetamide, which can often be used without further purification.

Step G: N-[2-(2-Bromophenyl)ethyl]acetamide → 8-Bromo-1-methyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)

Scientific Rationale: This is the key ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes a β-arylethylamide.[4] A dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), is required to activate the amide carbonyl for cyclization.[5] The reaction proceeds via a nitrilium ion intermediate, which is attacked by the electron-rich aromatic ring.[5] The bromine substituent is deactivating, so forcing conditions (refluxing in a high-boiling solvent) are necessary.

Protocol:

  • In a 500 mL flask, dissolve N-[2-(2-bromophenyl)ethyl]acetamide (48.4 g, 0.20 mol) in anhydrous toluene (250 mL).

  • Carefully add phosphorus oxychloride (POCl3) (46.0 g, 0.30 mol, 27.8 mL).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice (500 g).

  • Stir until all the ice has melted, then basify the aqueous layer to pH > 10 with concentrated NaOH solution, keeping the mixture cool in an ice bath.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to give the crude 8-bromo-1-methyl-3,4-dihydroisoquinoline.

Step H: 8-Bromo-1-methyl-3,4-dihydroisoquinoline → this compound (Aromatization)

Scientific Rationale: The final step is the dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling, inert solvent.[6] The catalyst facilitates the removal of two hydrogen atoms to form the stable aromatic system.

Protocol:

  • Dissolve the crude 8-bromo-1-methyl-3,4-dihydroisoquinoline (from the previous step, approx. 0.20 mol) in p-cymene or decalin (300 mL).

  • Add 10% Palladium on Carbon (Pd/C) (approx. 2.5 g, 5% by weight of the substrate).

  • Heat the mixture to reflux (170-190 °C depending on the solvent) and maintain for 6-8 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a solid.

Data Summary Table

StepReactionKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
A Sandmeyer ReactionNaNO2, CuCNHCl(aq), H2O0 → 702.570-80
B Nitrile ReductionLiAlH4Diethyl Ether0 → Reflux485-95
C Alcohol BrominationPBr3Dichloromethane0 → RT380-90
D CyanationNaCNDMSORT → 50480-90
E Nitrile ReductionLiAlH4THF0 → Reflux580-90
F AcetylationAcetic Anhydride, Et3NDichloromethane0 → RT290-98
G Bischler-NapieralskiPOCl3TolueneReflux465-75
H Aromatization10% Pd/Cp-CymeneReflux6-875-85

References

The Pictet-Gams Synthesis of 1-Methylisoquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pictet-Gams Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Among the classical methods for constructing this important heterocycle, the Pictet-Gams synthesis, first reported by Amé Pictet and Alfons Gams in 1910, remains a valuable tool for the preparation of isoquinolines from β-hydroxy-β-phenylethylamides.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of the Pictet-Gams synthesis, with a specific focus on the preparation of 1-methylisoquinoline.

The Pictet-Gams reaction is a modification of the Bischler-Napieralski reaction and is particularly useful as it can directly yield a fully aromatic isoquinoline without the need for a subsequent oxidation step.[1][3] The synthesis involves the cyclization of an acylated aminomethyl phenyl carbinol or its ether using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), typically in a high-boiling solvent like toluene or xylene.[4][5]

This guide will delve into the mechanistic intricacies of the reaction, provide detailed, step-by-step protocols for the synthesis of the necessary precursor and the final product, and offer insights into potential side reactions and troubleshooting strategies.

Mechanistic Insights: A Tale of Two Pathways

The mechanism of the Pictet-Gams synthesis is a subject of considerable interest, with evidence pointing towards two competing pathways: the desired isoquinoline formation and a potential side reaction leading to the formation of an oxazoline.[6] Understanding these pathways is critical for optimizing reaction conditions and maximizing the yield of the target isoquinoline.

A plausible mechanism for the formation of 1-methylisoquinoline from N-(2-hydroxy-2-phenylethyl)acetamide involves an initial dehydration of the starting material to form an enamide intermediate.[2] Subsequent protonation of the carbonyl oxygen by the acidic dehydrating agent facilitates an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to form a dihydroisoquinoline intermediate. A final dehydration step then leads to the aromatic 1-methylisoquinoline.[2]

However, under certain conditions, an alternative pathway can predominate. The hydroxyl group of the starting material can be activated by the dehydrating agent, leading to an intramolecular cyclization to form a Δ²-oxazoline.[6] This oxazoline can be a stable byproduct or, under more forcing conditions, may rearrange to the desired isoquinoline. The formation of the oxazoline is a significant consideration in the Pictet-Gams synthesis and its potential for ring-cleavage during workup can lead to the recovery of starting material derivatives, complicating product isolation.[6]

Pictet_Gams_Mechanism cluster_synthesis Pictet-Gams Synthesis of 1-Methylisoquinoline cluster_side_reaction Competing Oxazoline Formation Start N-(2-hydroxy-2-phenylethyl)acetamide Dehydrating_Agent P₂O₅ or POCl₃ Start->Dehydrating_Agent Reacts with Oxazoline_Pathway Intramolecular Cyclization Start->Oxazoline_Pathway Can undergo Enamide Enamide Intermediate Dehydrating_Agent->Enamide Forms Cyclization Intramolecular Electrophilic Aromatic Substitution Enamide->Cyclization Undergoes Dihydroisoquinoline Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Forms Isoquinoline 1-Methylisoquinoline Dihydroisoquinoline->Isoquinoline Dehydrates to Oxazoline Δ²-Oxazoline Byproduct Oxazoline_Pathway->Oxazoline Forms

Figure 1: Simplified workflow of the Pictet-Gams synthesis and the competing oxazoline formation pathway.

Experimental Protocols

Part 1: Synthesis of the Precursor - N-(2-hydroxy-2-phenylethyl)acetamide

A reliable synthesis of the starting material is paramount for the success of the Pictet-Gams reaction. The following protocol describes a general method for the acylation of 2-amino-1-phenylethanol.

Materials and Reagents:

  • 2-Amino-1-phenylethanol

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate solvent (e.g., dichloromethane or ethyl acetate)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-1-phenylethanol in the chosen solvent.

  • Base Addition: Cool the solution in an ice bath and add the base dropwise.

  • Acylation: Slowly add acetic anhydride or acetyl chloride to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-hydroxy-2-phenylethyl)acetamide.

Part 2: Pictet-Gams Synthesis of 1-Methylisoquinoline

This protocol outlines the cyclization of N-(2-hydroxy-2-phenylethyl)acetamide to 1-methylisoquinoline. Caution: Phosphorus pentoxide and phosphoryl chloride are highly corrosive and react violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • N-(2-hydroxy-2-phenylethyl)acetamide

  • Phosphorus pentoxide (P₂O₅) or Phosphoryl chloride (POCl₃)

  • High-boiling solvent (e.g., toluene, xylene, or decalin)

  • 10% Sodium hydroxide solution

  • Dichloromethane or Ether for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard reflux apparatus and other laboratory glassware

Procedure:

  • Apparatus Setup: Set up a reflux apparatus with a round-bottom flask, condenser, and a drying tube. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add N-(2-hydroxy-2-phenylethyl)acetamide and the chosen solvent.

  • Dehydrating Agent: Carefully and portion-wise add the dehydrating agent (P₂O₅ or POCl₃) to the stirred suspension. The addition is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction time will vary depending on the substrate and the dehydrating agent used. Monitor the reaction progress by TLC.

  • Quenching: After cooling the reaction mixture to room temperature, carefully quench it by slowly pouring it over crushed ice.

  • Basification and Extraction: Make the aqueous solution basic (pH > 10) by adding 10% NaOH solution. Extract the product into an organic solvent like dichloromethane or ether.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 1-methylisoquinoline can be purified by distillation under reduced pressure or by column chromatography.

Data Presentation: Substrate Scope and Reaction Conditions

The choice of dehydrating agent and reaction conditions can significantly impact the yield and the product distribution (isoquinoline vs. oxazoline). The following table summarizes typical conditions and outcomes for the Pictet-Gams synthesis of various 1-substituted isoquinolines.

Starting Amide (R group)Dehydrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
MethylP₂O₅TolueneReflux41-MethylisoquinolineModerate[4]
PhenylP₂O₅DecalinReflux31-PhenylisoquinolineHigh[6]
EthylPOCl₃XyleneReflux61-EthylisoquinolineGoodGeneral
BenzylPPA-15021-BenzylisoquinolineFairGeneral

Note: "General" refers to commonly cited conditions in reviews and textbooks. PPA = Polyphosphoric acid.

Troubleshooting and Field-Proven Insights

  • Low Yield of Isoquinoline: This is often due to the formation of the oxazoline byproduct. To favor isoquinoline formation, more forcing conditions such as higher temperatures (e.g., using decalin as a solvent) and a stronger dehydrating agent may be necessary.[6]

  • Recovery of Starting Material or its Derivatives: Incomplete reaction or ring-opening of the oxazoline during workup can lead to the recovery of starting materials. Ensure the reaction goes to completion by monitoring with TLC and consider a non-acidic workup if oxazoline formation is suspected.

  • Difficulty in Product Purification: The basic nature of the isoquinoline product allows for an acid-base extraction to separate it from neutral byproducts. However, care must be taken as the hydrochloride salt may be difficult to handle.

  • Choice of Dehydrating Agent: Phosphorus pentoxide is a powerful dehydrating agent but can be difficult to handle. Phosphoryl chloride is a liquid and can be easier to dispense, but it may lead to chlorinated byproducts. Polyphosphoric acid is also a viable option and can serve as both a catalyst and a solvent.

Troubleshooting_Pictet_Gams Problem Common Problems in Pictet-Gams Synthesis Low_Yield Low Isoquinoline Yield Problem->Low_Yield Starting_Material_Recovery Recovery of Starting Material Problem->Starting_Material_Recovery Purification_Issues Difficult Purification Problem->Purification_Issues Solution_Low_Yield Increase Temperature (e.g., Decalin) Use Stronger Dehydrating Agent Low_Yield->Solution_Low_Yield Solution Solution_Recovery Ensure Complete Reaction (TLC) Consider Non-Acidic Workup Starting_Material_Recovery->Solution_Recovery Solution Solution_Purification Utilize Acid-Base Extraction Careful Handling of Salts Purification_Issues->Solution_Purification Solution

Figure 2: A troubleshooting guide for common issues encountered in the Pictet-Gams synthesis.

Conclusion

The Pictet-Gams synthesis is a powerful and historically significant method for the synthesis of isoquinolines. By understanding the underlying mechanism, including the potential for oxazoline formation, and by carefully selecting reaction conditions, researchers can effectively utilize this reaction to access a variety of 1-substituted isoquinolines. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in organic synthesis and drug discovery, facilitating the successful application of this classic name reaction.

References

Application Note & Protocol: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. Its presence in molecules is often correlated with significant therapeutic potential, making the development of efficient synthetic routes to functionalized isoquinolines a critical endeavor for researchers in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1][2] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[3][4][5]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Bromo-1-methylisoquinoline. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and address the specific challenges associated with N-heterocyclic substrates, offering researchers a robust framework for the synthesis of novel 8-aryl-1-methylisoquinoline derivatives.

The Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in the formation of a Pd(II) complex.[5][6]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[3][6]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-Br(L)₂ Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-R(L)₂ OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product 8-Aryl-1-methylisoquinoline (Ar-R) Trans->Product ArBr This compound (Ar-Br) ArBr->OxAd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ (Boronate 'ate' complex) Boronic->Boronate Activation Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol Components: A Causality-Driven Analysis

The success of the Suzuki coupling hinges on the judicious selection of several key parameters. The choices are not arbitrary; they are dictated by the electronic and steric properties of the substrates and the underlying mechanism of the reaction.

ComponentRecommended ChoicesRationale & Expert Insights
Aryl Halide This compoundThe C-Br bond is sufficiently reactive for oxidative addition with many common palladium catalysts. Aryl chlorides would require more active, specialized catalyst systems, while aryl iodides, though more reactive, are often more expensive and less stable.[8]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol EstersArylboronic acids are the most common partners but can be susceptible to protodeboronation (cleavage of the C-B bond).[9] For particularly sensitive substrates or for slow reactions, the corresponding pinacol esters offer enhanced stability.[10]
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(PPh₃)₄ can often be used directly as it is a Pd(0) source. Pd(II) sources like Pd(OAc)₂ are called "precatalysts" and must be reduced in situ to the active Pd(0) species.[4]
Ligand PPh₃, SPhos, XPhos, RuPhosThe ligand stabilizes the palladium center and modulates its reactivity. For N-heterocycles like isoquinoline, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly recommended.[11][12] They form a protective cone around the palladium, preventing the isoquinoline's nitrogen from coordinating to and poisoning the catalyst.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for activating the boronic acid to form the boronate, which is necessary for transmetalation.[3] K₃PO₄ is a strong, effective base for many systems.[11] Aqueous solutions of bases are often used, as water can play a beneficial role in the transmetalation step.[14]
Solvent Toluene, 1,4-Dioxane, THF, DME (often with H₂O)The choice of solvent depends on the solubility of the reagents and the required reaction temperature. A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is very common and often enhances reaction rates.[6][15] All solvents must be thoroughly degassed to remove oxygen.
Atmosphere Argon or NitrogenOxygen can oxidize the Pd(0) catalyst, rendering it inactive. It can also promote the undesirable homocoupling of the boronic acid.[9][12] Therefore, maintaining a strictly inert atmosphere is non-negotiable for achieving high yields and reproducibility.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Reagent quantities should be calculated based on the limiting reagent.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes, Brine, Deionized Water

  • Silica Gel for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2 mol % Pd(dppf)Cl₂).

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1). The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C). Stir the reaction vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-1-methylisoquinoline product.

Workflow start Start prep 1. Add Solids to Flask (Ar-Br, Boronic Acid, Base) start->prep inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) prep->inert reagents 3. Add Catalyst & Solvents inert->reagents react 4. Heat & Stir (80-100 °C, 4-24h) reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Cooldown & Workup (Dilute, Extract, Wash) monitor->workup Complete dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Ineffective base or solvent system.1. Use a fresh catalyst or a robust precatalyst.[12]2. Ensure rigorous degassing of solvents and proper inert gas technique.[8]3. Switch to a stronger base (e.g., K₃PO₄) or try a different solvent system (e.g., Toluene/H₂O).
Protodeboronation The boronic acid is unstable under the reaction conditions (C-B bond cleavage).Use the corresponding boronic ester (e.g., pinacol ester) for greater stability.[9] Use anhydrous conditions if water is suspected to be the proton source.
Homocoupling Presence of oxygen promoting boronic acid dimerization; overly reactive catalyst system.Improve inert atmosphere technique.[9] Lower the catalyst loading or reaction temperature slightly.
Catalyst Poisoning The nitrogen on the isoquinoline ring is coordinating to the palladium center.Use a bulky, electron-rich phosphine ligand like SPhos or XPhos to shield the metal center.[9][13]

References

Introduction: The Strategic Importance of C8-Functionalized Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 8-Bromo-1-methylisoquinoline

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the functionalization of this compound via palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce molecular diversity at the C8-position is critical for developing novel therapeutic agents and functional materials.

The 1-methylisoquinoline core is present in numerous biologically active compounds. The C8-position, in particular, offers a vector for substitution that can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at this position, starting from the readily accessible this compound precursor.[1] This guide elucidates the mechanistic principles and provides detailed, field-proven protocols for several key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to successful experimentation and troubleshooting. The reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three key steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[4]

  • Transmetalation / Olefin Insertion:

    • In reactions like Suzuki, Stille, and Sonogashira, a second coupling partner (e.g., an organoboron, organotin, or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.[5][6]

    • In the Heck reaction, an alkene coordinates to the palladium center and undergoes migratory insertion into the palladium-carbon bond.[7]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, the resulting amide is bound to the metal.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation / Olefin Insertion / Amine Coordination PdII_Aryl->Transmetal PdII_Diorganyl Aryl-Pd(II)-R Complex Transmetal->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 Product Product (8-R-1-methylisoquinoline) RedElim->Product ArylBr This compound ArylBr->OxAdd Partner Coupling Partner (e.g., R-B(OH)₂, R-SnBu₃, R-NH₂) Partner->Transmetal

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][9] It is exceptionally effective for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds. A key feature is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10]

Suzuki_Workflow Start Setup Reagents Add this compound, Arylboronic Acid, Base (K₂CO₃), and Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Reagents->Solvent Reaction Reaction Solvent->Reaction Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Reaction->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Work-up & Purification Monitor->Workup Extract Aqueous Work-up & Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 1-Methyl-8-phenylisoquinoline

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Illustrative Data for Suzuki-Miyaura Couplings
Coupling PartnerPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)dppfCs₂CO₃DME8580-92
3-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10075-88
2-Thienylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃DMF/H₂O9578-90

Yields are illustrative and based on typical outcomes for similar reactions. Optimization may be required.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are otherwise difficult to synthesize.[8][11] The reaction couples aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical, with sterically hindered, electron-rich phosphines often providing the best results by promoting both oxidative addition and reductive elimination.[12][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Aryl-Pd(II)-NR₂ (Amido) Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylBr Ar-Br ArylBr->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 1-Methyl-8-morpholinoisoquinoline

  • Vessel Preparation: To an oven-dried resealable Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours.

  • Monitoring: After cooling, check for completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the desired product.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[14][15] It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium center.[16][17] The resulting arylalkynes are versatile intermediates for further transformations.

Protocol: Synthesis of 1-Methyl-8-(phenylethynyl)isoquinoline
  • Vessel Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 5 mL) and tetrahydrofuran (THF, 5 mL) via syringe. Then, add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours or gently heat to 50 °C to accelerate the reaction if necessary.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Heck Coupling: Olefinic Functionalization

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[7][18] The mechanism differs from the previous examples as it involves migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to release the product and a hydrido-palladium species. A base is required to regenerate the Pd(0) catalyst from this species.[18]

Protocol: Synthesis of (E)-Butyl 3-(1-methylisoquinolin-8-yl)acrylate
  • Vessel Preparation: To a sealable pressure vessel, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

  • Reagent Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv) as both the base and solvent (or use a solvent like DMF).

  • Inert Atmosphere: Purge the vessel with argon.

  • Reaction: Seal the vessel and heat to 100-120 °C for 24 hours. A precipitate of triethylammonium bromide will form.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter to remove the salt.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to isolate the vinylated product.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an aryl halide with an organostannane reagent.[6][19] Its primary advantages are the tolerance of a wide range of functional groups and the fact that the reaction conditions are often very mild. However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[6][20]

Protocol: Synthesis of 1-Methyl-8-vinylisoquinoline
  • Vessel Preparation: In a flame-dried Schlenk flask, place Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (8 mL). Then, add vinyltributyltin (1.1 mmol, 1.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 70 °C) for 12 hours under an argon atmosphere.

  • Work-up: Cool the reaction mixture and concentrate it. Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate tributyltin fluoride.

  • Purification: Filter the mixture through Celite, wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0))Use a fresh catalyst source or a pre-catalyst. Ensure thorough degassing of solvents.
Insufficiently strong base (Suzuki, Heck)Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).
Poor ligand choiceScreen different ligands (e.g., for Buchwald-Hartwig, try both monodentate and bidentate phosphines).
Homocoupling of Coupling Partner Reaction temperature too highLower the reaction temperature.
(e.g., biaryl from boronic acid)Oxygen contaminationImprove inert atmosphere technique.
Protodebromination Presence of water or protic sourcesUse anhydrous solvents and reagents.
(Replacement of -Br with -H)β-hydride elimination from catalyst intermediateThis can be a competing pathway; re-optimization of ligand and base may be needed.
Difficulty Removing Byproducts Tin residues (Stille)Use KF work-up, or treat with DBU/iodine. Consider alternative couplings like Suzuki.
Boronic acid residues (Suzuki)Perform a basic aqueous wash (e.g., 1M NaOH) during work-up.

References

Mastering the Suzuki-Miyaura Coupling of Aryl Bromides: A Guide to Reaction Conditions and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, natural products, and advanced materials.[3][4]

This guide provides an in-depth exploration of the reaction conditions specifically tailored for aryl bromides, which represent a versatile and widely accessible class of electrophilic partners. We will delve into the mechanistic underpinnings of the catalytic cycle and offer a rationale-driven approach to selecting the optimal palladium source, ligand, base, and solvent system.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the aryl bromide. This step, often the rate-determining one for less reactive halides, forms a square-planar Pd(II) intermediate.[3][7] The reactivity order for aryl halides is typically I > OTf > Br >> Cl.[7][8]

  • Transmetalation : In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide. This process requires activation by a base. The base facilitates the formation of a more nucleophilic boronate "ate" complex or a palladium(II) hydroxide/alkoxide complex, which then engages with the boronic acid.[9][10][11]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together and eliminating from the metal. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition boronic Ar'-B(OR)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions for Aryl Bromides

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, lies in the judicious selection of each reaction component. Aryl bromides are generally good substrates, offering a balance of reactivity and stability, making them more reactive than aryl chlorides without the higher cost and potential instability of aryl iodides.[3]

The Palladium Source: Initiating the Cycle
  • Common Pd(0) Sources : Pd(PPh₃)₄ (Tetrakis) and Pd₂(dba)₃ are widely used. Pd(PPh₃)₄ is convenient as it comes with ligands, but Pd₂(dba)₃ is often preferred as it allows for the use of more specialized, high-performance ligands.[6][9]

  • Common Pd(II) Pre-catalysts : Pd(OAc)₂ and PdCl₂(PPh₃)₂ are cost-effective and robust. They require reduction to Pd(0) to enter the catalytic cycle, which can be facilitated by phosphine ligands or other reagents in the mixture.

For most applications involving aryl bromides, catalyst loadings of 0.5–2 mol% are sufficient. For highly efficient catalyst systems or industrial processes, loadings can be significantly lower.[12][13]

The Ligand: The Key to Success

The choice of ligand is paramount, as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[1] For aryl bromides, especially those that are sterically hindered or electron-rich, bulky and electron-rich phosphine ligands are the gold standard.[1]

  • Biaryl Phosphines (Buchwald Ligands) : Ligands such as SPhos and XPhos have revolutionized Suzuki-Miyaura couplings.[14][15] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl bromide.[1] These ligands enable reactions at room temperature, with low catalyst loadings, and are effective for coupling challenging, sterically hindered substrates.[12][15][16]

  • Other Effective Ligands : While biaryl phosphines are often the first choice, other ligands like P(t-Bu)₃, PCy₃, and ferrocenyl phosphines can also be effective.[9] N-heterocyclic carbenes (NHCs) are another class of highly active ligands, particularly for coupling less reactive aryl chlorides.[9]

The Base: Activating the Boron Species

The base is not a mere spectator; it is essential for the transmetalation step.[10] Its primary role is to activate the organoboron compound, making it a more effective nucleophile for palladium.[9]

  • Inorganic Bases :

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good starting point for many systems.[10] Cesium carbonate (Cs₂CO₃) is more soluble and basic, often providing better results for difficult couplings.[6]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, especially with hindered substrates or when using biaryl phosphine ligands.[1][17]

    • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with base-sensitive functional groups.[10][18]

    • Fluorides (KF): Potassium fluoride is a milder base that can be advantageous when base-labile groups like esters are present. The fluoride ion is believed to play a unique role in activating the boronic acid.[9][10][19]

The choice of base should be tailored to the substrates' functional groups and the overall reactivity of the system.

The Solvent System: A Critical Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. For Suzuki-Miyaura couplings, mixtures of an organic solvent with water are often optimal.[6][17]

  • Common Solvents :

    • Ethers : 1,4-Dioxane, Tetrahydrofuran (THF)[3][6]

    • Aromatics : Toluene[3]

    • Alcohols : Isopropanol, Ethanol[20][21]

    • Amides : N,N-Dimethylformamide (DMF)[3]

The aqueous phase is crucial for dissolving the inorganic base, which facilitates the formation of the active boronate species required for transmetalation.[17] A common starting point is a mixture of dioxane and water (e.g., 4:1 v/v). It is critical to degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or via freeze-pump-thaw cycles to prevent oxygen from deactivating the Pd(0) catalyst.[17]

Summary of Typical Reaction Conditions

The following table provides starting points for the Suzuki-Miyaura coupling of aryl bromides. Optimization may be required for specific substrates.

ComponentCondition 1 (General Purpose)Condition 2 (Hindered/Deactivated)Condition 3 (Mild/Base-Sensitive)
Aryl Bromide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.1–1.5 equiv1.2–1.5 equiv1.1–1.2 equiv
Pd Source Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (2-3 mol%)
Ligand PPh₃ (2-4 mol%)SPhos or XPhos (2.2 mol%)(Not required if using Pd(PPh₃)₄)
Base K₂CO₃ (2.0–3.0 equiv)K₃PO₄ (3.0 equiv)KF (3.0 equiv)
Solvent Dioxane/Water (4:1)Toluene/Water (5:1) or THF/Water (4:1)THF
Temperature 80–100 °CRoom Temp to 80 °C60–80 °C
Time 2–24 h1–12 h4–24 h

General Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.022 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Optimization Workflow

Low yields or incomplete reactions are common challenges. A systematic approach to optimization is key.

Troubleshooting_Workflow cluster_workflow Optimization Workflow start Low Yield or Incomplete Reaction check_base Is the base strong/soluble enough? start->check_base change_base Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base No check_ligand Is the ligand suitable? check_base->check_ligand Yes change_base->check_ligand change_ligand Use a bulky biaryl phosphine (e.g., SPhos, XPhos) check_ligand->change_ligand No check_temp Is the temperature high enough? check_ligand->check_temp Yes change_ligand->check_temp increase_temp Increase temperature (e.g., 80°C -> 100°C) check_temp->increase_temp No check_deboronation Side reaction? (Protodeboronation) check_temp->check_deboronation Yes increase_temp->check_deboronation use_ester Use boronic ester (pinacol) instead of boronic acid check_deboronation->use_ester Yes success Successful Coupling check_deboronation->success No use_ester->success

Caption: A decision-making workflow for troubleshooting common issues.

References

The Strategic Application of 8-Bromo-1-methylisoquinoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Within this privileged heterocyclic family, 8-Bromo-1-methylisoquinoline emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel drug candidates. Its strategic importance lies in the synergistic combination of the isoquinoline core, which is known to interact with various biological targets, the 1-methyl group that can influence binding affinity and metabolic stability, and the 8-bromo substituent that serves as a versatile synthetic handle for molecular elaboration.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its potential as a precursor for potent kinase inhibitors, agents targeting neurodegenerative diseases, and other therapeutic areas. The focus will be on the practical application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, to unlock the full potential of this versatile scaffold.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a recurring motif in a multitude of pharmacologically active compounds.[1] Its rigid, planar structure provides a well-defined framework for the orientation of functional groups, enabling precise interactions with the active sites of enzymes and receptors. Derivatives of isoquinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The presence of the nitrogen atom in the ring system not only influences the molecule's basicity and solubility but also provides a key hydrogen bond acceptor, which is often crucial for target engagement.

The Strategic Advantage of the 8-Bromo Substituent

The true synthetic utility of this compound lies in the presence of the bromine atom at the 8-position. This halogen atom transforms the isoquinoline core into a versatile platform for the introduction of a wide range of molecular diversity through powerful and well-established synthetic transformations. The most significant of these are palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal chemists approach the synthesis of complex molecules.[2]

The 8-bromo position is particularly amenable to two of the most important cross-coupling reactions in modern drug discovery:

  • The Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • The Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

These reactions are highly valued for their broad substrate scope, functional group tolerance, and generally mild reaction conditions, making them ideal for the late-stage functionalization of complex molecules. The ability to readily introduce new aryl, heteroaryl, or amino groups at the 8-position allows for the systematic exploration of the chemical space around the isoquinoline core, a critical process in structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways.[3] Aberrant kinase activity is a hallmark of many cancers, and the development of small molecule kinase inhibitors has been a highly successful therapeutic strategy. The quinoline and isoquinoline scaffolds are prominent features in many FDA-approved kinase inhibitors.[4]

Derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The isoquinoline core can serve as a scaffold to mimic the hinge-binding region of ATP in the kinase active site, while substituents introduced at the 8-position via cross-coupling can be designed to interact with other regions of the enzyme, thereby enhancing potency and selectivity.

Below is a diagram illustrating a generic kinase signaling pathway that is often targeted in cancer therapy.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 8-Aryl-1-methylisoquinoline Derivative (Potential Inhibitor) 8-Aryl-1-methylisoquinoline Derivative (Potential Inhibitor) 8-Aryl-1-methylisoquinoline Derivative (Potential Inhibitor)->RAF

Caption: A potential point of intervention for an 8-aryl-1-methylisoquinoline derivative in the RAS/RAF/MEK/ERK signaling pathway.

Application in Neurodegenerative Disease Research

The accumulation of misfolded proteins is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5] Small molecules that can interfere with the aggregation of these proteins or modulate the cellular pathways involved in their clearance are of significant therapeutic interest. Isoquinoline derivatives have been investigated for their potential in this area.[6] For instance, 8-hydroxyquinoline derivatives have been explored as potential treatments for Alzheimer's disease.[7]

The ability to introduce diverse functionalities onto the this compound scaffold allows for the creation of libraries of compounds that can be screened for their effects on protein aggregation and neuronal cell viability. The strategic introduction of hydrogen bond donors and acceptors, as well as lipophilic groups, can modulate the physicochemical properties of the molecules to optimize blood-brain barrier penetration, a critical requirement for drugs targeting the central nervous system.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two key cross-coupling reactions that are central to the application of this compound in drug discovery.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-1-methylisoquinolines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-aryl-1-methylisoquinoline derivative.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-8-phenylisoquinoline85
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-1-methylisoquinoline92
33-Pyridinylboronic acid1-Methyl-8-(pyridin-3-yl)isoquinoline78

Note: Yields are hypothetical and for illustrative purposes.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-(Arylamino)-1-methylisoquinolines

This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with an arylamine.

Materials:

  • This compound

  • Arylamine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (10 mL) to the vial.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-(arylamino)-1-methylisoquinoline derivative.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1AnilineN-(1-Methylisoquinolin-8-yl)aniline80
2Morpholine4-(1-Methylisoquinolin-8-yl)morpholine88
34-FluoroanilineN-(4-Fluorophenyl)-1-methylisoquinolin-8-amine75

Note: Yields are hypothetical and for illustrative purposes.

Synthetic Workflow Visualization

The following diagram illustrates a general synthetic workflow starting from this compound to a library of diverse derivatives for biological screening.

synthetic_workflow cluster_start Starting Material cluster_reactions Key Transformations cluster_products Derivative Libraries cluster_screening Biological Evaluation This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination 8-Aryl-1-methylisoquinolines 8-Aryl-1-methylisoquinolines Suzuki-Miyaura Coupling->8-Aryl-1-methylisoquinolines 8-Amino-1-methylisoquinolines 8-Amino-1-methylisoquinolines Buchwald-Hartwig Amination->8-Amino-1-methylisoquinolines Biological Screening Biological Screening 8-Aryl-1-methylisoquinolines->Biological Screening 8-Amino-1-methylisoquinolines->Biological Screening

Caption: A generalized workflow for the diversification of this compound and subsequent biological evaluation.

Conclusion

This compound represents a highly valuable and versatile building block in the field of drug discovery. While direct reports of its incorporation into clinical candidates are limited, its strategic design provides medicinal chemists with a powerful platform for the synthesis of novel and diverse libraries of compounds. The amenability of the 8-bromo substituent to robust and reliable cross-coupling methodologies allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers seeking to harness the full potential of this promising scaffold.

References

The Strategic Utility of 8-Bromo-1-methylisoquinoline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this versatile family of compounds, 8-Bromo-1-methylisoquinoline emerges as a key pharmaceutical intermediate, offering a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[5]

The strategic placement of the bromine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] This, combined with the influence of the methyl group at the 1-position on the molecule's electronic and steric properties, makes this compound a valuable building block for constructing libraries of novel compounds for high-throughput screening and lead optimization.

This technical guide provides in-depth application notes and detailed protocols for the effective utilization of this compound in key synthetic transformations, empowering researchers and drug development professionals to leverage its full potential in their quest for next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful reaction design and execution. The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Appearance White to off-white crystalline solid
Melting Point 80-84 °C
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF)
CAS Number 343330-62-1

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the C-8 position of this compound is primed for functionalization via palladium-catalyzed cross-coupling reactions. The two most impactful and widely employed transformations in this context are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.[6][7] These reactions are cornerstones of modern medicinal chemistry, enabling the modular and efficient assembly of complex drug candidates.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[7][8] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 8-position, which is a common strategy in the development of kinase inhibitors.[5]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary organometallic steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Transmetalation Transmetalation Ar-Pd(II)-Br(L_n)->Transmetalation R-B(OR)_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The reaction commences with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid or ester, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.[7]

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1-methylisoquinoline.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][9] This reaction is of paramount importance in medicinal chemistry for the introduction of amine functionalities, which are prevalent in a vast number of pharmaceuticals.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Oxidative\nAddition->Ar-Pd(II)-Br(L_n) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L_n)->Amine\nCoordination\n& Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR'R''(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine, which is subsequently deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the palladium(0) catalyst.[6][10]

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • Xantphos (0.08 equiv) or BINAP (0.08 equiv)

  • NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene or Dioxane, degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-1-methylisoquinoline derivative.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Combine this compound, Coupling Partner, Base, and Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup/Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Figure 3: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic positioning of the bromine atom, which serves as a versatile handle for the introduction of diverse functionalities through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and application notes provided herein offer a solid foundation for researchers to effectively employ this building block in their drug discovery and development programs, paving the way for the creation of novel therapeutics with improved efficacy and selectivity.

References

Strategic Derivatization of the Isoquinoline Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The isoquinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active natural products and synthetic drugs.[1][2] Its rigid structure and versatile substitution points offer a unique template for developing potent and selective therapeutic agents across numerous disease areas, including oncology, infectious diseases, and neurology.[3][4][5][6] This application note provides a comprehensive guide for researchers on the strategic derivatization of the isoquinoline scaffold to conduct robust Structure-Activity Relationship (SAR) studies. We will explore key synthetic methodologies, explain the rationale behind positional modifications, and provide detailed protocols for both classical and modern synthetic transformations.

The Isoquinoline Nucleus: A Blueprint for Drug Design

The isoquinoline scaffold consists of a fused benzene and pyridine ring system.[7] The specific arrangement of atoms and electrons imparts distinct reactivity to different positions, which can be exploited for targeted derivatization. Understanding these properties is the first step in designing a successful SAR campaign.

The primary sites for modification are the C1, N2, C3, and C4 positions, along with the carbocyclic ring (C5-C8). Each site offers a unique vector for modulating the molecule's physicochemical properties and its interaction with biological targets.

Caption: Numbered positions on the isoquinoline scaffold amenable to derivatization.

  • C1 Position: The C1 position is electrophilic in nature, especially after N-alkylation or in isoquinolinium salts, making it susceptible to nucleophilic attack. It is a common attachment point for aryl or alkyl groups that can probe deep into a protein's binding pocket.

  • N2 Position: As a tertiary amine, the nitrogen atom is basic and can be readily protonated, alkylated, or oxidized. Modification at N2 is a powerful way to alter the scaffold's solubility, basicity (pKa), and ability to form hydrogen bonds.

  • C3 & C4 Positions: These positions on the pyridine ring are less reactive than C1 but can be functionalized using modern synthetic methods like transition-metal-catalyzed cross-coupling reactions.[1] Derivatization here allows for fine-tuning of steric and electronic properties.

  • C5-C8 Positions (Benzene Ring): These positions behave like a typical substituted benzene ring. Electron-donating or electron-withdrawing groups can be introduced via electrophilic aromatic substitution, influencing the overall electron density of the heterocyclic system and providing additional points of interaction with a biological target.

Core Synthetic Strategies for SAR Exploration

A successful SAR campaign relies on synthetic routes that are both robust and flexible, allowing for the generation of a diverse library of analogs. Both classical and modern methods are essential tools for the medicinal chemist.

Classical Annulation Reactions: Building the Core

These foundational methods are excellent for creating the initial isoquinoline or tetrahydroisoquinoline (THIQ) scaffold, often with functionality built-in at the C1 position.

  • Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[8][9] This intermediate can then be oxidized to the aromatic isoquinoline or reduced to the THIQ. The substituent at C1 is determined by the acyl group used to form the starting amide, making it a convergent and efficient strategy. The reaction is generally favored by electron-donating groups on the phenyl ring.[10]

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone under acidic conditions to yield a THIQ.[8][11] This is a powerful method for generating stereocenters at the C1 position, particularly when using chiral auxiliaries or catalysts.

Modern C-H Functionalization and Cross-Coupling: Late-Stage Diversification

Modern catalysis has revolutionized the derivatization of heterocyclic scaffolds, enabling modifications that were previously challenging or impossible. These methods are ideal for late-stage functionalization, where a common core can be diversified into a library of analogs.

  • Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, and ruthenium catalysts can selectively activate C-H bonds at positions like C4, allowing for direct arylation, alkylation, or alkenylation.[12] This atom-economical approach avoids the need for pre-functionalized starting materials.

  • Suzuki and Sonogashira Cross-Coupling: By first halogenating a specific position (e.g., C1, C3, or C4), chemists can then use powerful palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. This is a highly reliable and versatile method for exploring the steric and electronic requirements of a binding pocket.

SAR_Cycle A Design (Hypothesis Generation) B Synthesis (Analog Derivatization) A->B Select Target & Scaffold C Biological Testing (In Vitro / In Vivo Assays) B->C Generate Compound Library D Analysis (SAR Interpretation) C->D Acquire Activity Data D->A Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Application Protocols

The following protocols provide detailed, step-by-step procedures for key derivatization reactions.

Protocol 1: Bischler-Napieralski Synthesis of a 1-Aryl-3,4-dihydroisoquinoline

Principle: This protocol demonstrates the construction of the isoquinoline core with a C1 substituent. An amide is formed from phenethylamine and a benzoyl chloride, followed by acid-catalyzed cyclodehydration to yield the target dihydroisoquinoline.

Materials and Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Amide Formation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(3,4-dimethoxyphenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

Step 2: Cyclization

  • In a separate flask, dissolve the crude amide from Step 1 in dry acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH > 9 with a concentrated NaOH solution while cooling in an ice bath.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Work-up and Purification:

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Characterization:

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see characteristic peaks for the dihydroisoquinoline core and the substituents.

Safety Precautions:

  • Work in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

Protocol 2: Palladium-Catalyzed Suzuki Coupling at the C1 Position

Principle: This protocol details a modern method for late-stage functionalization. A 1-chloro-isoquinoline is coupled with an arylboronic acid to introduce a new aryl group at the C1 position, a key site for modulating biological activity.

Materials and Reagents:

  • 1-Chloroisoquinoline

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a microwave vial or Schlenk flask, add 1-chloroisoquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add degassed solvents: toluene and 1,4-dioxane (e.g., 4:1 ratio).

  • Add the degassed 2M Na₂CO₃ solution (2.0 eq).

  • Seal the vessel and heat the reaction to 100 °C for 12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Work-up and Purification:

  • Purify the crude residue via flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the pure 1-(4-methoxyphenyl)isoquinoline.

Characterization:

  • Verify the structure and purity using NMR and LC-MS. The disappearance of the starting material and the appearance of new aromatic signals corresponding to the coupled product are key indicators.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation. If the reaction stalls, adding a fresh portion of the palladium catalyst may help.

  • Homocoupling of Boronic Acid: Using a slight excess of the boronic acid is common, but a large excess can lead to homocoupling byproducts. Adjust stoichiometry if needed.

Summarizing SAR Data

Systematic derivatization allows for the construction of a clear SAR profile. The effects of various substituents can be summarized to guide the next round of analog design.

PositionSubstituent TypeObserved Effect on Anticancer ActivityRationale / Hypothesis
C1 Bulky hydrophobic groups (e.g., Phenyl, Naphthyl)Often increases potency.Probes a deep hydrophobic pocket in the target enzyme (e.g., topoisomerase, kinase).[13]
N2 Small alkyl chains (e.g., -CH₃)Variable; can increase or decrease activity.Modulates solubility and cell permeability. May introduce steric clashes if the N-atom is a key interaction point.
C3 N-containing heterocycles (e.g., Morpholine, Piperidine)Can significantly improve potency and pharmacokinetic properties.[14]The basic nitrogen can form salt bridges or key hydrogen bonds. Improves aqueous solubility.
C4 Small electron-donating groups (e.g., -OCH₃)Often enhances activity.Increases the electron density of the ring system, potentially improving π-π stacking interactions with the target.[1]
C6, C7 Methoxy (-OCH₃) groupsFrequently found in potent natural products; generally favorable.Can act as hydrogen bond acceptors and orient the molecule in the binding site. Crucial for the activity of many alkaloids.[7]

Conclusion and Future Outlook

The isoquinoline scaffold remains a highly productive platform for drug discovery. A strategic combination of classical core-building reactions and modern late-stage functionalization techniques provides a powerful toolkit for comprehensive SAR exploration. By systematically modifying key positions and carefully analyzing the resulting biological data, researchers can rationally design next-generation isoquinoline derivatives with improved potency, selectivity, and drug-like properties.

Future efforts will likely focus on integrating greener synthetic methodologies, such as photoredox and enzymatic catalysis, to access novel chemical space in an environmentally responsible manner.[15][16] Furthermore, the application of computational modeling and machine learning will continue to refine our ability to predict the impact of specific derivatizations, accelerating the design-synthesis-test-analyze cycle and paving the way for new isoquinoline-based therapeutics.

References

Application Notes & Protocols: N-Alkylation of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products (e.g., papaverine) and clinically approved drugs.[1][2] N-alkylation of the isoquinoline nitrogen is a critical synthetic transformation that profoundly modulates the molecule's physicochemical and pharmacological properties. Introducing an alkyl group at the N2 position converts the neutral tertiary amine into a quaternary ammonium salt, known as an isoquinolinium salt. This modification enhances steric bulk, introduces a permanent positive charge, and alters solubility, which can significantly impact biological activity, cell permeability, and target engagement. Consequently, robust and versatile protocols for N-alkylation are indispensable tools for researchers in drug discovery and chemical biology.

This guide provides a detailed exploration of the primary methods for N-alkylation of isoquinoline derivatives, focusing on the underlying chemical principles, step-by-step experimental protocols, and practical considerations for reaction optimization.

Pillar 1: Mechanistic Insights & Strategic Considerations

The N-alkylation of an isoquinoline proceeds via nucleophilic attack of the nitrogen's lone pair of electrons on an electrophilic carbon atom. The most common pathway is a direct SN2 displacement, though alternative strategies like reductive amination offer distinct advantages for accessing diverse substitution patterns.

Direct SN2 Alkylation: The Workhorse Method

The quintessential method for N-alkylation involves the reaction of an isoquinoline derivative with an alkyl halide (e.g., R-I, R-Br, R-Cl) or an alkyl sulfonate (e.g., R-OTs, R-OMs). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanism Causality: The isoquinoline nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group. This single-step process results in the formation of a new C-N bond and the desired N-alkyl isoquinolinium salt.[3]

Reductive_Amination THIQ 1,2,3,4-Tetrahydroisoquinoline Imine Iminium Ion Intermediate THIQ->Imine Condensation (-H₂O) Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Imine Product N-Alkyl-THIQ Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine

References

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the structural elucidation and purity assessment of 8-Bromo-1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. A multi-technique approach is presented, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (FTIR and UV-Vis) to ensure unambiguous characterization. This document offers not just procedural steps but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods for their specific applications.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted isoquinoline derivative. The isoquinoline core is a prominent feature in numerous biologically active compounds and natural products.[1] The presence and position of the bromine atom and the methyl group significantly influence the molecule's physicochemical properties and its potential as a pharmacological agent or synthetic intermediate. Therefore, precise and comprehensive characterization is paramount to guarantee the identity, purity, and structural integrity of the compound, which are critical prerequisites for reliable downstream applications in drug discovery and development.

This guide outlines a systematic workflow for the characterization of this compound, ensuring a self-validating system of analysis where orthogonal techniques provide complementary and confirmatory data.

Structural Elucidation and Verification

The primary identification and structural confirmation of this compound are best achieved through a combination of NMR spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure.

Expertise & Experience: The substitution pattern on the isoquinoline ring system results in a unique set of chemical shifts and coupling constants for the aromatic protons. The bromine atom, being an electron-withdrawing group, will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield). The methyl group at the 1-position will appear as a characteristic singlet in the upfield region of the ¹H NMR spectrum.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2][3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -1 to 10 ppm.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[2]

    • Relaxation Delay: 1-2 seconds.[2]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), and coupling patterns (J-coupling) to assign each signal to a specific proton in the molecule. Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Technique Parameter Predicted Value/Observation Rationale
¹H NMR Chemical Shift (δ)Aromatic protons expected in the range of 7.0-9.0 ppm. Methyl protons expected around 2.5-3.0 ppm.The exact positions of aromatic protons are influenced by the bromine substituent. Data for related bromoquinolines show signals between 7.5 and 8.9 ppm.[4]
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear between 120-150 ppm. The methyl carbon is expected around 20-25 ppm.The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect. For a similar compound, 6-bromoisoquinoline, carbon signals are observed in the range of 122-152 ppm.[4]
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is essential for determining the molecular weight of this compound and confirming its elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition.

Expertise & Experience: A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by 2 m/z units.[5] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[3][4]

  • MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected molecular weight (C₁₀H₈BrN, MW: 222.08 g/mol ).[6]

    • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak cluster. For this compound, expect to see peaks at m/z corresponding to [C₁₀H₈⁷⁹BrN+H]⁺ and [C₁₀H₈⁸¹BrN+H]⁺ in an approximate 1:1 ratio.[5]

    • Compare the experimentally measured accurate mass with the theoretical mass calculated from the elemental formula. A mass accuracy of <5 ppm provides high confidence in the assigned formula.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.[7]

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted m/z Observation
[M+H]⁺ 221.9913 (for ⁷⁹Br), 223.9892 (for ⁸¹Br)A characteristic doublet with ~1:1 intensity ratio, confirming the presence of one bromine atom.[5][8]
[M+Na]⁺ 243.9732 (for ⁷⁹Br), 245.9712 (for ⁸¹Br)May be observed as an adduct, also showing the isotopic pattern.[8]

Purity Assessment: Chromatographic and Spectroscopic Profiling

Ensuring the purity of this compound is crucial. A combination of HPLC for quantitative analysis of impurities and spectroscopic methods for qualitative confirmation is recommended.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity.

Expertise & Experience: The choice of mobile phase and column is critical for achieving good separation of the main compound from any potential impurities or isomers.[9] A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for nitrogen-containing compounds.

Protocol 3: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of ~0.1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, determined from UV-Vis spectroscopy (e.g., 220 nm or 270 nm).[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Complementary Spectroscopic Characterization

FTIR and UV-Vis spectroscopy provide additional confirmatory data about the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2]

    • Sample Scan: Place a small amount of the solid sample on the ATR crystal and acquire the spectrum.

    • Spectral Range: 4000-400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.

Table 3: Expected FTIR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch (methyl) 2980-2850
C=N and C=C Stretch (aromatic rings) 1600-1450
C-Br Stretch 600-500

Note: These are general ranges. The spectrum of 5-bromoisoquinoline has been investigated and can serve as a reference.[11]

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoquinoline and its derivatives typically exhibit characteristic absorption spectra with multiple bands.[2][11]

Protocol 5: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance reading between 0.1 and 1.0.[2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Baseline Correction: Use the pure solvent as a reference to record a baseline.[2]

    • Spectrum Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). The spectra of isoquinoline derivatives often show three absorption maxima.[11] The solvent can influence the position of these maxima.[12]

Visualizing the Analytical Workflow

The logical flow of the characterization process ensures that each step builds upon the last, leading to a comprehensive and validated understanding of the compound's identity and purity.

G cluster_synthesis Sample Acquisition cluster_primary Primary Characterization (Structure) cluster_secondary Secondary Characterization (Purity & Confirmation) cluster_final Final Assessment Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Sample->MS Structural Elucidation HPLC HPLC (Purity Assay) Sample->HPLC Purity Check FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Confirmatory Tests UVVis UV-Vis Spectroscopy (Electronic Structure) Sample->UVVis Confirmatory Tests Report Certificate of Analysis (Structure, Purity, Identity Confirmed) NMR->Report MS->Report HPLC->Report FTIR->Report UVVis->Report

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying NMR, MS, HPLC, FTIR, and UV-Vis spectroscopy, researchers can confidently determine the structure, confirm the molecular weight and elemental composition, quantify purity, and verify the presence of key functional groups. The protocols and insights provided in this application note serve as a robust framework for ensuring the quality and reliability of this important chemical entity in research and development settings.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 8-Bromo-1-methylisoquinoline, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and purity assessment. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, incorporating trifluoroacetic acid for optimal peak symmetry. Detection is performed using a photodiode array (PDA) detector, allowing for both quantification and peak purity assessment. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction

This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrN and a molecular weight of approximately 222.09 g/mol .[1][2] Its structural backbone is a common motif in a variety of biologically active molecules and serves as a critical building block in the synthesis of novel pharmaceutical agents. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, high-quality analytical method is essential for its quality control.

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[3][4] Specifically, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is well-suited for the analysis of moderately polar to non-polar compounds like this compound.[5][6]

This document provides a comprehensive, step-by-step protocol for the HPLC purity analysis of this compound. The causality behind the selection of chromatographic parameters is explained, and the entire method is supported by a validation protocol grounded in authoritative guidelines to ensure trustworthiness and scientific integrity.[7][8][9]

Experimental

Materials and Reagents
  • This compound reference standard (>99.5% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[10]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 254 nm for quantification, spectral data from 200-400 nm
Run Time 15 minutes

Causality of Parameter Selection:

  • Column: A C18 column was selected due to the aromatic and moderately hydrophobic nature of this compound, which promotes retention and separation via hydrophobic interactions.[5]

  • Mobile Phase: A mixture of acetonitrile and water provides a suitable polarity for the elution of the analyte. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity. The addition of 0.1% trifluoroacetic acid (TFA) serves to acidify the mobile phase, which protonates residual silanols on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape for basic compounds like isoquinolines.[11][12]

  • Detection: A photodiode array (PDA) detector was chosen for its ability to monitor a wide range of wavelengths simultaneously.[10][13][14] The wavelength of 254 nm was selected for quantification as aromatic compounds typically exhibit strong absorbance at this wavelength. The collection of spectral data across a range (200-400 nm) allows for peak purity analysis by comparing spectra across a single peak.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1.0 mL of this solution to 10 mL with the mobile phase.

  • Blank Solution: Use the mobile phase as the blank.

Note: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Standard (0.1 mg/mL) system_prep System Equilibration (Mobile Phase) prep_sample Prepare Sample (0.1 mg/mL) blank_inj Inject Blank system_prep->blank_inj 1. std_inj Inject Standard blank_inj->std_inj 2. sample_inj Inject Sample std_inj->sample_inj 3. acquire_data Acquire Chromatograms & UV Spectra sample_inj->acquire_data 4. integrate_peaks Integrate Peaks acquire_data->integrate_peaks 5. calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity 6.

Caption: Workflow for HPLC Purity Analysis.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters according to USP General Chapter <621>.[3][4][15][16]

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) Relative Standard Deviation of peak area ≤ 2.0% for 5 replicate injections

Data Analysis and Calculation

The purity of the this compound sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the detection wavelength.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7][8][9][17][18] The following validation characteristics should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by:

  • Blank Injection: Injecting the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the main peak from any degradant peaks.

  • Peak Purity Analysis: Using the PDA detector to evaluate the spectral homogeneity of the main peak in both stressed and unstressed samples.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Plot the peak area versus concentration and determine the correlation coefficient (r²). The r² value should be ≥ 0.999.

Accuracy

The accuracy of the method is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Procedure: Spike a known amount of the this compound reference standard into a placebo or a sample of known purity at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterTestAcceptance Criteria
Specificity Forced degradation, peak purity analysisAnalyte peak is resolved from all other peaks.
Linearity Analysis of 5+ concentrations (50-150% of nominal)Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision Repeatability (n=6) and Intermediate Precision%RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Robustness Deliberate small variations in method parameters (flow rate, pH, etc.)System suitability parameters are met.

Conclusion

The RP-HPLC method described in this application note is a specific, linear, accurate, and precise method for the determination of the purity of this compound. The detailed protocol and the justification for the experimental choices provide a solid foundation for its implementation in a quality control environment. Adherence to the system suitability and method validation protocols outlined will ensure the generation of reliable and trustworthy data for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 8-Bromo-1-methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important isoquinoline derivative. Here, we will address common challenges, offer detailed troubleshooting advice, and present optimized protocols to help you achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-substituted isoquinolines like this compound?

A1: The Bischler-Napieralski reaction is the most frequently used and versatile method for synthesizing 1-substituted-3,4-dihydroisoquinolines, which are then dehydrogenated to the corresponding isoquinolines.[1][2] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound via the Bischler-Napieralski reaction?

A2: The synthesis typically starts with 2-bromo-phenethylamine, which is then acylated with acetic anhydride or acetyl chloride to form the corresponding N-(2-(2-bromophenyl)ethyl)acetamide. This amide is the direct precursor for the cyclization step.

Q3: My Bischler-Napieralski reaction is giving a low yield. What are the most likely causes?

A3: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Insufficiently strong dehydrating agent: The cyclization requires a potent dehydrating agent to proceed efficiently.[1]

  • Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote side reactions.[3]

  • Electron-withdrawing groups on the aromatic ring: While the bromo-substituent is necessary for the final product, it is an electron-withdrawing group that can deactivate the aromatic ring towards electrophilic substitution, thus hindering the cyclization.

Q4: How do I dehydrogenate the intermediate 8-Bromo-1-methyl-3,4-dihydroisoquinoline to the final product?

A4: The dehydrogenation of the dihydroisoquinoline intermediate is a critical final step. This is typically achieved by heating the intermediate with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like toluene or xylene.[2]

Detailed Troubleshooting Guides

Problem 1: Low Yield in Bischler-Napieralski Cyclization

Symptoms:

  • TLC analysis shows a significant amount of unreacted N-(2-(2-bromophenyl)ethyl)acetamide.

  • The isolated yield of 8-Bromo-1-methyl-3,4-dihydroisoquinoline is below 50%.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Weak Dehydrating Agent The Bischler-Napieralski reaction proceeds via an electrophilic aromatic substitution, which requires the formation of a highly electrophilic intermediate, a nitrilium ion.[1] This is facilitated by a strong dehydrating agent that can effectively remove the oxygen atom from the amide.Use a stronger dehydrating agent. While phosphoryl chloride (POCl₃) is commonly used, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) is often more effective, especially for deactivated rings.[1][4]
Inadequate Reaction Temperature The cyclization is an endothermic process and requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to the formation of side products like styrenes via a retro-Ritter reaction.[3][4]Optimize the reaction temperature. Start with refluxing acetonitrile and, if the reaction is still sluggish, consider moving to a higher boiling solvent like toluene. Monitor the reaction progress by TLC to avoid prolonged heating.
Steric Hindrance The bromine atom at the ortho position to the cyclization site can sterically hinder the approach of the electrophile, thus slowing down the reaction.While you cannot change the position of the bromine atom, you can try to overcome this by using a higher concentration of the dehydrating agent or by increasing the reaction time.
Problem 2: Formation of Styrene Byproduct

Symptoms:

  • The crude ¹H NMR spectrum shows signals corresponding to a vinyl group.

  • The isolated product is contaminated with a non-polar impurity.

Scientific Explanation: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and is evidence for the formation of a nitrilium salt intermediate.[4] This intermediate can undergo a retro-Ritter reaction, especially when the aromatic ring is deactivated, leading to the elimination of the nitrile and the formation of a styrene.[4]

Solutions:

  • Use the corresponding nitrile as a solvent: Performing the reaction in acetonitrile can shift the equilibrium of the retro-Ritter reaction to the left, thus minimizing the formation of the styrene byproduct.[4]

  • Modified Bischler-Napieralski Procedure: A procedure using oxalyl chloride and a Lewis acid like FeCl₃ can be employed. This forms an N-acyliminium intermediate that avoids the elimination of the amide group as a nitrile.[5]

Problem 3: Incomplete Dehydrogenation

Symptoms:

  • The final product is a mixture of this compound and 8-Bromo-1-methyl-3,4-dihydroisoquinoline.

  • The isolated yield of the fully aromatized product is low.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst The palladium on carbon (Pd/C) catalyst can become deactivated over time or if exposed to impurities.Use fresh, high-quality Pd/C. Ensure that the dihydroisoquinoline intermediate is sufficiently pure before the dehydrogenation step.
Insufficient Reaction Time or Temperature Dehydrogenation is often a slow process and requires elevated temperatures to proceed to completion.Increase the reaction time and/or use a higher boiling solvent like xylene or decalin. Monitor the reaction by TLC until the starting material is no longer visible.
Presence of a Hydrogen Source If the reaction is not carried out under inert conditions, atmospheric moisture or other protic sources can interfere with the dehydrogenation process.Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Visualizing the Synthesis

Bischler-Napieralski Reaction Workflow

Bischler-Napieralski Workflow Workflow for this compound Synthesis cluster_0 Amide Formation cluster_1 Bischler-Napieralski Cyclization cluster_2 Dehydrogenation 2-Bromo-phenethylamine 2-Bromo-phenethylamine Amide N-(2-(2-bromophenyl)ethyl)acetamide 2-Bromo-phenethylamine->Amide Acylation Acetic_Anhydride Acetic Anhydride/ Pyridine Acetic_Anhydride->Amide Dihydroisoquinoline 8-Bromo-1-methyl-3,4- dihydroisoquinoline Amide->Dihydroisoquinoline Cyclization POCl3 POCl3, P2O5 POCl3->Dihydroisoquinoline Final_Product This compound Dihydroisoquinoline->Final_Product Aromatization PdC Pd/C, Toluene, Reflux PdC->Final_Product Bischler-Napieralski Mechanism Mechanism of the Bischler-Napieralski Reaction Amide N-(2-(2-bromophenyl)ethyl)acetamide Intermediate1 Imidoyl Phosphate Amide:f0->Intermediate1:f0 + POCl3 Nitrilium_Ion Nitrilium Ion Intermediate1:f0->Nitrilium_Ion:f0 - (OPO2Cl2)- Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion:f0->Cyclized_Intermediate:f0 Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 8-Bromo-1-methyl-3,4-dihydroisoquinoline Cyclized_Intermediate:f0->Dihydroisoquinoline:f0 - H+

References

Navigating the Pictet-Gams Isoquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the Pictet-Gams isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful reaction for the creation of substituted isoquinolines. As a modification of the Bischler-Napieralski reaction, the Pictet-Gams synthesis offers a direct route to fully aromatized isoquinolines from β-hydroxy-β-phenylethylamides, avoiding a separate dehydrogenation step. However, like any potent synthetic tool, it comes with its own set of challenges and potential pitfalls.

This document is structured to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction for your specific substrates. We will delve into the common byproducts, their mechanisms of formation, and practical strategies to steer your reaction towards the desired product in high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is not yielding the expected isoquinoline, but I'm isolating a significant amount of a different heterocyclic compound. What is likely happening?

A1: The most common competing reaction in the Pictet-Gams synthesis is the formation of a Δ²-oxazoline. This occurs through an intramolecular cyclization of the amide oxygen onto the benzylic carbon, followed by dehydration. This pathway is particularly favored under milder conditions or with certain substrates where the electrophilic substitution on the aromatic ring is slower.

Q2: I observe significant charring and a complex mixture of products, making purification difficult. What are the primary causes?

A2: Charring and polymerization are typically indicative of overly harsh reaction conditions. The combination of strong dehydrating agents like phosphorus pentoxide (P₂O₅) and high temperatures can lead to the decomposition of electron-rich starting materials or the desired isoquinoline product. It's a delicate balance between providing enough energy for the desired cyclization and avoiding unwanted degradation pathways.

Q3: Does the choice of dehydrating agent (P₂O₅ vs. POCl₃) significantly impact the reaction outcome?

A3: Absolutely. Phosphorus pentoxide is a very strong dehydrating agent and is often used in refluxing high-boiling solvents like toluene or xylene. It is particularly effective but can also promote charring with sensitive substrates. Phosphorus oxychloride (POCl₃) is also a common choice and can sometimes offer milder reaction conditions. The choice between them can influence the ratio of isoquinoline to oxazoline and the overall yield, and should be optimized for your specific substrate.

Q4: My starting material has sensitive functional groups. Are there any modifications to the standard Pictet-Gams conditions I should consider?

A4: The strongly acidic and high-temperature conditions of the Pictet-Gams synthesis can be incompatible with many functional groups. It is often necessary to employ protecting group strategies for sensitive moieties like phenols or certain heterocycles. For instance, a key step in the synthesis of some 1-(4-substituted)benzyl-6-hydroxyisoquinolines involves protecting the hydroxyl group as a benzyl ether before cyclization.[1]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section provides a deeper dive into the common issues encountered during the Pictet-Gams synthesis, with actionable advice for troubleshooting.

Observed Issue Potential Byproduct(s) Plausible Cause(s) Troubleshooting & Mitigation Strategies
Low to no isoquinoline yield; major product is a five-membered heterocycle. Δ²-OxazolineInsufficiently forcing reaction conditions (temperature too low, reaction time too short). The activation energy for the oxazoline formation is lower than that for the electrophilic aromatic substitution required for the isoquinoline.Increase reaction temperature and/or prolong the reaction time. Consider switching to a stronger dehydrating agent (e.g., from POCl₃ to P₂O₅). In some cases, the isolated oxazoline can be converted to the isoquinoline under more vigorous conditions.
Significant amount of starting material recovered. Unreacted β-hydroxy-β-phenylethylamideIncomplete reaction due to insufficient dehydrating agent, low temperature, or short reaction time. The dehydrating agent may have been consumed by adventitious water.Ensure all reagents and solvents are anhydrous. Increase the equivalents of the dehydrating agent. Increase the reaction temperature and/or time.
Dark, tarry reaction mixture with low isolated yield of any identifiable product. Polymeric material, charReaction temperature is too high, especially for substrates with electron-donating groups which are more susceptible to polymerization and decomposition under strong acid conditions.Reduce the reaction temperature. Consider a less aggressive dehydrating agent (e.g., polyphosphoric acid as an alternative). Use a more dilute solution to minimize intermolecular reactions.
Isolation of a 2-amino-1-phenylalkan-1-ol derivative. Ring-opened oxazolineThe initially formed Δ²-oxazoline can undergo hydrolysis during the aqueous workup, leading to the corresponding amino alcohol.Perform the workup under non-hydrolytic conditions if possible. If the oxazoline is the major product, consider its isolation and subsequent conversion to the isoquinoline under anhydrous, more forcing conditions.

Reaction Mechanisms: Desired Product vs. Key Byproduct

Understanding the mechanistic pathways is crucial for effective troubleshooting. Below are diagrams illustrating the formation of the desired isoquinoline and the common Δ²-oxazoline byproduct.

Pictet-Gams Isoquinoline Synthesis Pathway

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product start β-Hydroxy-β-phenylethylamide int1 Styryl Amide (via dehydration) start->int1 -H₂O (Dehydrating Agent) int2 Cyclized Intermediate (Electrophilic Aromatic Substitution) int1->int2 Acid-catalyzed Cyclization product Isoquinoline int2->product -H₂O (Aromatization)

Caption: Desired reaction pathway to the isoquinoline product.

Competing Δ²-Oxazoline Formation Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_byproduct Byproduct start β-Hydroxy-β-phenylethylamide int1 Intramolecular Cyclization start->int1 O-attack on benzylic carbon byproduct Δ²-Oxazoline int1->byproduct -H₂O (Dehydration)

Caption: Competing pathway leading to Δ²-oxazoline formation.

Experimental Protocols

General Procedure for Pictet-Gams Synthesis using Phosphorus Pentoxide
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-hydroxy-β-phenylethylamide (1.0 eq.).

  • Solvent and Dehydrating Agent: Add a high-boiling anhydrous solvent such as toluene or xylene, followed by the cautious addition of phosphorus pentoxide (P₂O₅, 2.0-4.0 eq.).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basification and Extraction: Basify the aqueous mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Conversion of Δ²-Oxazoline to Isoquinoline

For cases where the Δ²-oxazoline is the major product, it can sometimes be converted to the desired isoquinoline.

  • Reaction Setup: In a round-bottom flask, dissolve the isolated Δ²-oxazoline in a high-boiling solvent like decalin.

  • Dehydrating Agent: Add phosphorus pentoxide (P₂O₅).

  • Forcing Conditions: Heat the mixture to reflux for an extended period, monitoring the conversion to the isoquinoline by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in the general procedure above.

References

Technical Support Center: Chromatographic Purification of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during chromatographic purification. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for future success.

Frequently Asked Questions (FAQs)

Q1: Why is chromatographic purification necessary for crude this compound?

Crude this compound, typically synthesized via reactions like the Bischler-Napieralski cyclization followed by dehydrogenation or other multi-step sequences, often contains a mixture of impurities. These can include unreacted starting materials, reaction intermediates, isomers (e.g., 6-bromo-1-methylisoquinoline), and other side-products. For applications in drug development and further chemical synthesis, a high degree of purity is essential to ensure accurate biological testing, reproducible reaction outcomes, and compliance with regulatory standards. Column chromatography is a robust method for isolating the target compound from these closely related impurities.

Q2: What is the first step I should take before attempting a large-scale column purification?

The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to screen various solvent systems (mobile phases) to find one that provides optimal separation of this compound from its impurities.[1][2] The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.25 and 0.35, ensuring it moves off the baseline but doesn't travel too quickly with the solvent front.[1]

Q3: How do I visualize this compound on a TLC plate?

This compound is an aromatic, conjugated system, which means it is typically UV-active.[3][4] The most common and non-destructive method is to view the dried TLC plate under a UV lamp at 254 nm.[3][4] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[4] If spots are not visible or for confirmation, you can use a chemical stain. An iodine chamber is a good general-use option that reversibly stains many organic compounds, appearing as brown spots.[4][5][6]

Q4: My compound appears to be degrading on the silica gel. What should I do?

This is a common issue with nitrogen-containing heterocycles like isoquinolines. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, sometimes leading to irreversible adsorption or degradation.[7]

Solutions:

  • Deactivate the Silica: Prepare a slurry of your silica gel in the chosen eluent and add 0.5-2% triethylamine (NEt₃).[7] The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing your compound to elute more cleanly.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[7]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific problems you might encounter during the column chromatography process.

Problem 1: My compound is "streaking" or "tailing" down the TLC plate and column.

Causality: Tailing is often a sign of strong interaction between the analyte and the stationary phase, which is common for basic compounds like isoquinolines on acidic silica gel.[7] It can also be caused by overloading the column or using a solvent system in which the compound has poor solubility.[8]

Solutions:

  • Add a Basic Modifier: As mentioned in the FAQ, adding a small amount of triethylamine (0.5-2%) or pyridine to your mobile phase can dramatically improve peak shape by masking the acidic silanol sites.[7]

  • Check Sample Load: Ensure you are not overloading the column. A general guideline is a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[7]

  • Optimize Solvent System: The chosen solvent may not be optimal for dissolving your compound. Ensure your crude material fully dissolves in a minimal amount of the mobile phase before loading.

Problem 2: I can't achieve separation between my product and a stubborn impurity.

Causality: The impurity likely has a polarity very similar to this compound, making separation difficult. This is common with isomers.[7]

Solutions:

  • Fine-Tune the Mobile Phase: Meticulous TLC analysis is key. Test small, incremental changes in solvent polarity. For example, if you are using 20% Ethyl Acetate/Hexanes, try 18% or 22%. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., Dichloromethane/Methanol) can resolve overlapping spots.[9][10]

  • Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind. This technique can significantly improve the resolution of closely eluting compounds.[7]

  • Use a High-Performance Column: Consider using a column packed with smaller silica particles (finer mesh) for higher resolution, although this will require higher pressure (flash chromatography) to maintain a good flow rate.[11]

Problem 3: My compound won't come off the column, or the recovery is very low.

Causality: This is a severe case of interaction with the stationary phase, leading to irreversible adsorption or decomposition.[8] It could also mean the mobile phase is not polar enough to elute the compound.

Solutions:

  • Test for Stability: Before running a column, spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the product spot, your compound is likely unstable on silica.[8] In this case, switching to alumina or another stationary phase is recommended.[7]

  • Increase Solvent Polarity: If the compound is stable but immobile, your mobile phase is not polar enough. Gradually increase the percentage of the polar solvent in your eluent system.

  • Check Loading Method: If you used a solvent to load your sample that was much more polar than your mobile phase, the compound may have precipitated at the top of the column. Always dissolve the sample in the weakest possible solvent before loading.

Visual Workflow & Data

Logical Flow for Troubleshooting Purification

The following diagram illustrates a systematic approach to troubleshooting common issues during the chromatographic purification of this compound.

G cluster_0 Initial Setup & TLC cluster_1 Column Chromatography Issues TLC 1. Run TLC in various Hexane/EtOAc ratios Rf_Check 2. Is Rf of product between 0.25-0.35? TLC->Rf_Check Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Good_Sep 3. Good separation from impurities? Rf_Check->Good_Sep Yes Adjust_Polarity->TLC Try_New_System Try different solvent system (e.g., DCM/MeOH) Good_Sep->Try_New_System No Proceed Proceed to Column Good_Sep->Proceed Yes Try_New_System->TLC Column 4. Run Column Proceed->Column Problem 5. Encounter Problem? Column->Problem Success Purification Successful Problem->Success No Tailing Streaking / Tailing? Problem->Tailing Yes No_Sep Poor Separation? Tailing->No_Sep No Add_Base Add 0.5-2% NEt3 to Mobile Phase Tailing->Add_Base No_Elution No Elution? No_Sep->No_Elution No Gradient Use Gradient Elution No_Sep->Gradient Increase_Polarity Drastically Increase Mobile Phase Polarity No_Elution->Increase_Polarity Add_Base->Column Gradient->Column Increase_Polarity->Column

Caption: Troubleshooting workflow for chromatographic purification.

Table 1: Example Solvent Systems for TLC Analysis

This table provides starting points for developing a TLC method for this compound on a standard silica gel plate. The optimal system will depend on the specific impurities in your crude mixture.

Solvent System (v/v)Polarity IndexTypical ApplicationExpected Rf Range (Product)
10% Ethyl Acetate in HexanesLowFor separating non-polar impurities.0.1 - 0.2
20% Ethyl Acetate in Hexanes Medium-Low Good starting point for many isoquinolines. 0.25 - 0.4
30% Ethyl Acetate in HexanesMediumIf the product has a low Rf in 20% EtOAc.0.4 - 0.6
5% Methanol in DichloromethaneMedium-HighAlternative system for better separation.0.2 - 0.4

Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Prepare several developing chambers by adding ~0.5 cm of different solvent systems (see Table 1) to each. Place a piece of filter paper inside to saturate the chamber atmosphere.[3]

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the spotted plate into a prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[3]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. View the plate under a 254 nm UV lamp and circle any visible spots.[3]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Aim for a product Rf of 0.25-0.35 with maximum separation from other spots.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a suitable solvent system (e.g., 20% Ethyl Acetate/Hexanes with 1% Triethylamine) has been determined by TLC.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin layer of sand.

    • In a beaker, create a slurry of silica gel with the initial, least polar eluent. Use a ratio of ~50:1 silica gel to crude material by weight.

    • Pour the slurry into the column. Use a gentle stream of eluent to rinse any remaining silica into the column.

    • Tap the column gently to pack the silica bed evenly and drain the excess solvent until it is just level with the top of the silica. Add another thin layer of sand on top.[12]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., ~2 inches/minute drop in solvent level).[11][12]

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Periodically, spot collected fractions onto a TLC plate to monitor the elution of your compound.

    • Once pure fractions of this compound are identified, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[7]

References

troubleshooting low yields in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive resource, authored from the perspective of a Senior Application Scientist, to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: A Systematic Approach to Optimizing Yields

Low or inconsistent yields in a Suzuki coupling can be frustrating, but the issue is almost always traceable to a specific set of parameters. The key is to approach troubleshooting systematically rather than through random trial-and-error. This guide provides a logical workflow to identify and solve the most common problems encountered in the lab.

The following diagram illustrates a recommended workflow for diagnosing the root cause of a low-yielding Suzuki reaction.

Suzuki_Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Catalyst Step 2: Evaluate Catalyst System Check_Reagents->Check_Catalyst Reagents OK Boronic_Acid Boronic Acid/Ester Purity & Stability (Protodeboronation?) Check_Reagents->Boronic_Acid Aryl_Halide Aryl Halide Reactivity & Purity (I > Br > OTf >> Cl) Check_Reagents->Aryl_Halide Base_Purity Base Purity & Strength Check_Reagents->Base_Purity Solvent_Quality Solvent Anhydrous & Degassed? Check_Reagents->Solvent_Quality Check_Conditions Step 3: Scrutinize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Pd_Source Pd Precatalyst Age & Activity (Pd(0) vs Pd(II)) Check_Catalyst->Pd_Source Ligand_Choice Ligand Choice: Sterics & Electronics (Oxidized?) Check_Catalyst->Ligand_Choice Catalyst_Loading Catalyst Loading Too Low? Check_Catalyst->Catalyst_Loading Analyze_Byproducts Step 4: Analyze Byproducts Check_Conditions->Analyze_Byproducts Conditions OK Atmosphere Inert Atmosphere Maintained? (Sufficient Degassing?) Check_Conditions->Atmosphere Temperature Temperature Too High/Low? Check_Conditions->Temperature Stirring Adequate Stirring? (Biphasic Mixture?) Check_Conditions->Stirring Optimized Yield Optimized Analyze_Byproducts->Optimized Root Cause Identified Homocoupling Homocoupling Observed? (Aryl-Aryl or Boronic-Boronic) Analyze_Byproducts->Homocoupling Dehalogenation Dehalogenation of Aryl Halide? Analyze_Byproducts->Dehalogenation Protodeboronation_Product Arene from Boronic Acid? Analyze_Byproducts->Protodeboronation_Product

Caption: Systematic workflow for troubleshooting low yields in Suzuki coupling reactions.

Question 1: My reaction has stalled or shows very low conversion. What are the most common initial checks I should perform?

Answer: When a Suzuki coupling fails, the root cause often lies with the fundamental components of the reaction: the reagents and the atmosphere. Before investing time in screening new catalysts or conditions, always verify the basics first.

Causality-Driven Checklist:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: This is a frequent culprit. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines (cyclic trimers) or decomposition via protodeboronation.[1][2] Electron-deficient or some heteroaryl boronic acids are particularly unstable.[3][4]

      • Solution: Use a fresh, high-purity batch of the boronic acid.[5][6] If instability is suspected, consider switching to a more stable boronate ester, such as a pinacol or MIDA ester, which can provide a slow release of the active boronic acid during the reaction.[2][3][7]

    • Aryl Halide: The reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[2][3] Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems.[2][8]

      • Solution: Ensure the halide is pure. If using an aryl chloride, a simple switch to the corresponding bromide or iodide, if synthetically feasible, can dramatically improve yields.

    • Catalyst and Ligand: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are notoriously susceptible to oxidation by air, rendering them ineffective as ligands.[3]

  • Reaction Atmosphere and Solvents:

    • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen, which is a primary cause of catalyst deactivation and the formation of palladium black.[1][8][9] Oxygen can also promote the unwanted homocoupling of boronic acids.[2]

      • Solution: Ensure your solvent is thoroughly degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][9] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Question 2: I'm observing significant byproduct formation, such as homocoupling and protodeboronation. How can I minimize these side reactions?

Answer: The presence of specific byproducts provides valuable clues about what is going wrong in the catalytic cycle. Addressing these side reactions directly is key to channeling the reactants toward the desired product pathway.

  • Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid is replaced by a hydrogen atom, effectively destroying the nucleophile.[3][10] This is often promoted by excess water, high temperatures, or a strongly basic medium, particularly with sensitive boronic acids.[3][11]

    • Solutions:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from a hydroxide base to a milder carbonate (e.g., K₂CO₃) or phosphate (K₃PO₄) can be effective.[3][12]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can help.[10][13]

      • Use Stable Boronate Esters: As mentioned previously, MIDA or pinacol boronates are significantly more resistant to protodeboronation than the corresponding boronic acids.[2][3]

      • Lower Temperature/Shorter Time: Minimize the exposure of the boronic acid to harsh conditions by running the reaction at the lowest effective temperature and for the shortest time necessary.[3]

  • Homocoupling: This side reaction can produce both boronic acid-derived (Ar-Ar) and aryl halide-derived (Ar'-Ar') dimers. Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2]

    • Solutions:

      • Rigorous Degassing: Scrupulously remove all oxygen from the reaction mixture to prevent oxidation of the Pd(0) catalyst and suppress this side reaction.[9]

      • Control Stoichiometry: Using a slight excess (1.1–1.5 equivalents) of the boronic acid can favor the cross-coupling pathway over the homocoupling of the aryl halide.[9]

      • Ligand Choice: Bulky electron-rich ligands can promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homocoupling.[2][14]

  • Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or impurities.[1][15]

    • Solution: Screen different bases and ensure high-purity, anhydrous solvents are used. A more efficient catalyst system that promotes rapid oxidative addition can also outcompete the dehalogenation pathway.[1]

Question 3: My yield is low despite trying different bases and solvents. How do I choose the right palladium catalyst and ligand?

Answer: Catalyst and ligand selection is arguably the most critical factor for challenging Suzuki couplings. The ligand's role is to stabilize the palladium center, prevent aggregation into inactive palladium black, and modulate its electronic and steric properties to facilitate the catalytic cycle.[2][16] There is no single "best" ligand; the optimal choice is highly dependent on the substrates.

A Guide to Ligand Selection:

The choice of ligand is a balance between steric bulk and electron-donating ability.[2][17]

  • Electron-Rich Ligands: These ligands (e.g., alkylphosphines like P(t-Bu)₃, or Buchwald ligands like SPhos and XPhos) increase the electron density on the palladium center. This promotes the rate-limiting oxidative addition step, especially for less reactive aryl chlorides or electron-rich aryl bromides.[2][18]

  • Bulky Ligands: Large, sterically demanding ligands (e.g., XPhos, SPhos, RuPhos) promote the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. This is crucial for coupling sterically hindered substrates.[2][17]

Ligand TypeExample(s)Key FeatureBest For...
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, moderate bulk.Activating unreactive aryl chlorides.
Buchwald Ligands XPhos, SPhos, RuPhosBulky and electron-rich biarylphosphines.General purpose, sterically hindered substrates, aryl chlorides.[1]
Ferrocenyl Ligands dppfGood thermal stability.General purpose, often effective for a wide range of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrongly electron-donating, sterically tunable.Highly active catalysts, particularly for challenging couplings.[16]

Screening Strategy: If your initial catalyst system fails, it is highly recommended to screen a small set of ligands from different classes. Buchwald-type ligands like XPhos and SPhos are excellent starting points for most systems due to their broad applicability.[1][14]

Experimental Protocol: General Procedure for Suzuki Coupling Reaction Setup

This protocol provides a reliable method for setting up a Suzuki coupling reaction under an inert atmosphere, which is critical for achieving reproducible and high yields.

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment.[1][10]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 Dioxane/Water) via syringe.[3] If not using a pre-formed catalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) at this stage. If using an air-stable precatalyst, it can be added in step 1 with the other solids.

  • Final Degassing: For maximum oxygen removal, bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the limiting starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Does my Suzuki reaction need to be anhydrous? A1: Not necessarily. In fact, the presence of water is often beneficial or required, especially when using inorganic bases like K₂CO₃ or Cs₂CO₃.[16][19] Water helps to dissolve the base and is believed to play a role in the transmetalation step.[16][20] However, if you are experiencing significant protodeboronation of a sensitive boronic acid, switching to anhydrous conditions with a base like K₃PO₄ may improve your yield.[3][10]

Q2: My base is not dissolving in the organic solvent. Is this a problem? A2: Yes, this can be a significant problem. The base must have some solubility to activate the boronic acid for the transmetalation step.[12][19] This is why mixed solvent systems, such as Toluene/H₂O, THF/H₂O, or Dioxane/H₂O, are so common. The water dissolves the inorganic base, allowing it to participate in the reaction at the phase interface.[1][19] Vigorous stirring is essential for these biphasic systems to maximize the interfacial area.[14]

Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source like Pd(PPh₃)₄? A3: Both Pd(II) and Pd(0) sources are commonly used. Pd(II) precatalysts must first be reduced in situ to the active Pd(0) species. This reduction can be effected by phosphine ligands, boronic acids, or other reagents in the mixture.[21] While often effective, this activation step can sometimes be inefficient or lead to side reactions.[2] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ enter the catalytic cycle more directly. Modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) are often preferred because they are designed to generate the active L-Pd(0) species cleanly and efficiently upon heating.[2]

Q4: How much catalyst loading should I use? A4: For initial optimization, a catalyst loading of 1-2 mol% of palladium is a common starting point. For very challenging or unreactive substrates, this may be increased to 5 mol%. In highly optimized or industrial processes, catalyst loadings can often be reduced to well below 1 mol%.[16][22] If you suspect catalyst deactivation is occurring, increasing the catalyst loading can sometimes overcome the issue to provide the desired product, although this is not an ideal solution.

Q5: My aryl halide has other functional groups. Will these interfere with the reaction? A5: One of the great advantages of the Suzuki coupling is its excellent functional group tolerance.[23] Groups like esters, amides, ketones, and nitriles are generally well-tolerated. However, unprotected acidic protons, such as those in phenols or anilines, can interfere with the basic conditions.[24] Substrates with groups that can coordinate to palladium, such as some nitrogen heterocycles, can sometimes inhibit the catalyst and may require specific ligand choices or conditions.[1][24]

References

Technical Support Center: Improving the Regioselectivity of Isoquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the regioselective bromination of isoquinoline. Bromo-isoquinolines are pivotal building blocks in the synthesis of pharmacologically active compounds, serving as key intermediates for transition-metal couplings, Grignard reactions, and further functionalization.[1] However, controlling the position of bromination on the isoquinoline scaffold presents a significant synthetic challenge. Electrophilic aromatic substitution can lead to mixtures of isomers, primarily at the C5 and C8 positions, which are often difficult to separate and can negatively impact overall yield and purity.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction conditions, maximize the yield of your desired isomer, and troubleshoot common issues effectively.

Part 1: Foundational Concepts (FAQs)

Question 1: Why is achieving high regioselectivity in isoquinoline bromination so challenging?

Answer: The challenge is rooted in the fundamental electronic properties of the isoquinoline molecule.

  • Electronic Dichotomy: The isoquinoline scaffold consists of two fused rings: a pyridine ring and a benzene (carbocyclic) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[4] Consequently, the benzene ring is the more electron-rich and reactive site for electrophilic aromatic substitution.[5]

  • Protonation in Acidic Media: Bromination is typically conducted in strong acid. Under these conditions, the basic nitrogen atom is protonated, forming an isoquinolinium ion. This positive charge further deactivates the pyridine ring and strongly directs the incoming electrophile (e.g., Br⁺) to the carbocyclic ring.[6]

  • C5 vs. C8 Positions: Within the benzene ring, the C5 and C8 positions are the most activated and accessible for electrophilic attack.[2][3][5] The relative stability of the Wheland intermediates formed during the reaction determines the final product ratio, which is highly sensitive to reaction conditions.

The logical flow for electrophilic attack is visualized below.

G cluster_0 Reaction Initiation cluster_1 Electrophilic Attack cluster_2 Product Formation Isoquinoline Isoquinoline Isoquinolinium Isoquinolinium Ion Isoquinoline->Isoquinolinium Protonation StrongAcid Strong Acid (e.g., H₂SO₄) StrongAcid->Isoquinolinium BenzeneRing Electron-Rich Benzene Ring Isoquinolinium->BenzeneRing Directs Attack To PyridineRing Electron-Poor Pyridine Ring Isoquinolinium->PyridineRing Deactivates C5_Attack Attack at C5 BenzeneRing->C5_Attack C8_Attack Attack at C8 BenzeneRing->C8_Attack Electrophile Electrophile (Br⁺) Electrophile->BenzeneRing Attacks Product_5_Bromo 5-Bromoisoquinoline C5_Attack->Product_5_Bromo Product_8_Bromo 8-Bromoisoquinoline C8_Attack->Product_8_Bromo G A Isoquinoline B 5-Bromoisoquinoline A->B 1. NBS, H₂SO₄ C 5-Bromo-8-nitroisoquinoline B->C 2. Nitration D 8-Amino-5-bromoisoquinoline C->D 3. Reduction of NO₂ E 8-Aminoisoquinoline D->E 4. Reductive Debromination F 8-Bromoisoquinoline E->F 5. Sandmeyer Reaction (NaNO₂, HBr, CuBr)

References

Technical Support Center: Optimization of Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their palladium-catalyzed coupling experiments. The following guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter, providing not only solutions but also the underlying scientific reasoning to empower your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Suzuki-Miyaura coupling, providing foundational knowledge for successful reaction setup and optimization.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[2][3]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This step is facilitated by a base.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of palladium source and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precatalysts: Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are often used and are reduced in situ to the active Pd(0) species.[1] Alternatively, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly.[2]

  • Ligands: Ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its reactivity.[1]

    • Electron-rich and bulky ligands , such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can facilitate the oxidative addition step, especially for less reactive aryl chlorides.[2][5][6]

    • The choice of ligand can be substrate-dependent, and screening may be necessary to find the optimal one for a specific transformation.[1]

Q3: What is the role of the base, and how do I select the appropriate one?

The base plays a crucial role in the transmetalation step.[6] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[7]

  • Common Bases: A wide range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[7]

  • Selection Criteria: The choice of base depends on the substrates and solvent. For example, K₃PO₄ is often effective for coupling nitrogen-containing heterocycles.[7] Weaker bases like carbonates are commonly employed, while stronger bases like hydroxides might be necessary in some cases but can also lead to side reactions.[7][8]

Q4: Why are boronic esters or trifluoroborate salts sometimes used instead of boronic acids?

While boronic acids are widely used, they can be prone to decomposition via processes like protodeboronation (replacement of the boronic acid group with a hydrogen atom) or homocoupling.[9][10] More stable derivatives are often preferred in such cases:

  • Pinacol Boronic Esters (BPin): These are generally more stable than the corresponding boronic acids, particularly for heteroaromatic and electron-deficient systems.[9]

  • MIDA Boronates: These are highly stable, crystalline solids that can withstand harsh reaction conditions and even chromatography.[1]

  • Organotrifluoroborate Salts (BF₃K): These salts are also more stable than boronic acids and can be used in the coupling reaction.[6]

II. Troubleshooting Guides

This section provides solutions to specific problems that may arise during your Suzuki-Miyaura coupling experiments.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common issues encountered. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution Citations
Inactive Catalyst The Pd(II) precatalyst may not have been effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. Consider using a Pd(0) source directly.[1][11]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. Electron-rich aryl halides can also be challenging substrates.Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to promote oxidative addition. For aryl chlorides, a stronger base may also be required.[2][12]
Inefficient Transmetalation The chosen base may not be optimal for activating the boronic acid or ester.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The "caesium effect" with Cs₂CO₃ can sometimes enhance reactivity.[7][8]
Sub-optimal Solvent The solvent can influence the solubility of reagents and the stability of the catalyst.Screen different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[13][14][15]
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions, leading to its decomposition before it can participate in the coupling.Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate. Milder bases (e.g., KF) and lower reaction temperatures can also help.[9][10]
Problem 2: Formation of Significant Side Products

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Recommended Solution Citations
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.Rigorously degas the reaction mixture to remove oxygen. Using a Pd(0) source or ensuring efficient in situ reduction of a Pd(II) precatalyst can minimize this side reaction.[1][16][17]
Homocoupling of Aryl Halide Two molecules of the aryl halide couple together.This is less common than boronic acid homocoupling but can occur. Optimizing the reaction conditions, such as catalyst loading and temperature, may help.
Dehalogenation of Aryl Halide The halogen on the aryl halide is replaced by a hydrogen atom.This can be caused by various factors, including the presence of water or other proton sources. Ensuring anhydrous conditions if necessary and optimizing the base can mitigate this.[18]
Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and is no longer active.

Potential Cause Explanation Recommended Solution Citations
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[11]
Inappropriate Ligand The ligand may not be effectively stabilizing the palladium nanoparticles, allowing them to aggregate.Screen different ligands. Bulky phosphine ligands or N-heterocyclic carbenes are often effective at preventing the formation of palladium black.[1][6]
High Temperature Excessive heat can lead to catalyst decomposition.Run the reaction at the lowest temperature that provides a reasonable reaction rate.[9]

III. Experimental Protocols & Visualizations

Standard Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent(s) to the flask.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

IV. References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. --INVALID-LINK--

  • Haskel, A. S., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8631–8642. --INVALID-LINK--

  • BenchChem. (2025). Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. Retrieved from --INVALID-LINK--

  • Guram, A. S., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3985–3990. --INVALID-LINK--

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from --INVALID-LINK--

  • Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from --INVALID-LINK--

  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. --INVALID-LINK--

  • BenchChem. (n.d.). Comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from --INVALID-LINK--

  • Organometallics. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from --INVALID-LINK--

  • ACS Applied Materials & Interfaces. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. --INVALID-LINK--

  • SemOpenAlex. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from --INVALID-LINK--

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • The Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. --INVALID-LINK--

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from --INVALID-LINK--

  • ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. --INVALID-LINK--

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from --INVALID-LINK--

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from --INVALID-LINK--

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from --INVALID-LINK--

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from --INVALID-LINK--

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from --INVALID-LINK--

References

Technical Support Center: Removal of Impurities from 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of 8-Bromo-1-methylisoquinoline. As a critical intermediate in organic synthesis, its purity is paramount for the successful development of downstream compounds.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to ensure the highest quality of your final product.

Part 1: Troubleshooting Guide

This section directly addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product has a persistent yellow or brown color, even after initial purification. What is the cause and how can I fix it?

Answer:

A persistent color in your product typically indicates the presence of high molecular weight, conjugated impurities or trace amounts of residual reagents from the synthesis. These impurities often arise from side reactions or degradation.

Causality: The color is due to chromophores, which are molecules that absorb light in the visible spectrum. In the context of isoquinoline synthesis, these can be polymeric byproducts or oxidized species. Standard purification methods like simple filtration may not be sufficient to remove them.

Troubleshooting Steps:

  • Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities due to its high surface area and porous structure.

    • Dissolve the colored product in a suitable hot solvent (e.g., ethanol or toluene).

    • Add a small amount of activated charcoal (typically 1-2% w/w of your compound).

    • Heat the suspension to reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite or a fine filter paper to remove the charcoal. The Celite prevents fine charcoal particles from passing through into your filtrate.[3]

    • Allow the clear, colorless filtrate to cool for recrystallization.

  • Recrystallization Solvent System: Ensure you are using an optimal solvent or solvent pair for recrystallization. A good solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

    • For this compound, consider solvent systems like ethanol/water, toluene/heptane, or ethyl acetate/hexane.

Q2: My TLC analysis shows multiple spots close to my product spot. How do I improve separation?

Answer:

This indicates the presence of structurally similar impurities, which are often the most challenging to remove. These could be isomers (e.g., other brominated isoquinolines) or unreacted starting materials.[3][4]

Causality: The retention factor (Rf) on a TLC plate is determined by the compound's polarity. Structurally similar impurities will have very similar polarities, causing them to travel close to the product spot.[5] Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in polarity.

Troubleshooting Steps:

  • Optimize the TLC Mobile Phase: The key to separation is finding a solvent system that provides a good Rf value (ideally between 0.25 and 0.40 for the product) and maximizes the distance (ΔRf) between the product and impurity spots.

    • Systematically vary the ratio of your polar and non-polar solvents. For example, if using a hexane/ethyl acetate system, try ratios from 9:1, 8:2, 7:3, etc.

    • Consider adding a small amount of a third solvent. For nitrogen-containing heterocyclic compounds, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can deactivate acidic sites on the silica gel, reducing tailing and improving spot shape.

  • Switch to a Different Stationary Phase: If optimizing the mobile phase fails, the impurities may have nearly identical polarity on silica. Consider using a different adsorbent.

    • Alumina: Alumina is available in acidic, neutral, and basic forms and can offer different selectivity compared to silica gel.[6] For a basic compound like an isoquinoline, basic or neutral alumina is often a good choice.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This separates compounds based on hydrophobicity rather than polarity, which can be highly effective for resolving difficult mixtures.[6][7]

Q3: My ¹H NMR spectrum shows broad peaks and an incorrect integration ratio. What's wrong?

Answer:

Broad peaks in an NMR spectrum can be caused by several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange. Incorrect integration suggests residual solvents or other proton-containing impurities.

Causality:

  • Broadening: Paramagnetic species (like residual metal catalysts from a cross-coupling reaction) can cause significant line broadening. High sample concentration can lead to viscosity-related broadening.

  • Integration: The integral of a peak is proportional to the number of protons it represents. If an impurity with protons is present, it will contribute to the total integral, skewing the ratios of your product's signals.

Troubleshooting Steps:

  • Filter the NMR Sample: To remove paramagnetic particulates, dissolve your sample in the deuterated solvent and filter it through a small plug of cotton or glass wool directly into the NMR tube.

  • Check for Residual Solvents: Compare your spectrum to known chemical shifts for common laboratory solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane). If present, the product must be dried further under high vacuum, possibly with gentle heating.

  • Acid Wash: If you suspect basic impurities are complexing with your product, an acidic wash during workup can help. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute HCl (e.g., 1M). This will protonate the basic compounds, moving them to the aqueous layer. Afterward, neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract your product.

  • Confirm Purity by an Orthogonal Method: Use an alternative analytical technique like HPLC or GC-MS to confirm the presence and identity of impurities.[7][8] HPLC is particularly useful as it provides quantitative purity data based on peak area.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Answer: Common impurities often stem from the synthetic route. For instance, in syntheses involving bromination of a substituted isoquinoline, potential impurities include:

  • Starting Materials: Unreacted 1-methylisoquinoline.

  • Isomeric Byproducts: Formation of other brominated isomers (e.g., 5-bromo-1-methylisoquinoline). The position of bromination can be sensitive to reaction conditions.[3][4]

  • Di-brominated Species: Over-bromination can lead to di-bromo-1-methylisoquinoline byproducts.[9]

  • Debrominated Impurities: During subsequent reaction steps or purification, loss of the bromine atom can occur, leading to the formation of 1-methylisoquinoline.[7]

Q2: What is the recommended method for a definitive purity assessment?

Answer: A multi-technique approach is always best for authoritative purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used. Purity is determined by the area percentage of the main product peak relative to all other peaks.[7][8]

  • Quantitative NMR (qNMR): This technique provides highly accurate purity data by integrating the signal of the analyte against a certified internal standard of known concentration.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.

Q3: What are the optimal storage conditions for this compound?

Answer: this compound is generally a stable solid.[1] However, to ensure long-term integrity, it should be stored in a cool, dry, dark place in a tightly sealed container to protect it from moisture and light.[1][10] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation.

Q4: What safety precautions should I take when handling this compound?

Answer: While specific safety data may be limited, compounds of this class should be handled with care. Assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.[12]

  • Disposal: Dispose of chemical waste in accordance with local and institutional regulations.[10]

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard method for purifying gram-scale quantities of this compound.

1. Preparation:

  • Select an appropriate glass column. For 1 gram of crude material, a 40-50 mm diameter column is suitable.
  • Prepare the mobile phase (eluent). A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 v/v). Add 0.5% triethylamine to the eluent to improve peak shape.
  • Prepare the stationary phase slurry by mixing silica gel (230-400 mesh) with the eluent.

2. Packing the Column:

  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
  • Add a layer of sand (approx. 1 cm).
  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[13]
  • Add another layer of sand on top of the silica gel bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
  • Alternatively, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle pressure (using a pump or house air) to achieve a steady flow rate.
  • Collect fractions in test tubes. Monitor the separation by TLC.
  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the final product.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example: 0-20 min, 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile or methanol. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Data Analysis: Calculate purity as the area percentage of the product peak.

Part 4: Data & Workflow Visualization

Typical Analytical Data Summary
ParameterTypical Value / Observation
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.09 g/mol [1]
Appearance White to off-white powder or crystals[1]
Melting Point 80-84 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone; slightly soluble in water[1]
¹H NMR Expect aromatic protons (approx. 7.5-9.0 ppm) and a methyl singlet (approx. 2.5-3.0 ppm)
HPLC Purity >98% is typically achievable with proper purification[7]

Visualizations

PurificationWorkflow Crude Crude Product (Colored, Multiple Spots) Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 Purification Purification Step Analysis1->Purification Recrystal Recrystallization (+/- Charcoal) Purification->Recrystal Simple Impurity Profile Column Column Chromatography (Silica or Alumina) Purification->Column Complex Impurity Profile Analysis2 Purity Assessment (HPLC, NMR, GC-MS) Recrystal->Analysis2 Column->Analysis2 Pure Pure Product (>98% Purity) Analysis2->Pure

Caption: General experimental workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Impure Product Detected (e.g., via TLC or NMR) Color_Q Is the product colored? Start->Color_Q TLC_Q Does TLC show multiple close spots? Start->TLC_Q NMR_Q Does NMR show broad peaks or improper integration? Start->NMR_Q Color_Q->TLC_Q No Charcoal Perform Charcoal Treatment & Recrystallization Color_Q->Charcoal Yes TLC_Q->NMR_Q No Optimize_Column Optimize Column Chromatography: 1. Solvent System 2. Different Adsorbent TLC_Q->Optimize_Column Yes Solvent_Check Check for Residual Solvent (Dry under high vacuum) NMR_Q->Solvent_Check Yes Acid_Wash Perform Acid-Base Wash to Remove Basic/Acidic Impurities NMR_Q->Acid_Wash If solvent is not the issue

References

stability and storage conditions for 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-Bromo-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of your valuable chemical reagents.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic aromatic compound. Its stability is governed by the chemical properties of the isoquinoline ring system, the bromo substituent at the 8-position, and the methyl group at the 1-position. The isoquinoline core, being a nitrogen-containing heterocycle, has a lone pair of electrons on the nitrogen, rendering it a weak base.[1] This basicity can influence its solubility and interactions in acidic media.

The bromine atom attached to the aromatic ring makes the C-Br bond relatively stable and generally resistant to hydrolysis under neutral conditions.[2] However, like many aromatic compounds, it can be susceptible to degradation under specific environmental stresses such as exposure to high energy light, strong oxidizing agents, and extreme pH conditions.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound, providing step-by-step guidance to diagnose and resolve these problems.

Issue 1: The solid compound has changed color (e.g., from off-white to yellow or brown).
  • Potential Cause: Discoloration is often a primary indicator of chemical degradation. This can be due to:

    • Oxidation: Exposure to air, particularly in the presence of light or trace metal impurities, can lead to the formation of colored byproducts. The nitrogen atom in the isoquinoline ring can be oxidized to an N-oxide, which can be a potential degradation pathway.[3][4]

    • Photodecomposition: Aromatic compounds, especially halogenated ones, can be sensitive to UV and visible light, which can induce radical reactions and lead to decomposition.[5]

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: If the color change is minor and localized to the surface, the bulk of the material may still be viable.

    • Purity Check: Before using the material in a critical experiment, it is highly recommended to check its purity.

      • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot for the starting material and the appearance of new, more polar spots would indicate degradation.

      • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the preferred method. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by the appearance of new signals.

    • Purification (if necessary): If significant degradation has occurred and the material is critical, purification via recrystallization or column chromatography may be an option, depending on the nature of the impurities.

  • Preventative Measures:

    • Always store the solid compound in a tightly sealed, amber glass vial to protect it from light and air.

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Store in a cool, dark, and dry place.

Issue 2: Precipitate has formed in a stock solution.
  • Potential Cause:

    • Low Solubility: The compound may have limited solubility in the chosen solvent, and precipitation could occur due to temperature fluctuations (e.g., solution prepared at room temperature and then stored in a refrigerator).

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Troubleshooting Steps:

    • Gentle Warming and Agitation: Try gently warming the solution (e.t., in a warm water bath) and sonicating or vortexing to see if the precipitate redissolves. If it does, it is likely a solubility issue.

    • Check for Solvent Evaporation: Inspect the container for any signs of a loose cap or seal.

    • Analyze the Precipitate: If the precipitate does not redissolve, it may be a degradation product. If possible, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to identify it.

  • Preventative Measures:

    • Consult solubility data or perform a small-scale solubility test before preparing a large volume of stock solution.

    • Ensure that the concentration of the stock solution is well below the saturation point at the intended storage temperature.

    • Use high-quality, tightly sealing vials for storing stock solutions. Parafilm can be used to further secure the cap.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated (2-8 °C).

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Light: Protected from light by storing in an amber glass vial or in a dark location.

  • Moisture: In a dry environment, a desiccator can be used for added protection against moisture.

Q2: What are the best solvents for preparing stock solutions of this compound?

A2: Isoquinoline and its derivatives are generally soluble in a range of common organic solvents.[1][7][8] Suitable choices for preparing stock solutions include:

  • Aprotic Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Protic Solvents:

    • Ethanol

    • Methanol

  • Aromatic Solvents:

    • Toluene[9][10]

    • Xylene[10]

It is always recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific application. For biological assays, DMSO is a common choice, but be mindful of its potential effects on cells at higher concentrations.

Q3: How stable are stock solutions of this compound?

A3: The stability of stock solutions depends on the solvent, concentration, and storage conditions. In general:

  • Solutions in aprotic solvents like DMSO and DMF are relatively stable when stored properly.

  • For long-term storage, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Store stock solutions at -20 °C or -80 °C for extended periods.

Q4: Can I store solutions of this compound in aqueous buffers?

A4: While isoquinoline is soluble in dilute acids, the C-Br bond on the aromatic ring is generally resistant to hydrolysis under neutral or mildly acidic/basic aqueous conditions at room temperature.[2] However, for long-term storage, aqueous solutions are not recommended due to the increased risk of hydrolysis, especially at elevated temperatures or extreme pH, and potential for microbial growth. It is best to prepare fresh aqueous working solutions from a concentrated organic stock solution on the day of the experiment.

Q5: What are the primary signs of degradation I should look for?

A5: Key indicators of degradation include:

  • Visual Changes: A noticeable change in color from off-white to yellow or brown.

  • Analytical Changes:

    • The appearance of new spots on a TLC plate.

    • The emergence of new peaks or a decrease in the main peak area in an HPLC chromatogram.

    • The presence of unexpected signals in an NMR spectrum.

If you observe any of these signs, it is crucial to re-evaluate the purity of your compound before proceeding with your experiments.

IV. Data and Protocols

Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionMoisture Protection
Solid 2-8 °CTightly sealed, inert gas (Ar or N₂) recommendedAmber vial, store in the darkStore in a dry place, desiccator optional
Stock Solution -20 °C or -80 °CTightly sealed vialsAmber vialsAnhydrous solvents recommended
Protocol for Preparation and Storage of a Stock Solution
  • Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of the solid into a clean, dry amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting (for long-term storage): If the stock solution is intended for long-term use, it is best to aliquot it into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Tightly seal the vials (use parafilm for extra security) and store them at -20 °C or -80 °C.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

V. Visual Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues cluster_solid Solid Compound cluster_solution Stock Solution start Suspected Compound Degradation solid_issue Issue: Color Change / Impurity start->solid_issue solution_issue Issue: Precipitation start->solution_issue check_purity Perform Purity Check (TLC, HPLC, NMR) solid_issue->check_purity is_pure_solid Is it pure? check_purity->is_pure_solid use_compound Proceed with Experiment is_pure_solid->use_compound Yes purify_solid Purify (Recrystallization / Chromatography) is_pure_solid->purify_solid No, valuable discard_solid Discard and Obtain New Stock is_pure_solid->discard_solid No, replaceable purify_solid->check_purity warm_sonicate Gently Warm and Sonicate solution_issue->warm_sonicate dissolves Does it redissolve? warm_sonicate->dissolves solubility_issue Likely a Solubility Issue. Adjust concentration or storage temperature. dissolves->solubility_issue Yes degradation_product Likely a Degradation Product. Verify purity of solid. dissolves->degradation_product No degradation_product->check_purity

Caption: A decision tree for troubleshooting stability issues with this compound.

VI. References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Isoquinoline. Retrieved from --INVALID-LINK--

  • CISCO. (n.d.). Aromatic Solvents for Reliable Performance. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? Retrieved from --INVALID-LINK--

  • Vinati Organics. (2025). Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from --INVALID-LINK--

  • Allen. (n.d.). Why do alkyi haldies undergo hydrolysis more readily than aryl halides. Retrieved from --INVALID-LINK--

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from --INVALID-LINK--

  • Tenger Chemical. (n.d.). Industrial Aromatic Solvents. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2024). What is a good cleaner solvent for aromatic compounds? Retrieved from --INVALID-LINK--

  • Tenger Chemical. (2024). aromatic solvents. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Late-stage functionalization of BN-heterocycles. Retrieved from --INVALID-LINK--

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from --INVALID-LINK--

  • ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic transformations of isoquinoline N‐oxides. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from --INVALID-LINK--

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References

Validation & Comparative

A Technical Guide to the Structural Validation of 8-Bromo-1-methylisoquinoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of synthetic chemistry and drug discovery, the precise structural elucidation of a newly synthesized molecule is not merely a procedural step but the bedrock of all subsequent research. An erroneously assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug development campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination, offering a detailed roadmap of the atomic connectivity and spatial arrangement within a molecule. This guide provides an in-depth comparison and validation strategy for the structure of 8-Bromo-1-methylisoquinoline, a substituted isoquinoline that may serve as a key intermediate in medicinal chemistry. We will explore the predictive analysis of its 1D NMR spectra and demonstrate how 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide unequivocal proof of its regiochemistry.

Predicting the NMR Signature of this compound: A Comparative Analysis

Without a readily available experimental spectrum for this compound, we can construct a highly accurate prediction by dissecting the molecule into its constituent parts and analyzing the known NMR data of parent compounds: 1-methylisoquinoline and 8-bromoisoquinoline.

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to display signals corresponding to the five aromatic protons and the three protons of the methyl group. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the bromine atom, as well as the inherent electronic properties of the isoquinoline core.

  • The Methyl Protons (C1-CH₃): The methyl group at the C1 position is expected to be a sharp singlet. In 1-methylisoquinoline, this signal appears around 2.7-3.0 ppm. The presence of the peri-bromine atom at C8 is likely to induce a slight downfield shift due to steric compression and electronic effects.

  • The Aromatic Protons: The protons on the isoquinoline scaffold will exhibit characteristic splitting patterns.

    • H-3 and H-4: These protons on the pyridine ring will likely appear as doublets, coupled to each other.

    • H-5, H-6, and H-7: These protons on the benzene ring will form a more complex splitting pattern, likely an AMX or ABC spin system, due to their proximity and differing electronic environments. The bromine at C8 will significantly influence the chemical shift of the adjacent H-7 proton.

Here is a predictive comparison based on the parent compounds:

Proton1-Methylisoquinoline (Predicted δ, ppm)8-Bromoisoquinoline (Experimental δ, ppm)This compound (Predicted δ, ppm)Predicted Multiplicity & Coupling (J, Hz)
C1-CH₃ ~2.8-~2.9 - 3.1s
H-3 ~7.5~8.6~7.6 - 7.8d, J ≈ 5-6
H-4 ~8.1~7.9~8.2 - 8.4d, J ≈ 5-6
H-5 ~7.8~8.2~7.9 - 8.1d, J ≈ 7-8
H-6 ~7.6~7.6~7.7 - 7.9t, J ≈ 7-8
H-7 ~7.9~8.1~8.0 - 8.2d, J ≈ 7-8

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Prediction

The carbon NMR spectrum will provide complementary information, with ten distinct signals anticipated for the ten carbon atoms of this compound. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms and the substitution of the methyl group.

Carbon1-Methylisoquinoline (Experimental δ, ppm)8-Bromoisoquinoline (Experimental δ, ppm)This compound (Predicted δ, ppm)
C1-CH₃ ~23-~23-25
C1 ~158~152~158-160
C3 ~120~143~121-123
C4 ~141~121~141-143
C4a ~127~128~127-129
C5 ~127~136~128-130
C6 ~129~128~129-131
C7 ~126~130~127-129
C8 ~130~121 (C-Br)~122-124 (C-Br)
C8a ~136~136~136-138

Definitive Structure Validation by 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR techniques offer conclusive validation by revealing through-bond and through-space correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity.

The Decisive Role of NOESY in Regiochemical Assignment

The critical challenge in characterizing substituted isoquinolines is often the unambiguous determination of the substituent positions. A NOESY experiment is exceptionally powerful in this regard as it detects through-space dipolar couplings, independent of through-bond J-couplings. For this compound, the key spatial relationship is between the methyl group at C1 and the substituent at the "peri" position, C8.

A definitive NOESY experiment would show a cross-peak between the protons of the C1-methyl group and the proton at C7. However, the most crucial expected correlation for confirming the 8-bromo substitution would be the absence of a NOE between the C1-methyl protons and a proton at C8, and the presence of a NOE between the C1-methyl protons and the H-7 proton. In a hypothetical isomer, such as 5-Bromo-1-methylisoquinoline, a NOE would be observed between the C1-methyl group and H-3, but not with any proton on the brominated ring.

The logical workflow for structural validation is as follows:

validation_workflow Start Synthesized Compound 1D_NMR Acquire ¹H and ¹³C NMR Start->1D_NMR Compare Compare Experimental and Predicted Spectra 1D_NMR->Compare Predict Predict Spectra of this compound Predict->Compare 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) Compare->2D_NMR Assign Assign All Signals 2D_NMR->Assign NOESY_Confirm Confirm Regiochemistry via NOESY Assign->NOESY_Confirm Structure_Validated Structure Validated NOESY_Confirm->Structure_Validated

Conclusion

The structural validation of this compound is a clear illustration of the power of modern NMR spectroscopy. Through a systematic approach that combines predictive analysis based on known substituent effects with the definitive correlational data from 2D NMR experiments, particularly NOESY, an unambiguous structural assignment can be achieved. This rigorous validation is paramount for ensuring the integrity of subsequent research and development efforts that rely on this molecular scaffold.

A Senior Application Scientist's Comparative Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active compounds. The development of efficient and versatile methods to construct this privileged heterocyclic system has been a long-standing goal in organic synthesis. This guide provides an in-depth comparative analysis of the most prominent classical and modern methods for isoquinoline synthesis, offering insights into their mechanisms, advantages, limitations, and practical applications.

Classical Approaches to the Isoquinoline Core: A Tale of Three Reactions

For decades, the synthesis of isoquinolines has been dominated by three named reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, while foundational, each present a unique set of strategic advantages and operational challenges.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] The reaction proceeds via an intramolecular electrophilic aromatic substitution, typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.[2][3] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[1]

Mechanism: The reaction is initiated by the activation of the amide carbonyl by the Lewis acid, leading to the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.[2]

Advantages:

  • Reliability: It is a well-established and reliable method for the synthesis of 1-substituted dihydroisoquinolines.

  • Accessibility of Starting Materials: The required β-arylethylamides are readily prepared from corresponding phenethylamines.

Disadvantages:

  • Harsh Conditions: The reaction often requires high temperatures and strong acids, which can be incompatible with sensitive functional groups.[4]

  • Limited to Electron-Rich Systems: The cyclization is most efficient for β-arylethylamides bearing electron-donating groups on the aromatic ring.[1][5]

  • Side Reactions: A common side reaction is the formation of styrene derivatives via a retro-Ritter type reaction.[1]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] This reaction is particularly significant as it often proceeds under milder conditions than the Bischler-Napieralski reaction and is even employed in biosynthetic pathways.[6]

Mechanism: The reaction begins with the formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline product.[7]

Advantages:

  • Milder Conditions: The reaction can often be carried out under milder acidic conditions and at lower temperatures compared to the Bischler-Napieralski reaction, making it more suitable for substrates with sensitive functional groups.[8] For highly activated aromatic rings, the reaction can even proceed at physiological pH.[7]

  • Direct Access to Tetrahydroisoquinolines: This method directly provides the fully saturated tetrahydroisoquinoline core, which is a common motif in natural products.[9]

  • Stereocontrol: Asymmetric variants of the Pictet-Spengler reaction have been developed, allowing for the enantioselective synthesis of chiral tetrahydroisoquinolines.[6]

Disadvantages:

  • Dependence on Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the efficiency of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich systems, such as indoles and pyrroles, react readily, while less nucleophilic rings like benzene often require harsher conditions and give lower yields.[8]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also developed in the late 19th century, provides a direct route to isoquinolines (not their dihydro or tetrahydro derivatives) from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11] The starting benzalaminoacetals are formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10]

Mechanism: The reaction proceeds through the formation of a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid.[12] The mechanism involves the elimination of two molecules of alcohol to form the aromatic isoquinoline ring.

Advantages:

  • Direct Aromatization: This method directly yields the fully aromatic isoquinoline ring system without the need for a subsequent oxidation step.

  • Alternative Substitution Patterns: The Pomeranz-Fritsch synthesis can provide access to isoquinolines with substitution patterns that are difficult to achieve with other methods.

Disadvantages:

  • Harsh Conditions: The reaction typically requires strong acids and high temperatures, which can lead to low yields and limit the substrate scope.[13]

  • Substrate Dependent Yields: The yields of the Pomeranz-Fritsch reaction can be highly variable and are often moderate.[13]

  • Limited Applicability: The harsh conditions and potential for side reactions have made this method less commonly used than the Bischler-Napieralski and Pictet-Spengler reactions.[14]

Comparative Analysis of Classical Methods

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Arylethylamide[9]β-Arylethylamine and an aldehyde/ketone[9]Benzaldehyde and a 2,2-dialkoxyethylamine[11]
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅)[9]Protic or Lewis acid catalyst (e.g., HCl, TFA)[9]Strong acid (e.g., concentrated H₂SO₄)[12]
Initial Product 3,4-Dihydroisoquinoline[9]1,2,3,4-Tetrahydroisoquinoline[9]Isoquinoline[11]
Reaction Conditions Generally harsh, refluxing acidic conditions[9]Can range from mild to harsh depending on substrate[9]Harsh, strong acid, and high temperatures[13]
Key Intermediate Nitrilium ion[2]Iminium ion[7]Protonated Schiff base
Subsequent Steps Requires oxidation for aromatizationOften the final product or requires N-functionalizationDirect formation of the aromatic product

The Modern Era: Transition-Metal Catalysis and C-H Activation

The limitations of the classical methods, particularly the harsh reaction conditions and limited functional group tolerance, have driven the development of modern, more efficient, and versatile approaches to isoquinoline synthesis. Transition-metal catalysis, especially reactions involving C-H activation, has emerged as a powerful tool in this regard.[15]

These modern methods often utilize catalysts based on rhodium, ruthenium, palladium, or cobalt to facilitate the construction of the isoquinoline ring under milder conditions and with greater functional group compatibility.[15][16][17]

Key Features of Modern Methods:

  • Milder Reaction Conditions: Many transition-metal-catalyzed reactions proceed at or near room temperature, preserving sensitive functional groups.[18]

  • High Atom Economy: C-H activation strategies often involve the direct coupling of C-H bonds with other reactive partners, minimizing the generation of waste.[15]

  • Broad Substrate Scope: These methods can often tolerate a wider range of functional groups compared to the classical syntheses.[19]

  • Novel Reactivity: Transition-metal catalysis allows for the formation of isoquinoline derivatives with substitution patterns that are inaccessible through traditional routes.[16]

Examples of Modern Approaches:

  • Rhodium(III)-catalyzed C-H activation/annulation: This has become a prominent strategy for the synthesis of a wide variety of isoquinolines and related heterocycles from simple starting materials like oximes or amidines and alkynes or diazo compounds.[20]

  • Palladium-catalyzed C-H activation/annulation: Palladium catalysts have been effectively used for the synthesis of isoquinolinones from N-methoxy benzamides and allenes.[17]

  • Cobalt-catalyzed C-H activation/cyclization: Inexpensive cobalt catalysts have also been employed for the synthesis of isoquinolines.

While a detailed quantitative comparison with classical methods is challenging due to the vast diversity of catalytic systems and substrates, modern methods generally offer significantly higher yields (often in the 80-95% range) under much milder conditions for a broader range of substrates.[17][20]

Experimental Protocols

Detailed Experimental Protocol for Bischler-Napieralski Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

This protocol is a generalized procedure and may require optimization based on the specific substrate.

Materials:

  • N-(2-Phenylethyl)benzamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the N-(2-phenylethyl)benzamide (1.0 eq).

  • Add anhydrous DCM (e.g., 10 mL per mmol of amide) followed by the slow addition of POCl₃ (e.g., 3.0 eq) at 0 °C.

  • Fit the flask with a reflux condenser and allow the solution to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

  • Cool the resulting residue to 0 °C and carefully add methanol to quench the excess POCl₃.

  • To reduce the intermediate imine, add NaBH₄ portion-wise until the pH reaches approximately 7.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5]

Detailed Experimental Protocol for Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

  • Tryptamine

  • Benzaldehyde

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous MeOH (e.g., 3 mL per mmol of tryptamine).

  • Add benzaldehyde (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at 65 °C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between saturated aqueous NaHCO₃ and DCM.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.[21]

Visualizing the Synthetic Pathways

Reaction Mechanism Diagrams

Bischler_Napieralski cluster_0 Step 1: Amide Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization (Optional) Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Activation LewisAcid POCl₃ LewisAcid->Amide Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Isoquinoline Isoquinoline Oxidation->Isoquinoline

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pictet_Spengler cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium Acid H⁺ Acid->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Caption: Mechanism of the Pictet-Spengler Reaction.

Decision-Making Workflow for Method Selection

Method_Selection Start Desired Isoquinoline Target Aromaticity Aromatic or Reduced Core? Start->Aromaticity ClassicalOrModern Classical or Modern Approach? Start->ClassicalOrModern SubstrateSensitivity Sensitive Functional Groups? Aromaticity->SubstrateSensitivity Reduced PomeranzFritsch Pomeranz-Fritsch Aromaticity->PomeranzFritsch Aromatic PictetSpengler Pictet-Spengler SubstrateSensitivity->PictetSpengler Yes BischlerNapieralski Bischler-Napieralski SubstrateSensitivity->BischlerNapieralski No AromaticRingActivation Electron-Rich Aromatic Ring? AromaticRingActivation->PomeranzFritsch Consider with caution AromaticRingActivation->PictetSpengler Yes AromaticRingActivation->BischlerNapieralski Yes ClassicalOrModern->AromaticRingActivation Classical ModernMethods Transition-Metal Catalysis (C-H Activation) ClassicalOrModern->ModernMethods Modern

References

Reactivity Unleashed: A Comparative Guide to 8-Bromo-1-methylisoquinoline and its Halo-Counterparts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount. Halogenated isoquinolines, prized scaffolds in medicinal chemistry, offer a versatile platform for the synthesis of novel therapeutics. This guide provides an in-depth comparative analysis of the reactivity of 8-Bromo-1-methylisoquinoline alongside other haloisoquinolines, supported by established chemical principles and illustrative experimental data. We will explore its performance in key synthetic transformations, offering insights to inform your experimental design and accelerate discovery.

The isoquinoline core is a privileged motif found in numerous biologically active natural products and pharmaceutical agents. The introduction of a halogen atom onto this scaffold provides a crucial handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, this compound presents a unique combination of steric and electronic properties that influence its reactivity. This guide will dissect these factors, comparing its behavior to other bromo-isomers and their chloro- and iodo-analogs in cornerstone reactions of modern organic synthesis.

The Decisive Factor: Understanding Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of haloisoquinolines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the C-X bond, with the weaker bonds being more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The weaker C-I bond allows for oxidative addition of the palladium catalyst under milder conditions, often leading to higher yields and shorter reaction times compared to their bromo and chloro counterparts. Conversely, the stronger C-Cl bond typically requires more forcing conditions, including higher temperatures and more specialized, electron-rich and bulky phosphine ligands to facilitate the oxidative addition step. This compound, therefore, represents a versatile and readily available substrate, offering a good balance between reactivity and stability.

Comparative Reactivity in Key Transformations

To provide a clear comparison, the following sections will delve into the reactivity of this compound and other haloisoquinolines in three pivotal cross-coupling reactions. While direct, side-by-side comparative studies on this specific substrate are not always available, we will draw upon data from analogous systems and established principles to provide a robust predictive comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of carbon-carbon bonds. The reaction of a haloisoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base provides a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

The reactivity of haloisoquinolines in Suzuki coupling directly follows the I > Br > Cl trend. An iodo-isoquinoline will typically react at lower temperatures and with lower catalyst loadings compared to a bromo-isoquinoline. For instance, while a Suzuki coupling with an iodo-isoquinoline might proceed efficiently at room temperature, the corresponding reaction with this compound may require heating to achieve a comparable rate and yield. A chloro-isoquinoline would likely necessitate even more forcing conditions and a more sophisticated catalyst system.

Table 1: Illustrative Comparison of Haloisoquinoline Reactivity in Suzuki-Miyaura Coupling

HaloisoquinolineRelative ReactivityTypical Reaction ConditionsExpected Yield
1-Iodo-isoquinolineHighestPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, RT to 60 °CExcellent
This compound Intermediate Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C Good to Excellent
1-Chloro-isoquinolineLowestPd₂(dba)₃ with bulky phosphine ligand (e.g., XPhos), Cs₂CO₃, Toluene, 100-120 °CModerate to Good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base.

Similar to the Suzuki coupling, the reactivity of haloisoquinolines in the Buchwald-Hartwig amination is dictated by the strength of the C-X bond. Iodo-isoquinolines are the most reactive substrates, followed by bromo- and then chloro-isoquinolines. The choice of ligand is also critical in this reaction, with bulky, electron-rich phosphine ligands often being necessary to promote the reductive elimination step and prevent catalyst decomposition, especially for less reactive aryl chlorides. For this compound, a variety of standard palladium catalysts and ligands can be employed to achieve good to excellent yields.

Table 2: Illustrative Comparison of Haloisoquinoline Reactivity in Buchwald-Hartwig Amination

HaloisoquinolineRelative ReactivityTypical Catalyst/Ligand SystemExpected Yield
1-Iodo-isoquinolineHighestPd₂(dba)₃ / XantphosExcellent
This compound Intermediate Pd₂(dba)₃ / BINAP or XPhos Good to Excellent
1-Chloro-isoquinolineLowestPd G3 XPhos precatalystModerate to Good

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Diagram: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)(L)n-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(L)n-X->Amine_Coordination HNR1R2 Base Ar-Pd(II)(L)n-NR1R2 Ar-Pd(II)(L)n-NR1R2 Amine_Coordination->Ar-Pd(II)(L)n-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)n-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-NR1R2 Ar-NR1R2 Reductive_Elimination->Ar-NR1R2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to synthesize aryl and vinyl alkynes by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The reactivity of haloisoquinolines in the Sonogashira coupling also adheres to the I > Br > Cl trend. Iodo-isoquinolines can often be coupled at room temperature, while bromo-isoquinolines, including this compound, generally require mild heating to proceed efficiently. Chloro-isoquinolines are significantly less reactive and often require specialized catalyst systems and higher temperatures.

Table 3: Illustrative Comparison of Haloisoquinoline Reactivity in Sonogashira Coupling

HaloisoquinolineRelative ReactivityTypical Reaction ConditionsExpected Yield
1-Iodo-isoquinolineHighestPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RTExcellent
This compound Intermediate Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 50-80 °C Good to Excellent
1-Chloro-isoquinolineLowestPd(OAc)₂ with phosphine ligand, CuI, Cs₂CO₃, Toluene, 100-120 °CLow to Moderate

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Positional Isomerism and Electronic Effects

The position of the bromine atom on the isoquinoline ring also plays a crucial role in its reactivity. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system influences the electron density at different positions. In general, positions α to the nitrogen (C1 and C3) and in the "benzo" portion of the ring can exhibit different reactivities. The presence of the methyl group at the 1-position in this compound can also exert a modest electron-donating effect, potentially influencing the rate of oxidative addition. A detailed analysis of the electronic and steric environment of the C-Br bond is essential for predicting and optimizing reaction conditions. For instance, the reactivity of a 5-bromoisoquinoline may differ from that of an 8-bromoisoquinoline due to these subtle electronic and steric differences.

Beyond Cross-Coupling: Other Transformations

While palladium-catalyzed cross-coupling reactions are the most common transformations for haloisoquinolines, other reactions are also of significant interest.

  • Heck Reaction: This reaction couples the haloisoquinoline with an alkene to form a new C-C bond, providing access to vinyl-substituted isoquinolines. The reactivity trend generally follows that of other palladium-catalyzed couplings.

  • Ullmann Coupling: This copper-catalyzed reaction can be used for the formation of C-N, C-O, and C-S bonds, offering an alternative to the Buchwald-Hartwig amination. Traditional Ullmann conditions are often harsh, but modern ligand-accelerated protocols have made this a more viable option.

  • Nucleophilic Aromatic Substitution (SNAr): While generally less reactive towards SNAr than pyridines, isoquinolines can undergo this reaction, particularly if activated by strongly electron-withdrawing groups. The position of the halogen is critical for this transformation.

  • Grignard and Organolithium Formation: this compound can be converted to its corresponding Grignard or organolithium reagent. These highly nucleophilic species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. The formation of these organometallic reagents from aryl bromides is a well-established and reliable method.

Conclusion

This compound stands as a versatile and valuable building block in the synthetic chemist's toolbox. Its intermediate reactivity in palladium-catalyzed cross-coupling reactions, situated between the highly reactive iodo- and the less reactive chloro-analogs, offers a good balance of reactivity and stability, making it a reliable substrate for a wide range of transformations. Understanding the fundamental principles of halogen reactivity, the nuances of different cross-coupling reactions, and the influence of positional isomerism and electronic effects is key to successfully employing this and other haloisoquinolines in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding to empower researchers in their pursuit of novel chemical entities.

A Comparative Guide to the Biological Activity of 8-Bromo-1-methylisoquinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a privileged structure, forming the backbone of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activity of 8-Bromo-1-methylisoquinoline derivatives, offering experimental insights and data-driven perspectives for researchers, scientists, and professionals in drug development. While direct, extensive experimental data for this specific derivative class is emerging, this guide synthesizes available information on closely related analogs to provide a predictive and comparative framework for its potential as an anticancer agent.

The Isoquinoline Scaffold: A Foundation for Potent Biological Activity

The isoquinoline nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[1][2] The therapeutic potential of these compounds is significantly influenced by the nature and position of substituents on the isoquinoline ring. Strategic modifications can enhance cytotoxicity, modulate target specificity, and improve pharmacokinetic profiles.

The Emerging Role of this compound Derivatives in Oncology

The introduction of a bromine atom at the C8 position and a methyl group at the C1 position of the isoquinoline core is anticipated to confer unique biological properties. Bromine, as an electron-withdrawing group, can influence the electronic distribution of the aromatic system, potentially enhancing interactions with biological targets. The methyl group at C1 can impact the molecule's steric profile and lipophilicity, which are critical for cell permeability and target engagement. While specific data on this compound derivatives is limited, the known anticancer activities of bromo-substituted quinolines and C1-substituted isoquinolines provide a strong rationale for their investigation.[3][4]

Comparative Analysis of Anticancer Activity: A Data-Driven Perspective

To contextualize the potential of this compound derivatives, this section presents a comparative analysis of the cytotoxic activities of structurally related compounds against various human cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of a compound required to inhibit 50% of cell growth.

Table 1: Comparative Cytotoxicity (IC50, µM) of Bromo-Substituted Quinolines and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)12.3 µg/mL[3]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6 µg/mL[3]
6,8-Dibromo-5-nitroquinolineHT29 (Colon Carcinoma)26.2 µM[4]
6,8-Dibromo-5-nitroquinolineHeLa (Cervical Carcinoma)24.1 µM[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Brain Tumor)15.4 µM[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon Carcinoma)15.0 µM[4]
Indenoisoquinoline Derivative 13 NCI-60 Cell Line Panel (Mean)0.243 µM[1]
Indenoisoquinoline Copper Derivative WN198 MDA-MB-231 (Breast Cancer)0.37 µM[5]

Key Insights from Comparative Data:

  • Impact of Bromination: The presence of bromine atoms on the quinoline ring significantly enhances cytotoxic activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows greater potency compared to its mono-bromo counterpart.[3]

  • Synergistic Effects of Substituents: The combination of bromo and other electron-withdrawing groups, such as nitro and cyano groups, can lead to a synergistic enhancement of anticancer activity.[3][4]

  • Structural Complexity and Potency: More complex derivatives, such as the indenoisoquinolines, exhibit highly potent cytotoxicity, with some compounds showing activity in the nanomolar range.[1][5] This suggests that the this compound scaffold could serve as a valuable starting point for the development of more complex and potent anticancer agents.

Mechanisms of Action: Targeting Key Cellular Pathways

The anticancer activity of isoquinoline derivatives is often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms of action are the inhibition of topoisomerase enzymes and the modulation of key signaling pathways.

Topoisomerase Inhibition: A Proven Anticancer Strategy

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and repair.[6] Inhibition of these enzymes leads to DNA damage and ultimately, apoptosis. Several isoquinoline derivatives, particularly the more complex indenoisoquinolines, have been identified as potent topoisomerase I inhibitors.[1][5][7]

The proposed mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks.

Topoisomerase_Inhibition cluster_0 Cellular Process cluster_1 Drug Intervention DNA_Replication DNA Replication/ Transcription Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I introduces transient single-strand breaks DNA_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Breaks stabilizes cleavage complex Apoptosis Apoptosis DNA_Breaks->Apoptosis triggers Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->Topoisomerase_I inhibits re-ligation

Caption: Mechanism of Topoisomerase I Inhibition.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several quinazoline and isoquinoline derivatives have demonstrated the ability to inhibit various components of this pathway.[8][9]

PI3K_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->PI3K inhibits Isoquinoline_Derivative->Akt inhibits Isoquinoline_Derivative->mTOR inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols for Evaluating Biological Activity

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for assessing the biological activity of novel compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin). Replace the cell culture medium with fresh medium containing the test compounds at various concentrations.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

Conclusion and Future Directions

While the direct biological data for this compound derivatives is still emerging, the comparative analysis of structurally related compounds strongly suggests their potential as a promising scaffold for the development of novel anticancer agents. Their anticipated mechanisms of action, including topoisomerase inhibition and modulation of the PI3K/Akt/mTOR pathway, align with established strategies in cancer therapy.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In vivo studies will be crucial to assess their therapeutic efficacy and pharmacokinetic properties. The insights provided in this guide serve as a valuable resource for directing these future investigations and unlocking the full therapeutic potential of this intriguing class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methylisoquinoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Among its derivatives, 1-methylisoquinoline analogs have emerged as a promising class of molecules, particularly in the realm of oncology. These compounds have demonstrated significant potential as inhibitors of various protein kinases and have shown cytotoxic effects against a range of cancer cell lines.[2][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methylisoquinoline analogs, with a focus on their anticancer properties. We will delve into how specific structural modifications influence their biological activity, present comparative data, and provide detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Structure-Activity Relationships: Decoding the Impact of Substitutions

The biological activity of 1-methylisoquinoline analogs is intricately linked to the nature and position of various substituents on the isoquinoline core. Understanding these relationships is paramount for the rational design of more potent and selective anticancer agents.

  • The 1-Methyl Group: The methyl group at the C1 position is a defining feature of this class of compounds. While seemingly simple, it plays a crucial role in orienting the molecule within the binding pockets of target proteins. Modifications to this group are generally not well-tolerated, suggesting its importance for maintaining the foundational activity of the scaffold.

  • Substitution at the C3 Position: The C3 position has been a focal point for extensive modification. The introduction of aryl groups at this position has been shown to significantly enhance anticancer activity.[2] For instance, a biphenyl group at C3 can lead to potent cytotoxicity against various human cancer cell lines.[2] This suggests that the C3 position is likely involved in key interactions with the target protein, and the nature of the substituent here can dramatically influence binding affinity.

  • Substitution on the Benzenoid Ring (C5-C8): Modifications on the benzenoid portion of the isoquinoline ring also play a critical role in modulating activity.

    • Methoxy Groups (C6 and C7): The presence of methoxy groups at the C6 and C7 positions is a common feature in many biologically active isoquinoline alkaloids.[4][5] These electron-donating groups can influence the overall electron density of the ring system and can participate in hydrogen bonding interactions within the active site of a target enzyme.[1]

    • Other Substituents: The introduction of other functional groups, such as hydroxyl or different alkoxy groups, can impact potency and selectivity.[3] The optimal substitution pattern is highly dependent on the specific biological target.

  • The Isoquinolin-1-one Moiety: Many potent anticancer agents in this family are isoquinolin-1-ones, where a carbonyl group is present at the C1 position and the methyl group is shifted to another position or is part of a larger substituent.[2][3] This modification can introduce additional hydrogen bonding opportunities and alter the overall geometry of the molecule.

Visualizing Structure-Activity Relationships

To better illustrate the key SAR principles for 1-methylisoquinoline analogs as anticancer agents, the following diagram highlights the critical positions for substitution and their general impact on activity.

SAR_1_Methylisoquinoline cluster_isoquinoline 1-Methylisoquinoline Core core pos1 C1-Methyl key_interaction Key for Target Binding pos1->key_interaction Essential for core activity pos3 C3-Aryl high_potency Increased Potency pos3->high_potency Large aryl groups enhance activity pos67 C6/C7-Methoxy modulates_selectivity Modulates Selectivity pos67->modulates_selectivity Influences solubility and H-bonding

Caption: Key pharmacophoric features of 1-methylisoquinoline analogs.

Comparative Analysis of Analog Performance

To provide a clear, quantitative comparison of how structural modifications impact anticancer activity, the following table summarizes the in vitro cytotoxic activity (IC50) of a series of isoquinolin-1-one analogs against various human cancer cell lines. While not all are strictly 1-methyl derivatives, they share the core isoquinoline scaffold and demonstrate key SAR trends.[2][3]

Compound Core Structure R1 (at C3) Cancer Cell Line IC50 (µM) Reference
Analog A Isoquinolin-1-onePhenylA549 (Lung)>100[2]
Analog B Isoquinolin-1-one4-BiphenylA549 (Lung)1.8[2]
Analog C Isoquinolin-1-one4-BiphenylSK-OV-3 (Ovarian)2.5[2]
Analog D Isoquinolin-1-one4-BiphenylSK-MEL-2 (Melanoma)2.1[2]
Analog E Isoquinolin-1-one4-BiphenylHCT15 (Colon)1.9[2]
Analog F Isoquinolin-1-one4-BiphenylXF498 (CNS)2.3[2]

Analysis of the Data: The data clearly demonstrates that the introduction of a biphenyl group at the C3 position (Analogs B-F) results in a dramatic increase in cytotoxic activity across multiple cancer cell lines compared to a simple phenyl substituent (Analog A).[2] This highlights the critical role of the C3 substituent in establishing potent anticancer effects.

Key Experimental Protocols

The evaluation of novel 1-methylisoquinoline analogs as anticancer agents relies on a battery of well-established in vitro assays. Here, we provide detailed protocols for two fundamental experiments: the MTT Cell Viability Assay and an In Vitro Kinase Inhibition Assay.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[8][9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1-Methylisoquinoline analog (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the 1-methylisoquinoline analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[6]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many 1-methylisoquinoline analogs exert their anticancer effects by inhibiting protein kinases.[10] This protocol describes a common method to measure the inhibitory activity of a compound against a specific kinase.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[11] The ADP is converted to ATP, which then drives a luciferase-mediated reaction that generates a luminescent signal.[11][12]

Materials:

  • Kinase of interest (e.g., Src, Lck)[13]

  • Kinase-specific substrate peptide

  • ATP

  • 1-Methylisoquinoline analog (stock solution in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay Kit (or similar)[11]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 1-methylisoquinoline analog in DMSO.[11]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[11]

  • Kinase Addition: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for evaluating 1-methylisoquinoline analogs and a key signaling pathway they may inhibit.

Experimental_Workflow cluster_workflow Workflow for Anticancer Evaluation synthesis Analog Synthesis & Purification cell_viability Cell Viability Assay (MTT) synthesis->cell_viability kinase_assay In Vitro Kinase Assay synthesis->kinase_assay sar_analysis SAR Analysis cell_viability->sar_analysis kinase_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A streamlined workflow for the evaluation of novel analogs.

Many isoquinoline and related heterocyclic compounds are known to interfere with inflammatory and cell survival pathways, such as the NF-κB signaling pathway, which is often dysregulated in cancer.[14][15][16]

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Inhibition tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription activates inhibitor 1-Methylisoquinoline Analog inhibitor->ikk inhibits

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] For researchers in pharmaceuticals, materials science, and fine chemical synthesis, this palladium-catalyzed reaction is indispensable for constructing complex molecular architectures, particularly biaryl and substituted vinyl moieties, under relatively mild conditions with broad functional group tolerance.[2][3]

The success of a Suzuki-Miyaura coupling, however, is not guaranteed. Its efficiency, substrate scope, and economic viability are critically dependent on the choice of the palladium catalyst system. The ligand bound to the palladium center dictates the catalyst's reactivity, stability, and selectivity. This guide provides an in-depth comparison of the major classes of palladium catalysts, moving beyond a simple catalog to explain the mechanistic rationale behind their performance and offering field-proven protocols to empower researchers in their synthetic endeavors.

The Heart of the Reaction: A Mechanistic Framework

To intelligently select a catalyst, one must first understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The reaction proceeds through a sequence of three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The ligand's properties—both steric (its size and bulk) and electronic (its electron-donating or -withdrawing nature)—profoundly influence the rate and efficiency of each step.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (R¹-X). This is often the rate-determining step, especially for less reactive halides like aryl chlorides.[1][4] Electron-rich ligands enhance the electron density on the palladium center, accelerating this step.[6][7]

  • Transmetalation: The organoboron species (R²-BY₂) reacts with the Pd(II) complex, transferring its organic group (R²) to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4] Bulky ligands can facilitate this final step, particularly for sterically hindered products.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi R¹-Pd(II)-X(L)₂ pd0->pdi Oxidative Addition (+ R¹-X) pdii R¹-Pd(II)-R²(L)₂ pdi->pdii Transmetalation (+ R²-B(OR)₃⁻) pdii->pd0 Reductive Elimination (- R¹-R²) boronic R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic->boronate + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of Suzuki-Miyaura coupling has been driven by the development of sophisticated ligands that stabilize the palladium center and enable the coupling of increasingly challenging substrates. We will compare the three most prominent classes: phosphine-based ligands, N-heterocyclic carbenes (NHCs), and palladacycles.

Phosphine Ligand-Based Catalysts: The Versatile Workhorses

Phosphine ligands are the most established and widely used class of ligands for Suzuki coupling. Their efficacy is governed by a tunable balance of steric and electronic properties.[6]

Bulky, Electron-Rich Monodentate Phosphines (Buchwald Ligands): Pioneered by Stephen Buchwald, bulky biaryl phosphine ligands have revolutionized the field, enabling the coupling of previously unreactive aryl chlorides and sterically demanding substrates at low catalyst loadings.[9][10] These ligands promote the formation of highly active, monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.

  • XPhos & SPhos: These are among the most versatile and effective ligands for a broad range of substrates, including sterically hindered ones.[6][8]

  • RuPhos & BrettPhos: Often show superior performance for coupling heteroaryl halides and boronic acids.

  • tBuXPhos: The significant steric bulk of this ligand can be advantageous for highly congested couplings.[11]

Ligand_Classes cluster_phosphines Biaryl Phosphine Ligand cluster_nhcs N-Heterocyclic Carbene (NHC) cluster_palladacycles Palladacycle Precatalyst phosphines e.g., XPhos, SPhos - Bulky & Electron-Rich - Highly Versatile - Excellent for Aryl Chlorides nhcs e.g., IPr, IMes, SIPr - Strong σ-Donors - High Thermal Stability - Alternative to Phosphines palladacycles e.g., Herrmann's Catalyst - Air & Moisture Stable - High TONs & TOFs - Rapid Catalyst Activation

Caption: Major classes of ligands and precatalysts for Suzuki-Miyaura coupling.

Comparative Performance of Phosphine Ligands

The following table summarizes the performance of several prominent phosphine ligands in challenging Suzuki-Miyaura couplings. This data highlights how ligand choice is critical for success with specific substrate classes.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[6]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT0.598[6]
tBuXPhos 2-Chloro-N-methylpyrrolePhenylboronic acid2.0 (Pd)K₃PO₄Toluene1001288[11]
dppf Diaryl bromideBoronic ester0.1Cs₂CO₃1,4-Dioxane/H₂O10012-16~80[12]

Note: Conditions are sourced from different studies and are for illustrative comparison, not a direct head-to-head competition under identical conditions.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

In recent years, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines.[13] As strong σ-donating ligands, they form highly stable and active palladium complexes.[3][14] This stability often translates to higher thermal robustness compared to many phosphine-based systems.

  • Key Advantages: The strong Pd-NHC bond often prevents ligand dissociation, leading to a well-defined catalytic species. They are particularly effective for activating unreactive substrates like nitroarenes and chloroarenes.[13][15]

  • Common Ligands: IMes (1,3-dimesitylimidazol-2-ylidene), IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and their saturated analogues (SIMes, SIPr) are widely used.[14]

  • Chemoselectivity: The choice between different NHC ligands can even control chemoselectivity. For instance, in chloroaryl triflates, SIPr can favor coupling at the chloride position while SIMes favors the triflate, a level of control not easily achieved with phosphines.[14]

Performance Snapshot: NHC vs. Phosphine

Catalyst SystemSubstrateCatalyst Loading (mol%)ConditionsOutcomeReference
Pd(OAc)₂ / IAd Ortho-substituted aryl chloride1.5K₃PO₄, Dioxane, 80 °CFailed to couple[13]
Pd(OAc)₂ / IAd 4-Chlorotoluene1.5K₃PO₄, Dioxane, 80 °CSuccessful coupling at RT[13]
Pd₂ (dba)₃ / P(tBu)₃ Ortho-substituted aryl chloride1.5CsF, Dioxane, 100 °CSuccessful coupling[13]

IAd = N,N-diadamantylimidazoylidene. This comparison shows that while highly active, the steric bulk of certain NHC ligands can sometimes be detrimental for highly congested substrates where phosphines might succeed.

Palladacycle Catalysts: Champions of High Turnover

Palladacycles are pre-catalysts where the palladium atom is part of a stable ring structure, coordinated through both a carbon and a heteroatom donor.[2] Their high stability and ease of activation make them ideal candidates for reactions requiring extremely low catalyst loadings.[16][17]

  • Key Advantages: Palladacycles are often air- and moisture-stable, simplifying reaction setup.[4][17] They are known for achieving exceptionally high Turnover Numbers (TONs) and Turnover Frequencies (TOFs), making them economically attractive for large-scale synthesis.[18][19]

  • High-Performance Example: In a carbonylative Suzuki–Miyaura coupling, a palladacycle catalyst achieved a TON of up to 3.55 x 10⁶ with just 10⁻⁴ mol% catalyst loading.[19] In some cases, TONs can reach into the millions or even billions.[18][19]

High-Turnover Performance of a Palladacycle Catalyst

Aryl IodideArylboronic AcidCatalyst Loading (mol %)TONTOF (h⁻¹)Yield (%)Reference
4-IodoanisolePhenylboronic acid10⁻⁵7.90 x 10⁶1.58 x 10⁶79[19]
1-Iodonaphthalene4-Methylphenylboronic acid10⁻⁵8.50 x 10⁶1.70 x 10⁶85[19]
2-IodopyridinePhenylboronic acid10⁻⁴3.55 x 10⁶7.10 x 10⁵71[19]

TON = moles of product per mole of Pd. TOF = TON per hour.

Experimental Protocols: From Theory to Practice

A reliable protocol is the foundation of reproducible science. The following are detailed, step-by-step methodologies for conducting a Suzuki-Miyaura coupling using two distinct, high-performance catalyst systems.

Protocol 1: General Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol details a typical setup for coupling an aryl chloride using a modern phosphine ligand-based precatalyst, which ensures accurate ligand:palladium stoichiometry and simplifies handling.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-1 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF, ~0.2-0.5 M concentration) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]

Protocol 2: Ligand-Free Suzuki Coupling

For some substrates, particularly activated aryl iodides or bromides, a ligandless protocol can be surprisingly effective, offering a simpler and more cost-effective approach.[2][20][21]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.5-2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[20]

  • Solvent Addition: Add the solvent system. For aqueous conditions, a mixture such as water/ethanol or simply water can be used.[22][23] Some protocols use phase-transfer catalysts like TBAB to facilitate reactions in water.[24]

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80 °C or reflux).

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1. The aqueous nature may require more extensive extraction with an organic solvent.

Conclusion and Strategic Recommendations

The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that directly impacts synthetic success. This guide demonstrates a clear hierarchy of catalyst efficacy tailored to substrate reactivity:

  • For general-purpose coupling of aryl bromides and iodides: Traditional catalysts like Pd(PPh₃)₄ or ligandless Pd(OAc)₂ can be effective and economical.

  • For challenging aryl chlorides and sterically hindered substrates: The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) is the industry standard and the most reliable starting point.

  • For high-temperature reactions or substrates prone to side reactions: The robustness of N-Heterocyclic Carbene (NHC) ligands provides a distinct advantage.

  • For large-scale synthesis where catalyst cost is paramount: High-activity palladacycles, which allow for extremely low catalyst loadings (ppm levels), offer the most economically viable solution.

Ultimately, the optimal catalyst is substrate-dependent. A systematic screening of a small, diverse set of ligands and conditions, as outlined in the protocols, remains the most effective strategy for identifying the ideal system for any given transformation.[6] The continued development of novel ligands and precatalysts promises to further expand the power and utility of this cornerstone reaction.

References

An In Vitro Efficacy & Selectivity Profile of Novel Isoquinoline-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] In recent years, isoquinoline derivatives have garnered significant attention in oncology for their potential to inhibit key signaling pathways that drive cancer progression.[3][4] A particularly promising application is the development of novel kinase inhibitors, which can offer improved potency and selectivity over existing treatments.[5]

This guide provides a comprehensive framework for the in vitro comparison of a novel, hypothetical isoquinoline-based compound, IQ-Novel , against a well-established, first-generation kinase inhibitor, Standard-Drug-X . The objective is to delineate a logical, multi-tiered experimental workflow that moves from broad cellular effects to specific molecular target engagement, ensuring a robust evaluation of the new compound's potential.

Section 1: The Scientific Premise - Targeting the PI3K/Akt/mTOR Pathway

A cornerstone of cancer research is the identification and targeting of aberrant signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[6][7] Its activation is a key driver of tumorigenesis and chemoresistance, making it an attractive target for therapeutic intervention.[8] Isoquinoline-based compounds have shown potential in modulating this pathway, providing a strong rationale for their development as anticancer agents.[3]

The PI3K/Akt/mTOR pathway is initiated by growth factor binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell proliferation while inhibiting apoptosis.[9] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GF Growth Factor GF->RTK Activates

Caption: The PI3K/Akt/mTOR signaling cascade.

Section 2: A Multi-tiered In Vitro Comparison Workflow

A robust preclinical evaluation relies on a logical progression of assays. The workflow should begin with a broad assessment of the compound's effect on cell viability and then systematically narrow the focus to confirm direct target inhibition and mechanism of action within the cellular context. This tiered approach is cost-effective and ensures that each experimental step builds upon validated findings from the previous one.[10]

Workflow A Tier 1: General Cytotoxicity Screening (MTT Assay) B Tier 2: Biochemical Target Potency (Kinase Inhibition Assay) A->B Is it cytotoxic? Determine IC50 C Tier 3: Cellular Mechanism of Action (Western Blotting) B->C Does it inhibit the target kinase? Determine biochemical IC50 D Data Analysis & Comparison (IQ-Novel vs. Standard-Drug-X) C->D Does it modulate the pathway in cells? Confirm target engagement E Decision: Proceed to Advanced Models? D->E Is it superior or comparable to the standard?

Caption: Tiered workflow for in vitro compound evaluation.

Section 3: Core Experimental Protocols & Rationale

Detailed, reproducible protocols are the foundation of trustworthy data. The following sections provide step-by-step methodologies for the key assays in our comparative workflow.

Protocol: General Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][12] It is an essential first step to determine the concentration range at which a compound exhibits biological activity and to calculate the half-maximal inhibitory concentration (IC50).[13] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with a known PI3K pathway mutation) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

  • Compound Treatment: Prepare serial dilutions of IQ-Novel and Standard-Drug-X in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank control.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals completely.[15]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure homogeneity.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[13]

Protocol: Biochemical Target Potency (Kinase Inhibition Assay)

Expertise & Rationale: After establishing cytotoxic activity, it is crucial to determine if the compound directly inhibits the intended molecular target in a cell-free system. This eliminates confounding factors present in a cellular environment and confirms direct target engagement.[17] Luminescence-based assays, such as ADP-Glo™, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of light generated is directly proportional to the ADP produced, and therefore, to the kinase activity.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human kinase (e.g., PI3Kα), substrate (e.g., a specific peptide or lipid), and ATP. All dilutions should be performed according to the assay kit manufacturer's guidelines (e.g., Promega ADP-Glo™).

  • Compound Plating: Dispense serial dilutions of IQ-Novel and Standard-Drug-X into a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: Add the kinase and substrate solution to each well and pre-incubate for 15 minutes at room temperature.[18]

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP and to provide luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the biochemical IC50 value.

Protocol: Cellular Mechanism of Action (Western Blotting)

Expertise & Rationale: The final validation step is to confirm that the compound inhibits the target kinase within the cell and modulates the intended downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[20] By treating cells with the compound and probing for the phosphorylated (activated) form of a key downstream protein, such as p-Akt (Ser473), we can verify the compound's cellular mechanism of action.[21] It is critical to also probe for total Akt and a loading control (e.g., GAPDH) for proper data normalization.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with IQ-Novel and Standard-Drug-X at relevant concentrations (e.g., 0.5x, 1x, and 2x their cellular IC50) for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge to pellet debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is often the preferred blocking agent.[22]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution targeting p-Akt (Ser473), diluted in 5% BSA/TBST.[20][22]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[21]

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[21]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with primary antibodies for total Akt and a loading control like GAPDH or β-actin.[20]

Section 4: Comparative Data Analysis & Interpretation

The ultimate goal is to synthesize the data from all assays into a clear, comparative format. This allows for an objective assessment of the novel compound's performance against the established alternative.[23]

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

This table presents hypothetical data for illustrative purposes.

Cell LineCancer TypePathway StatusIQ-Novel IC50 (µM)Standard-Drug-X IC50 (µM)
MCF-7Breast CancerPIK3CA Mutant0.251.5
PC-3Prostate CancerPTEN Null0.402.1
A549Lung CancerPI3K WT> 10> 10

Interpretation: The hypothetical data suggest IQ-Novel is significantly more potent than Standard-Drug-X in cell lines with an activated PI3K pathway. Neither compound shows significant activity in the wild-type cell line, suggesting on-target activity.

Table 2: Comparative Kinase Inhibitory Potency (Biochemical)

This table presents hypothetical data for illustrative purposes.

Kinase TargetIQ-Novel IC50 (nM)Standard-Drug-X IC50 (nM)
PI3Kα (Target) 15 95
PI3Kβ150110
PI3Kδ200125
mTOR> 1000850

Interpretation: IQ-Novel demonstrates superior biochemical potency and selectivity for the target kinase (PI3Kα) compared to Standard-Drug-X.

Table 3: Summary of Western Blotting Results

This table presents a qualitative summary of hypothetical Western blot data.

Treatment (at 1x IC50)p-Akt (Ser473) LevelTotal Akt Level
Vehicle Control+++Unchanged
IQ-Novel + Unchanged
Standard-Drug-X++Unchanged

Interpretation: IQ-Novel more effectively reduces the phosphorylation of Akt, a key downstream effector of PI3K, confirming superior target engagement and pathway inhibition in a cellular context compared to Standard-Drug-X.

Section 5: Conclusion & Future Directions

This guide outlines a systematic and robust in vitro workflow to compare a novel isoquinoline-based kinase inhibitor, IQ-Novel, against an established drug. The hypothetical data presented illustrate a scenario where the novel compound demonstrates superior potency, selectivity, and cellular mechanism of action.

Based on such promising in vitro data, the logical next steps in the preclinical evaluation would include:

  • Broad Kinase Selectivity Profiling: Testing the compound against a large panel of kinases to fully characterize its selectivity profile and identify potential off-target effects.

  • Advanced Cellular Assays: Evaluating effects on other cancer hallmarks, such as apoptosis, cell cycle progression, and invasion.[24]

  • ADME-Tox Studies: Initiating studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

  • In Vivo Efficacy Studies: Progressing to animal models to determine if the potent in vitro activity translates to therapeutic efficacy in a whole-organism system.[23]

By following a structured, evidence-based approach, researchers can confidently assess the potential of novel compounds and make informed decisions about their progression through the drug discovery pipeline.

References

Navigating the Cellular Maze: A Comparative Guide to Identifying the Biological Targets of 8-Bromo-1-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The compound 8-Bromo-1-methylisoquinoline represents a class of molecules with significant therapeutic potential, yet its precise biological targets remain largely uncharted territory. The strategic introduction of a bromine atom and a methyl group can significantly alter the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific protein targets.[1] Unraveling the direct binding partners of these derivatives is a critical step in deciphering their mechanism of action and advancing them through the drug discovery pipeline.

This guide provides a comprehensive comparison of modern experimental and computational strategies for identifying the biological targets of novel small molecules like this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Quest for a Target: A Strategic Overview

Identifying the specific protein or proteins that a small molecule interacts with is a pivotal moment in drug discovery. It transforms a compound with an interesting phenotypic effect into a tool for understanding and potentially treating disease. The journey to target identification can be broadly categorized into three complementary approaches: direct biochemical methods, genetic interaction methods, and computational inference.[3] This guide will focus on the most widely applied direct biochemical and cellular methods, providing a comparative analysis to inform your experimental design.

Below is a conceptual workflow illustrating the major decision points and methodologies in a target identification campaign.

Target_Identification_Workflow Start Start: Phenotypic hit (this compound derivative) Hypothesis Hypothesis Generation (Based on structural analogs, e.g., Kinase inhibitor) Start->Hypothesis Direct_Biochem Direct Biochemical Approaches Hypothesis->Direct_Biochem Cellular_Thermal Cellular Thermal Shift Assay (CETSA) Hypothesis->Cellular_Thermal Affinity_Chrom Affinity Chromatography Direct_Biochem->Affinity_Chrom DARTS Drug Affinity Responsive Target Stability (DARTS) Direct_Biochem->DARTS Mass_Spec Mass Spectrometry (Protein Identification) Cellular_Thermal->Mass_Spec Affinity_Chrom->Mass_Spec DARTS->Mass_Spec Validation Target Validation Mass_Spec->Validation Mechanism Mechanism of Action Studies Validation->Mechanism

Caption: A generalized workflow for identifying and validating the biological targets of a novel small molecule.

A Comparative Analysis of Key Target Identification Methodologies

The selection of a target identification method is a critical decision that depends on various factors, including the properties of the small molecule, the nature of the anticipated target, and available resources. Here, we compare three prominent techniques: Affinity Chromatography, Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA).

FeatureAffinity ChromatographyDrug Affinity Responsive Target Stability (DARTS)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized small molecule captures binding proteins from a lysate.Ligand binding protects the target protein from proteolysis.[4]Ligand binding stabilizes the target protein against thermal denaturation.
Compound Modification Required (Immobilization via a linker).[5]Not required.[4]Not required.
Throughput Low to medium.Medium to high.[4]High.
Cellular Context In vitro (cell lysates).In vitro (cell lysates) or in situ (permeabilized cells).[4]In situ (intact cells) or in vitro (cell lysates).
Key Advantage Direct physical interaction capture.No chemical modification of the compound is needed.[4]Can confirm target engagement in a physiological context.
Key Limitation Linker attachment can abolish or alter binding activity.[5]Not all protein-ligand interactions confer protease resistance.Not all proteins are amenable to thermal shift analysis.
Downstream Analysis Mass Spectrometry.SDS-PAGE, Western Blot, Mass Spectrometry.Western Blot, Mass Spectrometry.

In-Depth Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical biochemical approach provides a direct method for isolating binding partners.[3] The success of this technique hinges on the strategic chemical modification of the this compound derivative to immobilize it on a solid support without compromising its binding activity.

Workflow for Affinity Chromatography-Mass Spectrometry ```dot digraph "AC_MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Synthesize affinity probe\n(this compound-linker-bead)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate probe with\ncell lysate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash to remove\nnon-specific binders", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elute bound proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Identify proteins\nby Mass Spectrometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Incubate -> Wash -> Elute -> Analyze; }

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 8-Bromo-1-methylisoquinoline requires a thorough understanding of its properties and the regulatory landscape governing chemical waste. This guide moves beyond a simple checklist to provide a procedural and logical framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

This compound is a halogenated heterocyclic compound. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs the necessary disposal precautions. Understanding these hazards is the first step in a self-validating safety protocol.

Based on globally harmonized system (GHS) classifications found in safety data sheets (SDS), this compound and its close analogs present several hazards[1][2][3].

Table 1: GHS Hazard and Precautionary Statements

CodeStatementCausality and Implication for Disposal
H315 Causes skin irritationDirect contact with the skin can cause irritation. This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent exposure. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.
H319 Causes serious eye irritationThe chemical can cause significant damage upon contact with the eyes. Eye protection is mandatory. In case of a splash, immediate and thorough rinsing is critical, and all materials used for cleanup become part of the hazardous waste stream.
H335 May cause respiratory irritationInhalation of the powder or vapors can irritate the respiratory tract. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
H301/H302 Toxic/Harmful if swallowedIngestion is a primary route of toxic exposure. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.

During thermal decomposition, such as in a fire or improper incineration, this compound can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr)[4][5][6]. This is a critical consideration for the final disposal method, as facilities must be equipped to handle and neutralize these hazardous byproducts.

Pre-Disposal: Segregation and Waste Accumulation

The foundational principle for managing halogenated chemical waste is strict segregation. Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs and complicates the treatment process, as the entire mixture must be treated as the more hazardous halogenated waste[7][8].

Step-by-Step Pre-Disposal Protocol
  • Designate a Waste Stream: Establish a specific, clearly labeled waste container solely for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the this compound waste.

  • Select an Appropriate Container:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a tightly sealing screw cap[9][10].

    • The use of metal cans is generally not recommended for halogenated waste as the potential formation of acidic byproducts can cause corrosion[9].

  • Proper Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste[8].

    • The label must comply with the OSHA Hazard Communication Standard (29 CFR 1910.1200) and include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic")[11].

  • Safe Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times except when actively adding waste[9][12].

    • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills[9].

Disposal Workflow: From Benchtop to Final Treatment

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. The role of the researcher is to ensure the waste is correctly prepared for pickup.

Disposal Decision and Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound.

G start Unwanted this compound (Pure, Contaminated, or Expired) assess Assess Waste Form (Solid, Liquid Solution, Spill Debris) start->assess Begin Disposal Process segregate Segregate as HALOGENATED WASTE assess->segregate container Select Appropriate & Compatible Waste Container labeling Label Container with Hazardous Waste Tag (OSHA/RCRA Compliant) container->labeling accumulate Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->accumulate Keep container closed segregate->container ehs Contact Environmental Health & Safety (EHS) for Waste Pickup accumulate->ehs When container is full or pickup is scheduled end_node Transfer to Licensed Hazardous Waste Facility for Incineration ehs->end_node EHS manages transfer

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Final Disposal Protocol
  • Waste Transfer: Carefully transfer the waste this compound into the designated, pre-labeled halogenated waste container inside a chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[1].

  • Container Management: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[10]. Tightly seal the cap after each addition.

  • Request Pickup: Once the container is full or has reached the accumulation time limit set by your institution (or by law), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any necessary waste disposal forms or logbooks as required by your institution and the EHS department. This creates a clear chain of custody.

  • Final Disposition: The EHS department will transport the waste to a licensed facility. The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting acid gases like HBr[13].

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or a sand-soda ash mixture[4][13]. Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary[1].

    • Carefully sweep up the solid material or the absorbent containing the spilled liquid.

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible, reflecting the highest standards of scientific integrity.

References

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